O-Desethyl Resiquimod
Description
Structure
2D Structure
Properties
Molecular Formula |
C15H18N4O2 |
|---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
1-[4-amino-2-(hydroxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol |
InChI |
InChI=1S/C15H18N4O2/c1-15(2,21)8-19-11(7-20)18-12-13(19)9-5-3-4-6-10(9)17-14(12)16/h3-6,20-21H,7-8H2,1-2H3,(H2,16,17) |
InChI Key |
VLKIKVURNOPTAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1C(=NC2=C1C3=CC=CC=C3N=C2N)CO)O |
Origin of Product |
United States |
Foundational & Exploratory
O-Desethyl Resiquimod: An Analysis of Available Biological Activity Data
A comprehensive review of publicly available scientific literature and databases reveals a significant lack of information regarding the biological activity of O-Desethyl Resiquimod. Despite extensive searches for its mechanism of action, quantitative data, and specific experimental protocols, no direct studies on this specific derivative of Resiquimod could be identified. The only available reference to this compound is in the context of a deuterated and acetylated analog, "this compound-d6 O-Acetate," which is likely intended for use as an internal standard in analytical chemistry rather than for biological investigation.
This absence of data prevents the creation of an in-depth technical guide on the biological activity of this compound as originally requested.
However, substantial information is available for the parent compound, Resiquimod (R848) , a well-characterized immune response modifier. For the benefit of researchers and drug development professionals interested in this class of molecules, we can provide a detailed overview of the biological activity of Resiquimod.
In-Depth Technical Guide: The Biological Activity of Resiquimod (R848)
Introduction
Resiquimod (R848) is a synthetic small molecule belonging to the imidazoquinoline family. It is a potent immune response modifier with well-documented antiviral and antitumor properties.[1] Resiquimod is known to be a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), which are key pattern recognition receptors in the innate immune system.[2][3]
Mechanism of Action
Resiquimod's biological activity is primarily mediated through its activation of TLR7 and TLR8.[3][4] These receptors are located in the endosomes of various immune cells, including dendritic cells (DCs), macrophages, and B-lymphocytes.[5][6] Upon binding to TLR7 and TLR8, Resiquimod triggers a signaling cascade that is dependent on the adaptor protein MyD88.[5]
This signaling pathway culminates in the activation of key transcription factors, most notably nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs).[5][6] The activation of these transcription factors leads to the production and secretion of a wide array of pro-inflammatory cytokines and type I interferons (IFN-α/β).[4][5]
The key cytokines induced by Resiquimod include, but are not limited to:
-
Interferon-alpha (IFN-α)
-
Tumor necrosis factor-alpha (TNF-α)
-
Interleukin-6 (IL-6)
-
Interleukin-12 (IL-12)
This cytokine profile promotes a Th1-polarized immune response, which is crucial for effective antiviral and antitumor immunity.[6]
Signaling Pathway
The signaling pathway initiated by Resiquimod binding to TLR7/8 can be visualized as follows:
References
- 1. Resiquimod - Wikipedia [en.wikipedia.org]
- 2. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 5. invivogen.com [invivogen.com]
- 6. Resiquimod | C17H22N4O2 | CID 159603 - PubChem [pubchem.ncbi.nlm.nih.gov]
O-Desethyl Resiquimod: A Deep Dive into its Structure-Activity Relationship as a Potent TLR7/8 Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Resiquimod (R848), a member of the imidazoquinoline family, is a well-established synthetic agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] These receptors are key players in the innate immune system, recognizing single-stranded RNA viruses and triggering a cascade of immune responses, including the production of pro-inflammatory cytokines and type I interferons.[1][3] The immunostimulatory properties of Resiquimod have led to its investigation as a topical treatment for skin cancers and as a vaccine adjuvant.[4][5] The structure-activity relationship (SAR) of the imidazoquinoline scaffold is a critical area of research for the development of next-generation immune response modifiers with improved potency and therapeutic profiles. This technical guide focuses on the SAR of a specific analog, O-Desethyl Resiquimod, and closely related compounds, to provide a comprehensive understanding of how subtle structural modifications can significantly impact biological activity.
Core Structure-Activity Relationship: The C2-Position
The C2 position of the imidazoquinoline core of Resiquimod, which bears an ethoxymethyl group, is a critical determinant of its TLR7 and TLR8 agonist activity. Modification of this side chain has been a key strategy in the development of novel TLR7/8 agonists with altered potency and selectivity.
The Impact of the Ether Oxygen
A pivotal study by Dowling et al. (2015) investigated a series of imidazoquinoline analogs, including a compound referred to as "Hybrid-2". This compound is structurally analogous to this compound, differing from Resiquimod by the absence of the ether oxygen in the C2-side chain.[6][7][8] This seemingly minor modification results in a significant increase in potency for both TLR7 and TLR8.[6][7][8]
Crystallographic studies of human TLR8 in complex with these agonists revealed the structural basis for this enhanced activity. The ether oxygen of Resiquimod's C2-ethoxymethyl substituent engages in an unfavorable electrostatic and/or dipolar interaction with the carbonyl oxygen of Gly572 within the TLR8 binding pocket.[6][8][9] The removal of this ether oxygen in Hybrid-2 eliminates this unfavorable interaction, leading to a more favorable binding affinity and consequently, greater potency.[6][8][9]
Quantitative Analysis of Agonist Potency
The enhanced potency of the O-desethyl analog (represented by Hybrid-2) compared to Resiquimod is evident in both receptor activation and cytokine induction assays.
TLR7 and TLR8 Activation
The half-maximal effective concentrations (EC50) for NF-κB activation in HEK293 cells expressing human TLR7 or TLR8 demonstrate the superior potency of Hybrid-2.
| Compound | TLR7 EC50 (ng/mL) | TLR8 EC50 (ng/mL) |
| Resiquimod (R848) | ~66.6 | ~362.9 |
| Hybrid-2 | 2.5 | 19.2 |
| Data extracted from Dowling et al. (2015).[7] |
Cytokine Induction
The increased potency of Hybrid-2 is also reflected in its ability to induce the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), in human whole blood and monocyte-derived dendritic cells (MoDCs).
TNF-α Induction in Human Newborn Cord Blood (6-hour stimulation)
| Compound | Concentration (µM) | TNF-α Production (pg/mL, mean ± SEM) |
| Resiquimod (R848) | 0.1 | ~1000 |
| Hybrid-2 | 0.1 | ~2500* |
| Resiquimod (R848) | 1 | ~3000 |
| Hybrid-2 | 1 | ~4000 |
| Statistically significant difference (p < 0.05) compared to Resiquimod at the same concentration. Data are approximate values derived from graphical representation in Dowling et al. (2015).[7] |
IL-1β Induction in Human Newborn Cord Blood (6-hour stimulation)
| Compound | Concentration (µM) | IL-1β Production (pg/mL, mean ± SEM) |
| Resiquimod (R848) | 0.1 | ~200 |
| Hybrid-2 | 0.1 | ~600* |
| Resiquimod (R848) | 1 | ~1000 |
| Hybrid-2 | 1 | ~1200 |
| Statistically significant difference (p < 0.05) compared to Resiquimod at the same concentration. Data are approximate values derived from graphical representation in Dowling et al. (2015).[7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs.
TLR7/8 Reporter Gene Assay
Objective: To determine the potency of compounds in activating human TLR7 and TLR8.
Cell Lines: HEK-293 cells stably transfected with either human TLR7 or human TLR8 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.
Methodology:
-
Seed HEK-TLR7 or HEK-TLR8 cells in 96-well plates and incubate overnight.
-
Prepare serial dilutions of the test compounds (e.g., Resiquimod, Hybrid-2) in cell culture medium.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, collect the cell culture supernatants.
-
Measure SEAP activity in the supernatants using a commercially available colorimetric substrate (e.g., QUANTI-Blue™).
-
Read the absorbance at the appropriate wavelength (e.g., 620-655 nm).
-
Calculate the EC50 values by plotting the dose-response curves using non-linear regression analysis.
Whole Blood Cytokine Production Assay
Objective: To measure the induction of pro-inflammatory cytokines by TLR agonists in a physiologically relevant ex vivo system.
Methodology:
-
Collect human peripheral blood from healthy adult volunteers or human newborn cord blood into heparinized tubes.[6]
-
Within 4 hours of collection, dilute the whole blood 1:1 with RPMI 1640 medium.
-
Add the diluted blood to 96-well plates.
-
Add serial dilutions of the test compounds to the wells. Use a vehicle control (e.g., DMSO) for baseline measurement.[7]
-
Incubate the plates for 6 hours at 37°C in a 5% CO2 incubator.[7]
-
After incubation, centrifuge the plates to pellet the blood cells.
-
Collect the plasma supernatants.
-
Measure the concentrations of cytokines (e.g., TNF-α, IL-1β) in the supernatants using specific enzyme-linked immunosorbent assays (ELISAs) or multiplex bead-based assays.[6][8]
Monocyte-Derived Dendritic Cell (MoDC) Cytokine Production Assay
Objective: To assess the direct effect of TLR agonists on a key antigen-presenting cell type.
Methodology:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood by density gradient centrifugation.
-
Purify CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).
-
Culture the purified monocytes in RPMI 1640 medium supplemented with GM-CSF and IL-4 for 5-7 days to differentiate them into immature MoDCs.
-
Plate the immature MoDCs in 96-well plates.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Collect the culture supernatants.
-
Measure cytokine concentrations in the supernatants by ELISA or multiplex assay.
Visualizations
TLR7/8 Signaling Pathway
Caption: TLR7/8 signaling pathway initiated by this compound.
Experimental Workflow: TLR Reporter Assay
Caption: Workflow for TLR7/8 reporter gene assay.
Experimental Workflow: Whole Blood Cytokine Assay
Caption: Workflow for whole blood cytokine production assay.
Conclusion
The structure-activity relationship of this compound and its analogs highlights the critical role of the C2-substituent on the imidazoquinoline scaffold for potent TLR7 and TLR8 agonism. The removal of the ether oxygen from the C2-ethoxymethyl side chain of Resiquimod eliminates an unfavorable electrostatic interaction within the TLR8 binding pocket, resulting in a significant increase in agonist potency. This is evidenced by lower EC50 values for TLR7 and TLR8 activation and enhanced induction of pro-inflammatory cytokines. This detailed understanding of the SAR at the C2-position provides a rational basis for the design of novel, highly potent imidazoquinoline-based immunomodulators for therapeutic applications, including vaccine adjuvants and cancer immunotherapy.
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. invivogen.com [invivogen.com]
- 4. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The Imidazoquinoline Toll-Like Receptor-7/8 Agonist Hybrid-2 Potently Induces Cytokine Production by Human Newborn and Adult Leukocytes | PLOS One [journals.plos.org]
- 7. The Imidazoquinoline Toll-Like Receptor-7/8 Agonist Hybrid-2 Potently Induces Cytokine Production by Human Newborn and Adult Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Imidazoquinoline Toll-Like Receptor-7/8 Agonist Hybrid-2 Potently Induces Cytokine Production by Human Newborn and Adult Leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
O-Desethyl Resiquimod: A Technical Guide to the Discovery and Development of Imidazoquinoline-Based TLR7/8 Agonists
Disclaimer: While O-Desethyl Resiquimod is a recognized chemical entity and a potential metabolite of Resiquimod, publicly available literature detailing its specific discovery, development, and preclinical/clinical evaluation is scarce. This guide will, therefore, focus on the extensively studied parent compound, Resiquimod (R848), and other closely related imidazoquinoline analogs to provide a comprehensive technical overview of the discovery and development process for this class of Toll-like receptor (TLR) 7 and 8 agonists. The principles, methodologies, and data presented are representative of the field and directly applicable to the study of novel analogs like this compound.
Introduction to this compound and the Imidazoquinoline Class
This compound is a chemical analog of Resiquimod, a potent immune response modifier. Structurally, it is Resiquimod lacking the ethyl group on the ether linkage at the C2 position of the imidazoquinoline core, resulting in a hydroxymethyl substituent. One study has identified "desethyl or N-oxide Resiquimod" as a metabolite of Resiquimod, suggesting that this compound may be formed in vivo.[1]
Resiquimod itself belongs to the imidazoquinoline family, a class of synthetic small molecules that activate the innate immune system through agonism of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[2][3][4][5] These receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns, such as single-stranded RNA from viruses.[2][6][7] Activation of TLR7 and TLR8 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, mounting a robust antiviral and antitumor immune response.[2][3][4][5]
Discovery and Synthesis
The discovery of imidazoquinoline-based TLR7/8 agonists stemmed from research into synthetic immune response modifiers. The general synthesis of these compounds involves a multi-step process to construct the core imidazo[4,5-c]quinoline ring system, followed by modifications at various positions to optimize potency, selectivity, and pharmacokinetic properties.
General Synthesis of Imidazoquinoline Analogs
A representative synthetic scheme for creating imidazoquinoline derivatives is outlined below. This process typically involves the formation of the quinoline core, followed by the annulation of the imidazole ring.
Caption: A generalized workflow for the synthesis of imidazoquinoline TLR7/8 agonists.
Mechanism of Action: TLR7/8 Signaling Pathway
This compound, like its parent compound, is presumed to exert its immunostimulatory effects by acting as an agonist at TLR7 and TLR8. These receptors are located in the endosomal compartments of immune cells, primarily dendritic cells (DCs), macrophages, and B cells.[2][4] Upon binding of an agonist, TLR7 and TLR8 undergo a conformational change, leading to the recruitment of the adaptor protein MyD88.[2][4] This initiates a downstream signaling cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of transcription factors such as NF-κB and IRF7.[2][6][8][9] Activation of these transcription factors results in the production of a variety of cytokines and chemokines.
Caption: Simplified TLR7/8 signaling cascade initiated by an imidazoquinoline agonist.
Preclinical and Clinical Development
The development of a novel TLR7/8 agonist like this compound would follow a standard preclinical and clinical development pipeline. This involves a series of in vitro and in vivo studies to assess its potency, selectivity, efficacy, and safety.
In Vitro Evaluation
Experimental Protocol: TLR7/8 Reporter Assay
This assay is a primary screening method to determine the potency and selectivity of a compound for TLR7 and TLR8.
-
Cell Lines: HEK-293 cells stably transfected with human or murine TLR7 or TLR8 and an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase) are commonly used.
-
Cell Culture: Cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into 96-well plates.
-
Compound Treatment: The test compound (e.g., this compound) is serially diluted and added to the cells. A known TLR7/8 agonist like Resiquimod is used as a positive control.
-
Incubation: Cells are incubated for 18-24 hours to allow for receptor activation and reporter gene expression.
-
Detection: The reporter gene product is quantified. For SEAP, a colorimetric substrate is added, and absorbance is measured. For luciferase, a luminogenic substrate is added, and luminescence is measured.
-
Data Analysis: The dose-response curve is plotted, and the EC50 (half-maximal effective concentration) is calculated to determine the compound's potency.
Table 1: Representative In Vitro Activity of Imidazoquinoline TLR7 Agonists
| Compound | hTLR7 EC50 (nM) | mTLR7 EC50 (nM) | hTLR8 EC50 (nM) | Selectivity (hTLR8/hTLR7) |
| Compound A | 7 | 5 | >5000 | >714 |
| Resiquimod (R848) | 50-100 | 20-50 | 1000-5000 | 10-100 |
Note: Data is representative and compiled from various sources for illustrative purposes.[10]
Experimental Protocol: Cytokine Profiling in Human PBMCs
This assay assesses the functional consequence of TLR activation by measuring the induction of key cytokines.
-
PBMC Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Culture and Treatment: PBMCs are cultured in RPMI-1640 medium and treated with various concentrations of the test compound.
-
Incubation: Cells are incubated for 24-48 hours.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of key cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatant is measured using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
Table 2: Representative Cytokine Induction by a TLR7 Agonist in Human PBMCs
| Cytokine | Concentration (pg/mL) at 1 µM |
| IFN-α | 5000 - 15000 |
| TNF-α | 2000 - 8000 |
| IL-6 | 10000 - 30000 |
| IL-12p40 | 500 - 2000 |
Note: Data is representative and compiled from various sources for illustrative purposes.
In Vivo Evaluation
Experimental Protocol: Murine Pharmacokinetic/Pharmacodynamic (PK/PD) Study
This study evaluates the in vivo exposure and immune activation profile of the compound.
-
Animal Model: BALB/c or C57BL/6 mice are typically used.
-
Compound Administration: The test compound is administered via a relevant route (e.g., intravenous, subcutaneous, or oral).
-
Sample Collection: Blood samples are collected at various time points post-administration.
-
Pharmacokinetic Analysis: Plasma concentrations of the compound are measured over time using LC-MS/MS to determine key PK parameters (e.g., Cmax, Tmax, AUC, half-life).
-
Pharmacodynamic Analysis: Plasma levels of key cytokines (e.g., IFN-α, TNF-α) are measured at the same time points to assess the magnitude and duration of immune activation.
Table 3: Representative Pharmacodynamic Response in Mice
| Time Post-Dose (hours) | IFN-α (pg/mL) | TNF-α (pg/mL) |
| 0 | < 20 | < 20 |
| 2 | 1500 | 800 |
| 6 | 800 | 400 |
| 24 | < 50 | < 50 |
Note: Data is representative and compiled from various sources for illustrative purposes.
Experimental Protocol: Murine Tumor Model Efficacy Study
This study assesses the antitumor activity of the compound, often in combination with other therapies like checkpoint inhibitors.
-
Animal Model: Syngeneic tumor models (e.g., CT26 colon carcinoma in BALB/c mice, B16-F10 melanoma in C57BL/6 mice) are commonly used.
-
Tumor Implantation: Tumor cells are implanted subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, treatment with the test compound, a checkpoint inhibitor (e.g., anti-PD-1), or the combination is initiated.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: The study is terminated when tumors reach a predetermined size, and tumor growth inhibition is calculated. Overall survival may also be monitored.
Caption: A typical workflow for an in vivo tumor efficacy study of a TLR7/8 agonist.
Conclusion
The discovery and development of this compound and other imidazoquinoline-based TLR7/8 agonists represent a promising avenue in immunotherapy. By activating the innate immune system, these compounds have the potential to be used as standalone therapies, vaccine adjuvants, or in combination with other cancer treatments. The technical guide provided here outlines the key steps and methodologies involved in bringing such a compound from initial discovery to preclinical proof-of-concept. While specific data on this compound is limited, the extensive research on Resiquimod and other analogs provides a robust framework for its continued investigation and development.
References
- 1. Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 3. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. researchgate.net [researchgate.net]
- 7. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toll-like receptor (TLR) signaling pathways [pfocr.wikipathways.org]
- 9. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
- 10. TLR7-selective agonist shows potent cytokine induction in vitro and in vivo | BioWorld [bioworld.com]
O-Desethyl Resiquimod's Role in Stimulating Innate Immunity: A Technical Guide Based on the Closely Related Agonist Resiquimod (R848)
Disclaimer: As of October 2025, publicly available data on the specific biological activity, experimental protocols, and signaling pathways of O-Desethyl Resiquimod is limited. This guide provides an in-depth technical overview of its parent compound, Resiquimod (R848), a potent and well-characterized Toll-like receptor 7 and 8 (TLR7/8) agonist. Given the structural similarity, the immunological effects of this compound are anticipated to be comparable to those of Resiquimod. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
Resiquimod (R848) is a synthetic imidazoquinoline that potently activates the innate immune system through its agonist activity on Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] This activation triggers a signaling cascade that results in the production of a variety of pro-inflammatory cytokines and chemokines, leading to the stimulation of both innate and adaptive immune responses. This guide details the mechanism of action of Resiquimod, presents quantitative data on its immunostimulatory activity, provides detailed experimental protocols for its study, and visualizes the key signaling pathways and experimental workflows.
Mechanism of Action: TLR7/8 Agonism
Resiquimod's primary mechanism of action is the activation of TLR7 and TLR8, which are endosomal pattern recognition receptors.[1][3] These receptors are predominantly expressed on immune cells such as dendritic cells (DCs), macrophages, and B-lymphocytes.[4] Upon binding to TLR7 and/or TLR8 within the endosome, Resiquimod initiates a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88.[3][5] This event triggers a downstream signaling cascade involving IRAK (IL-1 receptor-associated kinase) and TRAF (TNF receptor-associated factor) family members, ultimately leading to the activation of key transcription factors, most notably NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and IRFs (interferon regulatory factors).[3][5]
The activation of NF-κB and IRFs results in the transcription and subsequent secretion of a broad range of pro-inflammatory cytokines, including type I interferons (IFN-α/β), interleukin-6 (IL-6), interleukin-12 (IL-12), and tumor necrosis factor-alpha (TNF-α).[1][2][6] This cytokine milieu promotes a Th1-polarized immune response, characterized by the activation of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, which are crucial for anti-viral and anti-tumor immunity.[7][8]
Signaling Pathway Visualization
Caption: TLR7/8 Signaling Pathway Activated by Resiquimod (R848).
Quantitative Data on Immunostimulatory Activity
The following tables summarize the quantitative data on the immunostimulatory effects of Resiquimod (R848) from various in vitro and in vivo studies.
Table 1: In Vitro Cytokine Induction by Resiquimod (R848)
| Cell Type | Resiquimod (R848) Concentration | Cytokine Induced | Fold Increase / Concentration | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 10 nM | Type I IFN | <0.00125 µM | [6] |
| Human PBMCs | 30 nM | Type I IFN | 0.00125 µM | [6] |
| Human PBMCs | 100 nM | Type I IFN | 0.00561 µM | [6] |
| Human PBMCs | Dose-dependent | IFN, TNF, IL-1β, IL-6 | Dose-dependent induction | [1] |
| Mouse Bone Marrow-Derived Macrophages (BMMs) | Not specified | IL-6, IL-12, IFN-γ | Upregulation | |
| Canine PBMCs | Not specified | TNF-α, IL-12 | Strong secretion | [8] |
Table 2: In Vivo Immunomodulatory Effects of Resiquimod (R848)
| Animal Model | Resiquimod (R848) Dose & Route | Key Findings | Reference |
| Wild-type mice | 50 nmol, i.p. | Increased serum IFN-α, TNF-α, and IL-12 | [6] |
| Murine allergic asthma model | 20 µ g/mouse , i.n. | Reduced airway reactivity and inflammation | [6] |
| C57BL/6 mice (subcutaneous and metastatic lung cancer models) | Not specified, i.p. | Reduced tumor burden and prolonged survival | [9] |
| Mice | 50 µg and 100 µg, i.p. | Transient, localized brain volume expansion at the higher dose | [10][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the immunostimulatory activity of Resiquimod (R848).
In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To measure the induction of cytokine production by Resiquimod in human PBMCs.
Materials:
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Resiquimod (R848) stock solution (e.g., 1 mg/mL in DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Human whole blood from healthy donors
Protocol:
-
Isolate PBMCs from human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI 1640 medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in a final volume of 200 µL per well.
-
Prepare serial dilutions of Resiquimod (R848) in complete RPMI 1640 medium.
-
Add the Resiquimod dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and an unstimulated control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Collect the cell-free supernatants and store them at -80°C until cytokine analysis.
-
Measure cytokine concentrations (e.g., IFN-α, TNF-α, IL-6) in the supernatants using a commercially available ELISA kit, following the manufacturer's protocol.
NF-κB Activation Assay (Reporter Gene Assay)
Objective: To quantify the activation of the NF-κB signaling pathway by Resiquimod.
Materials:
-
HEK293 cells stably transfected with a TLR7 or TLR8 expression vector and an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Resiquimod (R848) stock solution.
-
96-well cell culture plates.
-
Reporter gene detection reagent (e.g., QUANTI-Blue™ for SEAP, or a luciferase assay system).
-
Plate reader capable of measuring absorbance or luminescence.
Protocol:
-
Seed the reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of Resiquimod (R848) in the cell culture medium.
-
Remove the old medium from the cells and add the Resiquimod dilutions. Include a vehicle control.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, take an aliquot of the cell culture supernatant.
-
Add the appropriate reporter gene detection reagent to the supernatant according to the manufacturer's instructions.
-
Incubate for the recommended time at the specified temperature.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Calculate the fold-increase in NF-κB activity relative to the vehicle control.
Experimental Workflow Visualization
Caption: Experimental Workflows for Evaluating Resiquimod (R848) Activity.
Conclusion
Resiquimod (R848) is a powerful stimulant of the innate immune system, acting as a dual agonist for TLR7 and TLR8. Its ability to induce a robust Th1-biased cytokine response has positioned it as a promising candidate for various therapeutic applications, including as a vaccine adjuvant and in cancer immunotherapy. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to investigate the immunomodulatory properties of Resiquimod and, by extension, its close analogs such as this compound. Further research is warranted to delineate the specific activity profile of this compound and to explore its full therapeutic potential.
References
- 1. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 2. Resiquimod | TLR | HCV Protease | TargetMol [targetmol.com]
- 3. invivogen.com [invivogen.com]
- 4. Resiquimod | C17H22N4O2 | CID 159603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of TLR7 in Activation of NF-κB Signaling of Keratinocytes by Imiquimod | PLOS One [journals.plos.org]
- 10. mdpi.com [mdpi.com]
- 11. Systemic Administration of the TLR7/8 Agonist Resiquimod (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling - PubMed [pubmed.ncbi.nlm.nih.gov]
O-Desethyl Resiquimod: A Technical Overview of Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Desethyl Resiquimod is a molecule of interest within the imidazoquinoline class of compounds, which are known for their potent immune-modulating activities. As a derivative of Resiquimod (R848), this compound is structurally similar and is anticipated to exhibit a comparable mechanism of action as an agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to the limited availability of specific experimental data for this derivative, this guide also includes data for the parent compound, Resiquimod, to provide a comparative context. Additionally, it outlines the presumed signaling pathway and describes general experimental protocols for determining key physicochemical parameters.
Physicochemical Properties
The fundamental physicochemical properties of a compound are critical for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
This compound
| Property | Value | Source |
| IUPAC Name | 1-[4-amino-2-(hydroxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol | [1][2] |
| Chemical Formula | C₁₅H₁₈N₄O₂ | [1] |
| Molecular Weight | 286.33 g/mol | [1][2] |
| CAS Number | 144875-23-0 | [1][2] |
Resiquimod (R848) - A Comparative Reference
To provide a frame of reference, the following table details the physicochemical properties of the well-characterized parent compound, Resiquimod.
| Property | Value | Source |
| IUPAC Name | 1-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol | [3] |
| Chemical Formula | C₁₇H₂₂N₄O₂ | [3] |
| Molecular Weight | 314.4 g/mol | [3] |
| Melting Point | 193-195°C | |
| Solubility | Water: 0.241 mg/mLEthanol: ≥12.65 mg/mL (with ultrasonic)DMSO: >10 mM | [4][5] |
| pKa (Strongest Basic) | 4.83 | [4] |
| logP | 2.24 | [4] |
Mechanism of Action and Signaling Pathway
This compound, as a derivative of Resiquimod, is presumed to act as an agonist of the endosomally located Toll-like receptors 7 and 8 (TLR7 and TLR8).[3] These receptors are key components of the innate immune system and recognize single-stranded RNA (ssRNA), often of viral origin.[6][7]
Upon binding to TLR7 and TLR8 within the endosome of immune cells such as dendritic cells, macrophages, and B-lymphocytes, a signaling cascade is initiated.[3] This process is dependent on the adaptor protein MyD88.[5] The activation of this pathway leads to the downstream activation of transcription factors, most notably NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and IRFs (interferon regulatory factors).[7][8]
The activation of these transcription factors results in the production and secretion of a variety of pro-inflammatory cytokines and type I interferons (e.g., IFN-α).[3][9] This cytokine milieu promotes the maturation and activation of various immune cells, thereby bridging the innate and adaptive immune responses.[7]
Caption: TLR7/8 signaling cascade initiated by this compound.
Experimental Protocols for Physicochemical Property Determination
While specific experimental protocols for this compound are not available, the following section outlines standard methodologies for determining the key physicochemical properties of organic compounds.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology: Capillary Method [10][11]
-
Sample Preparation: A small amount of the finely powdered dry sample is packed into a thin-walled capillary tube, sealed at one end.
-
Apparatus: The capillary tube is attached to a thermometer and placed in a heating apparatus, such as a Thiele tube or a digital melting point apparatus. The heating medium is typically a high-boiling point oil or a metal block.
-
Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting range.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology: Shake-Flask Method [12][13]
-
Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a flask.
-
Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear supernatant is carefully removed, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), or gravimetric analysis after solvent evaporation.
pKa Determination
The pKa is a measure of the strength of an acid in solution. It is the negative base-10 logarithm of the acid dissociation constant (Ka).
Methodology: Potentiometric Titration [14]
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.
-
Titration: The solution is titrated with a standardized solution of a strong acid or base.
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.
-
Data Analysis: The pKa is determined from the titration curve (a plot of pH versus the volume of titrant added). The pKa corresponds to the pH at the half-equivalence point, where half of the compound has been neutralized.
logP Determination
The partition coefficient (P), or its logarithm (logP), is a measure of the lipophilicity of a compound. It describes the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically octanol and water.
Methodology: Shake-Flask Method [15][16][17]
-
Phase Preparation: n-Octanol and water are pre-saturated with each other.
-
Partitioning: A known amount of the compound is dissolved in one of the phases, and then the two phases are mixed and shaken vigorously in a separatory funnel to allow the compound to partition between them until equilibrium is reached.
-
Phase Separation: The two phases are allowed to separate completely.
-
Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
Conclusion
This compound is an intriguing imidazoquinoline derivative with potential as an immune response modifier through the activation of TLR7 and TLR8. While a complete physicochemical profile is not yet publicly available, the data from its parent compound, Resiquimod, provides valuable insights for researchers. The anticipated mechanism of action via the MyD88-dependent signaling pathway offers a clear direction for further biological investigation. The standardized experimental protocols outlined in this guide serve as a foundation for the future characterization of this compound and other novel immunomodulatory compounds.
References
- 1. This compound | CAS 144875-23-0 | LGC Standards [lgcstandards.com]
- 2. This compound | 144875-23-0 [sigmaaldrich.com]
- 3. Resiquimod | C17H22N4O2 | CID 159603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. apexbt.com [apexbt.com]
- 6. TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. academic.oup.com [academic.oup.com]
- 9. selleckchem.com [selleckchem.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 12. youtube.com [youtube.com]
- 13. quora.com [quora.com]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. app1-c89-pub.pressidium.com - Logp Chemistry [app1-c89-pub.pressidium.com]
- 16. acdlabs.com [acdlabs.com]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
An In-depth Technical Guide to O-Desethyl Resiquimod and its Putative Downstream Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
O-Desethyl Resiquimod is a metabolite of Resiquimod (R-848), an imidazoquinoline compound that functions as a potent immune response modifier. Resiquimod itself is a synthetic ligand for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), key pattern recognition receptors in the innate immune system. The structural difference between the two compounds lies in the substitution at the C2 position of the imidazoquinoline core: Resiquimod possesses an ethoxymethyl group, while this compound has a hydroxymethyl group. The metabolism of Resiquimod to this compound occurs via cytochrome P450 enzymes, specifically CYP3A4.
Resiquimod's activation of TLR7 and TLR8 triggers a cascade of downstream signaling events, leading to the production of various pro-inflammatory cytokines and type I interferons. This robust immune activation underlies its investigation for various therapeutic applications, including as a vaccine adjuvant and in oncology. This guide provides a detailed overview of the core signaling pathways initiated by the parent compound, Resiquimod.
Mechanism of Action of Resiquimod (R-848)
Resiquimod is a small molecule that acts as an agonist for endosomally located TLR7 and TLR8. TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, while TLR8 is highly expressed in myeloid cells such as monocytes, macrophages, and myeloid dendritic cells. Upon entering the cell, Resiquimod binds to the TLR7 and/or TLR8 receptor within the endosomal compartment. This binding event induces a conformational change in the receptor, leading to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).
Downstream Signaling Pathways of Resiquimod
The activation of TLR7 and TLR8 by Resiquimod initiates a MyD88-dependent signaling pathway, which bifurcates to activate two major transcription factor families: Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs).
NF-κB Signaling Pathway
The recruitment of MyD88 to the activated TLR forms a complex known as the "Myddosome". This complex sequentially recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, namely IRAK4 and IRAK1. Activated IRAKs then interact with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. TRAF6, in turn, activates the inhibitor of NF-κB kinase (IKK) complex, which consists of IKKα, IKKβ, and the regulatory subunit NEMO (IKKγ). The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.
Caption: Resiquimod-induced NF-κB signaling cascade.
IRF7 Signaling Pathway
In parallel to NF-κB activation, the Myddosome also activates Interferon Regulatory Factors (IRFs), primarily IRF7 in pDCs. The complex of MyD88, IRAK4, IRAK1, and TRAF6 interacts with another complex consisting of IKKα, TRAF3, and IRF7. This leads to the phosphorylation and activation of IRF7. Activated IRF7 then dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoters of type I interferon genes, leading to the robust production of IFN-α.
Caption: Resiquimod-induced IRF7 signaling cascade in pDCs.
Quantitative Data on Resiquimod's Activity
The following tables summarize quantitative data on the immunological effects of Resiquimod from various in vitro and in vivo studies.
Table 1: In Vitro Cytokine Induction by Resiquimod
| Cell Type | Resiquimod Concentration | Cytokine | Fold Induction / Concentration |
| Human PBMCs | 1 µg/mL | IFN-α | > 1000 pg/mL |
| Human PBMCs | 1 µg/mL | TNF-α | ~ 800 pg/mL |
| Human PBMCs | 1 µg/mL | IL-6 | > 1000 pg/mL |
| Human PBMCs | 1 µg/mL | IL-12 | ~ 250 pg/mL |
| Mouse Splenocytes | 1 µM | IL-12 | Significant induction |
| Mouse Macrophages | 1 µg/mL | TNF-α | Significant induction |
Table 2: In Vivo Effects of Resiquimod in Mice
| Administration Route | Dose | Biomarker | Effect |
| Intraperitoneal (i.p.) | 50 nmol | Serum IFN-α | Peak at 2-4 hours |
| Intraperitoneal (i.p.) | 50 nmol | Serum TNF-α | Peak at 1-2 hours |
| Intraperitoneal (i.p.) | 50 nmol | Serum IL-12 | Peak at 4-6 hours |
| Topical | 0.05% gel | Draining Lymph Node Cells | Increased number |
Experimental Protocols for Assessing Resiquimod's Activity
Several standard experimental protocols are employed to characterize the activity of TLR7/8 agonists like Resiquimod.
TLR Reporter Gene Assay
This assay is used to determine the potency and specificity of a compound for its TLR target.
Methodology:
-
Cell Line: HEK293 cells stably co-transfected with a specific human TLR gene (e.g., TLR7 or TLR8) and a reporter gene system, such as secreted embryonic alkaline phosphatase (SEAP), under the control of an NF-κB-inducible promoter.
-
Cell Plating: Plate the HEK-TLR cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of Resiquimod to the wells and incubate for 18-24 hours.
-
SEAP Detection: Collect the cell culture supernatant and measure SEAP activity using a colorimetric substrate (e.g., QUANTI-Blue™).
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 620-655 nm) and plot the dose-response curve to determine the EC50 value.
Caption: Workflow for a TLR reporter gene assay.
Cytokine Quantification by ELISA
This protocol measures the amount of specific cytokines produced by immune cells in response to Resiquimod stimulation.
Methodology:
-
Cell Isolation: Isolate primary immune cells, such as human peripheral blood mononuclear cells (PBMCs), from whole blood using density gradient centrifugation.
-
Cell Culture: Culture the isolated cells in a 24- or 48-well plate in appropriate media.
-
Stimulation: Treat the cells with various concentrations of Resiquimod or a vehicle control for a specified period (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
ELISA: Perform a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the cytokine of interest (e.g., IFN-α, TNF-α) according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, adding a substrate, and stopping the reaction.
-
Data Analysis: Read the absorbance on a plate reader and calculate the cytokine concentration based on a standard curve.
Conclusion
This compound is a metabolite of the potent TLR7/8 agonist Resiquimod. While direct studies on the biological activity of this compound are limited, its structural similarity to the parent compound suggests it may retain some immunostimulatory properties. The detailed understanding of Resiquimod's downstream signaling through the MyD88-dependent activation of NF-κB and IRF7 provides a strong foundation for predicting its potential mechanism of action. Further research is required to isolate this compound and characterize its specific receptor affinity, potency, and downstream cellular effects to fully understand its contribution to the overall immunological response following Resiquimod administration.
Navigating the Toll-like Receptor Landscape: A Technical Guide to the In Vitro Evaluation of O-Desethyl Resiquimod
Disclaimer: As of October 2025, publicly available scientific literature lacks specific in vitro studies, quantitative data, and established experimental protocols for O-Desethyl Resiquimod. This document, therefore, focuses on the extensive in vitro research conducted on its parent compound, Resiquimod (R848) , a potent and well-characterized Toll-like receptor 7 and 8 (TLR7/8) agonist. The methodologies and findings presented herein for Resiquimod serve as a foundational guide for researchers, scientists, and drug development professionals interested in the potential in vitro evaluation of this compound and other related imidazoquinoline compounds.
Introduction to Resiquimod and its Mechanism of Action
Resiquimod (R848) is a synthetic imidazoquinoline that acts as a potent immune response modifier.[1] Its primary mechanism of action is the activation of TLR7 and TLR8, which are endosomal pattern recognition receptors crucial for the innate immune system's response to single-stranded RNA (ssRNA) viruses.[2] Unlike its predecessor, imiquimod, which primarily targets TLR7, Resiquimod is a dual agonist for both TLR7 and TLR8 in humans, leading to a broader and more potent immune activation profile.[1][2] In murine models, however, Resiquimod primarily signals through TLR7.[2]
The activation of TLR7 and TLR8 by Resiquimod initiates a downstream signaling cascade that is largely dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[2] This signaling culminates in the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs).[2] The activation of these transcription factors leads to the production of a wide array of pro-inflammatory cytokines, chemokines, and type I interferons, which in turn orchestrate a robust innate and subsequent adaptive immune response.[2][3]
Quantitative Data from In Vitro Studies of Resiquimod
The following tables summarize quantitative data from various in vitro studies on Resiquimod, highlighting its effects on cytokine production and other immunological parameters.
Table 1: Resiquimod-Induced Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine | Concentration of Resiquimod | Incubation Time | Fold Increase / Concentration | Reference |
| TNF-α | Dose-dependent | Not Specified | Induces production | [4] |
| IL-6 | Dose-dependent | Not Specified | Induces production | [4] |
| IFN-α | Dose-dependent | Not Specified | Induces production | [4] |
| IL-1β | Dose-dependent | Not Specified | Induces production | [4] |
| IL-12 | Not Specified | Not Specified | Induces production in CD14+ cells | [5] |
| IL-18 | Not Specified | Not Specified | Induces production in CD14+ cells | [5] |
| IL-10 | Not Specified | Not Specified | Induces production in CD14+ cells | [5] |
| IL-15 | Not Specified | Not Specified | Induces production in CD14+ cells | [5] |
| IFN-γ | Not Specified | Not Specified | Promotes production in T cells | [5] |
Table 2: Effects of Resiquimod on NF-κB Activity in LS180 Cells
| Concentration of Resiquimod | Incubation Time | Fold Change in NF-κB Activity | P-value | Reference |
| 1 µM | 2 hours | 1.07-fold increase | P = 0.0188 | [6] |
| 10 µM | 2 hours | 1.09-fold increase | P = 0.0142 | [6] |
| 1 µM | 24 hours | 0.64-fold decrease | P < 0.0001 | [6] |
| 10 µM | 24 hours | 0.68-fold decrease | P < 0.0001 | [6] |
| 10 µM | 30 hours | 0.68-fold decrease | P = 0.0003 | [6] |
Experimental Protocols for In Vitro Evaluation of TLR7/8 Agonists
The following are detailed methodologies for key experiments commonly used to characterize the in vitro activity of TLR7/8 agonists like Resiquimod.
Cytokine Production Assay in Human PBMCs
Objective: To quantify the production of various cytokines by human PBMCs in response to stimulation with a TLR7/8 agonist.
Methodology:
-
Isolation of PBMCs: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend the isolated PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cell Plating: Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Stimulation: Treat the cells with various concentrations of the TLR7/8 agonist (e.g., Resiquimod) or a vehicle control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a specified period (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of cytokines in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs for specific cytokines of interest.
NF-κB Reporter Gene Assay
Objective: To determine the activation of the NF-κB signaling pathway in response to a TLR7/8 agonist.
Methodology:
-
Cell Line: Use a human cell line (e.g., HEK293 or THP-1) stably transfected with a reporter plasmid containing an NF-κB response element driving the expression of a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).
-
Cell Plating: Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Stimulation: Treat the cells with various concentrations of the TLR7/8 agonist or a positive control (e.g., TNF-α).
-
Incubation: Incubate the cells for a defined period (e.g., 6-24 hours).
-
Lysis and Reporter Gene Assay:
-
For luciferase assays, lyse the cells and measure luciferase activity using a luminometer.
-
For SEAP assays, collect the cell culture supernatant and measure SEAP activity using a colorimetric or chemiluminescent substrate.
-
-
Data Analysis: Normalize the reporter gene activity to a control for cell viability (e.g., a constitutively expressed reporter or a cell viability assay).
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway of Resiquimod (R848)
Caption: Resiquimod (R848) signaling through TLR7/8 in the endosome.
General Experimental Workflow for In Vitro TLR Agonist Testing
Caption: A generalized workflow for the in vitro testing of TLR agonists.
References
- 1. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Resiquimod | R848 | TLR7/TLR8 inhibitor | TargetMol [targetmol.com]
- 4. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. In vitro evidence suggesting that the toll-like receptor 7 and 8 agonist resiquimod (R-848) unlikely affects drug levels of co-administered compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Binding Affinity of Imidazoquinoline Agonists to TLR7/8: A Technical Guide Focused on Resiquimod
A Note on O-Desethyl Resiquimod: Extensive searches of scientific literature did not yield any specific quantitative data regarding the binding affinity, biological activity, or metabolism of this compound. Therefore, this technical guide will focus on its parent compound, Resiquimod (R848), a well-characterized dual agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). The information presented for Resiquimod provides the most relevant available data for understanding the interactions of this class of imidazoquinolines with TLR7/8.
Introduction
Resiquimod (R848) is a synthetic small molecule belonging to the imidazoquinoline family that potently activates the innate immune system through its interaction with TLR7 and TLR8.[1][2] These receptors are key players in the recognition of pathogen-associated molecular patterns (PAMPs), specifically single-stranded RNA (ssRNA) from viruses.[2] As a dual agonist, Resiquimod has been extensively studied for its potential as a vaccine adjuvant and in cancer immunotherapy.[3] Understanding its binding affinity and the subsequent signaling cascade is crucial for the rational design of new and improved immunomodulatory drugs.
Quantitative Data: Potency of Resiquimod (R848)
The following table summarizes the reported EC50 values for Resiquimod (R848) in activating human TLR7 and TLR8.
| Compound | Target | Assay System | EC50 (µM) | Reference |
| Resiquimod (R848) | Human TLR7 | HEK293 cells with NF-κB SEAP reporter | 0.8 - 1.5 | [4] |
| Resiquimod (R848) | Human TLR8 | HEK293 cells with NF-κB SEAP reporter | >100 | [4] |
Note: The EC50 values can vary depending on the specific cell line, reporter system, and experimental conditions used.
Experimental Protocols
The determination of TLR7/8 agonist activity for compounds like Resiquimod is commonly performed using in vitro cell-based assays. A widely used method is the reporter gene assay employing human embryonic kidney 293 (HEK293) cells.
TLR7/8 Reporter Gene Assay
Objective: To determine the potency (EC50) of a test compound in activating human TLR7 or TLR8.
Principle: HEK293 cells, which do not endogenously express most TLRs, are stably transfected with the gene for human TLR7 or TLR8. Additionally, these cells are transfected with a reporter gene, typically secreted embryonic alkaline phosphatase (SEAP) or luciferase, under the control of a promoter that is activated by the NF-κB signaling pathway. When a TLR7/8 agonist binds to the receptor, it triggers a signaling cascade that leads to the activation of NF-κB, which in turn drives the expression of the reporter gene. The amount of reporter protein produced is proportional to the level of receptor activation and can be quantified using a colorimetric or luminescent substrate.
Materials:
-
HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 cell lines (InvivoGen) or equivalent.
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and selection antibiotics).
-
Test compound (Resiquimod) and vehicle control (e.g., DMSO).
-
QUANTI-Blue™ Solution (InvivoGen) or other appropriate substrate for SEAP detection.
-
96-well cell culture plates.
-
Spectrophotometer.
Procedure:
-
Cell Seeding: Seed the HEK-Blue™ hTLR7 or hTLR8 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the test compound (Resiquimod) in cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and add the different concentrations of the test compound. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired period (e.g., 16-24 hours).
-
Reporter Gene Assay:
-
Collect a sample of the cell culture supernatant.
-
Add the supernatant to the QUANTI-Blue™ Solution in a new 96-well plate.
-
Incubate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm using a spectrophotometer.
-
-
Data Analysis:
-
Subtract the background absorbance (from vehicle control) from all readings.
-
Plot the absorbance values against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
Experimental Workflow
References
- 1. invivogen.com [invivogen.com]
- 2. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. cancer-research-network.com [cancer-research-network.com]
Exploring the Metabolic Stability of O-Desethyl Resiquimod: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Desethyl Resiquimod is a potential metabolite of Resiquimod (R848), a potent immune response modifier that activates Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] Understanding the metabolic stability of such metabolites is crucial in drug development to predict their pharmacokinetic profile, potential for drug-drug interactions, and overall contribution to the therapeutic and toxicological effects of the parent drug. This technical guide provides a comprehensive overview of the current understanding of Resiquimod's metabolism, which is essential for inferring the potential metabolic fate of this compound. Due to a lack of specific data on this compound, this document will focus on the known metabolic pathways of the parent compound and provide generalized experimental protocols for assessing metabolic stability.
Resiquimod Metabolism: Current State of Knowledge
Direct and detailed experimental data on the metabolic stability and metabolic pathways of this compound are not currently available in the public domain. Information from sources such as DrugBank indicates that the metabolism of Resiquimod is "Not Available".[3] However, insights can be drawn from studies on structurally similar compounds.
Imiquimod, another imidazoquinoline derivative and TLR7 agonist, has been shown to be metabolized by cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2, leading to the formation of monohydroxylated metabolites.[4][5] This suggests that Resiquimod may undergo similar oxidative metabolism. The "O-desethyl" nomenclature implies the removal of an ethyl group from an oxygen atom, a common metabolic reaction catalyzed by CYP enzymes. Therefore, it is plausible that O-deethylation is a metabolic pathway for Resiquimod, yielding this compound. The stability of this metabolite would then depend on its susceptibility to further metabolism.
In Vitro Metabolic Stability Assessment: Experimental Protocol
To determine the metabolic stability of this compound, a standard in vitro experimental workflow can be employed using liver microsomes or hepatocytes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound in human liver microsomes.
Materials:
-
This compound (test compound)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Positive control compound with known metabolic stability (e.g., testosterone or verapamil)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
LC-MS/MS system for analysis
Methodology:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer, HLM, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for a few minutes to equilibrate the temperature.
-
-
Initiation of the Metabolic Reaction:
-
Add a small volume of the this compound stock solution to the pre-warmed microsome mixture to initiate the reaction. The final concentration of the test compound should be below its Km to ensure first-order kinetics.
-
Simultaneously, initiate control incubations:
-
A negative control without the NADPH regenerating system to assess non-enzymatic degradation.
-
A positive control with a compound of known metabolic fate to validate the experimental system.
-
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) to precipitate proteins and stop enzymatic activity.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the concentration of the remaining this compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
-
Resiquimod Signaling Pathway
Resiquimod exerts its immunomodulatory effects by activating TLR7 and TLR8, which are primarily expressed in the endosomes of immune cells such as dendritic cells, macrophages, and B-lymphocytes. This activation triggers a downstream signaling cascade.
Caption: Resiquimod activates TLR7/8, leading to cytokine production.
Experimental Workflow for In Vitro Metabolic Stability
The following diagram illustrates the general workflow for assessing the metabolic stability of a compound in vitro.
Caption: Workflow for in vitro metabolic stability assessment.
Conclusion
While direct data on the metabolic stability of this compound is not available, the metabolic pathways of the parent compound, Resiquimod, and structurally related molecules provide a foundation for investigation. The provided experimental protocol offers a standardized approach to determine the in vitro metabolic stability of this compound, which is a critical step in its evaluation as a potential drug metabolite. Further research is warranted to elucidate the complete metabolic profile of Resiquimod and its derivatives to fully understand their pharmacological and toxicological implications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. invivogen.com [invivogen.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The Toll-like receptor agonist imiquimod is metabolized by aryl hydrocarbon receptor-regulated cytochrome P450 enzymes in human keratinocytes and mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Toll-like receptor agonist imiquimod is metabolized by aryl hydrocarbon receptor-regulated cytochrome P450 enzymes in human keratinocytes and mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Early Safety Assessment: A Technical Guide to the Initial Toxicity Screening of O-Desethyl Resiquimod
Disclaimer: Publicly available data from direct initial toxicity screening of O-Desethyl Resiquimod is limited. This guide provides a comprehensive framework for the initial toxicity screening of a novel imidazoquinoline compound, such as this compound, based on established preclinical toxicology principles and the known profile of its parent compound, Resiquimod, a potent Toll-like receptor 7 and 8 (TLR7/8) agonist.
This technical whitepaper is intended for researchers, scientists, and drug development professionals, offering a structured approach to the early-stage safety evaluation of this compound. The methodologies and strategies outlined herein are designed to identify potential toxicological liabilities, inform risk assessment, and guide further non-clinical development.
Introduction: The Toxicological Landscape of a Novel TLR7/8 Agonist
This compound is a derivative of Resiquimod, an immune response modifier known to activate TLR7 and TLR8.[1][2] This activation triggers downstream signaling cascades, leading to the production of pro-inflammatory cytokines and chemokines, and the modulation of both innate and adaptive immunity.[2][3] While this immunostimulatory activity is therapeutically desirable for indications such as viral infections and oncology, it also presents a key toxicological consideration. The primary anticipated toxicities are therefore extensions of its pharmacological activity, namely, an exaggerated immune response leading to systemic inflammation and cytokine release syndrome (CRS).[2][4]
An initial toxicity screening program is crucial to characterize the safety profile of this compound and establish a therapeutic window. This program should be designed to assess both on-target (pharmacology-related) and off-target toxicities.
Proposed In Vitro Toxicity Screening Panel
An initial in vitro screening panel is designed to provide an early assessment of the cytotoxic potential and the immunotoxicological profile of this compound. These assays are crucial for early hazard identification and can guide dose selection for subsequent in vivo studies.
| Assay | Cell Line/System | Key Parameters | Endpoints | Rationale |
| General Cytotoxicity | A panel of relevant cell lines (e.g., HepG2 for hepatocytes, HEK293 for embryonic kidney cells, and a relevant immune cell line like THP-1) | Concentration range of this compound, incubation time (e.g., 24, 48, 72 hours) | IC50 (half-maximal inhibitory concentration) determined by assays such as MTT, LDH release, or neutral red uptake.[5][6] | To assess the direct cytotoxic effects of the compound on various cell types and determine a preliminary therapeutic index. |
| Cytokine Release Assay | Human Peripheral Blood Mononuclear Cells (PBMCs) or whole blood from multiple healthy donors.[4][7] | Concentration range of this compound, time points for supernatant collection (e.g., 6, 24, 48 hours).[7] | Quantification of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ, IL-1β, IL-12) and anti-inflammatory cytokines (e.g., IL-10) using multiplex immunoassays (e.g., Luminex, ELISA).[4][7] | To evaluate the potential for inducing a cytokine storm, a critical on-target toxicity for TLR7/8 agonists.[4] |
| Genotoxicity | In vitro micronucleus test in human lymphocytes or a suitable cell line (e.g., CHO, TK6).[8] Ames test (bacterial reverse mutation assay).[8] | Concentration range of this compound, with and without metabolic activation (S9 fraction). | Frequency of micronuclei formation.[8] Revertant colony counts.[8] | To assess the potential of the compound to induce chromosomal damage or gene mutations, which are key indicators of carcinogenicity. |
| Off-Target Screening (Safety Pharmacology) | A panel of receptors, ion channels, and enzymes. | A fixed concentration of this compound (e.g., 10 µM). | Percent inhibition or activation of off-targets.[8] | To identify potential off-target activities that could lead to unexpected adverse effects. |
Proposed Preliminary In Vivo Toxicity Study Design
Following the in vitro assessment, a preliminary in vivo study in a relevant animal model, typically rodents, is necessary to understand the compound's systemic toxicity profile.
| Study Parameter | Description | Rationale |
| Animal Model | Male and female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).[9][10] | Rodents are commonly used in early toxicity studies due to their well-characterized biology and the availability of historical control data. |
| Route of Administration | To be determined by the intended clinical route (e.g., intravenous, subcutaneous, oral).[11] | The route of administration can significantly impact the pharmacokinetic and toxicity profiles. |
| Dose Levels | A minimum of three dose levels (low, mid, high) and a vehicle control group.[9] Dose selection should be informed by in vitro data and, if available, pharmacokinetic data. | To establish a dose-response relationship for any observed toxicities and to identify a No-Observed-Adverse-Effect-Level (NOAEL). |
| Duration | Single dose or a short-term (e.g., 7-14 days) repeated-dose study.[12] | To assess acute and sub-acute toxicity. |
| Endpoints | - Clinical Observations: Daily monitoring for signs of toxicity (e.g., changes in activity, posture, breathing).[10]- Body Weight: Measured at baseline and regularly throughout the study.[9]- Hematology and Clinical Chemistry: Blood analysis at termination to assess effects on blood cells and organ function.[9]- Cytokine Profiling: Measurement of plasma cytokine levels at early time points post-dosing.[4]- Gross Pathology and Histopathology: Macroscopic examination of organs at necropsy and microscopic examination of key tissues.[9] | To provide a comprehensive assessment of the compound's effects on major organ systems and to identify target organs of toxicity. |
Visualizing the Path Forward: Workflows and Pathways
Experimental Workflow for Initial Toxicity Screening
Caption: A generalized workflow for the initial toxicity screening of a novel compound.
TLR7/8 Signaling Pathway
Caption: The TLR7/8 signaling pathway initiated by an agonist like this compound.
Conclusion
The initial toxicity screening of this compound is a critical step in its preclinical development. While direct data is not yet publicly available, a well-structured screening program, guided by the known pharmacology of TLR7/8 agonists and established toxicological methods, can effectively characterize its safety profile. The proposed in vitro and in vivo studies will provide essential data to understand the dose-response relationship of potential toxicities, identify target organs, and establish a preliminary safety margin. This information is indispensable for making informed decisions about the continued development of this compound as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. labcorp.com [labcorp.com]
- 5. Pre-Clinical Testing → Example of In Vitro Study to Assess Drug Toxicity | Developing Medicines [drugdevelopment.web.unc.edu]
- 6. youtube.com [youtube.com]
- 7. Cytokine Release Syndrome (CRS) Assay I Cytokine Storm I CRO services [explicyte.com]
- 8. m.youtube.com [m.youtube.com]
- 9. syngeneintl.com [syngeneintl.com]
- 10. Toxicology | MuriGenics [murigenics.com]
- 11. noblelifesci.com [noblelifesci.com]
- 12. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
Methodological & Application
Application Notes and Protocols for O-Desethyl Resiquimod In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Desethyl Resiquimod is a potent small molecule immunomodulator belonging to the imidazoquinoline family. It is an analog of Resiquimod (R848) and is recognized for its activity as a Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) agonist.[1][2][3] TLRs are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs).[3] TLR7 and TLR8 are located in the endosomes of immune cells such as dendritic cells (DCs), macrophages, and B-lymphocytes, where they detect single-stranded RNA (ssRNA) from viruses.[4][5] Activation of TLR7 and TLR8 by agonists like this compound initiates a signaling cascade that leads to the activation of transcription factors, primarily nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs).[5] This, in turn, drives the production of pro-inflammatory cytokines and type I interferons, mounting a robust immune response.[3] These immunostimulatory properties make this compound a compound of interest for applications in vaccine adjuvants and cancer immunotherapy.[1]
This document provides detailed protocols for in vitro cell-based assays to characterize the activity of this compound, focusing on its ability to activate the NF-κB signaling pathway and induce cytokine release in human peripheral blood mononuclear cells (PBMCs).
Mechanism of Action: TLR7/8 Signaling Pathway
This compound exerts its biological effects by binding to and activating TLR7 and TLR8. This activation triggers a MyD88-dependent signaling pathway. Upon ligand binding, TLR7/8 recruits the adaptor protein MyD88, which in turn recruits and activates interleukin-1 receptor-associated kinases (IRAKs). This leads to the activation of downstream signaling complexes, ultimately resulting in the activation of NF-κB and IRFs. Activated NF-κB and IRFs translocate to the nucleus, where they induce the transcription of genes encoding for various pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (e.g., IFN-α).[5]
Caption: TLR7/8 signaling pathway activated by this compound.
Experimental Protocols
NF-κB Activation Reporter Assay
This protocol describes the use of a HEK293 cell line stably expressing human TLR7 or TLR8 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene to quantify the activation of the NF-κB pathway by this compound.
Materials:
-
HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 cells (or similar reporter cell lines)
-
DMEM, high glucose, with L-glutamine and sodium pyruvate
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
HEK-Blue™ Selection antibiotics (e.g., Puromycin, Zeocin)
-
This compound
-
Resiquimod (R848) as a positive control
-
Vehicle control (e.g., DMSO)
-
QUANTI-Blue™ Solution (or other SEAP detection reagent)
-
96-well, flat-bottom cell culture plates
-
Spectrophotometer (620-655 nm)
Protocol:
-
Cell Culture: Maintain HEK-Blue™ hTLR7 and hTLR8 cells in DMEM supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics according to the manufacturer's instructions. Culture cells at 37°C in a humidified incubator with 5% CO2.
-
Cell Seeding: On the day of the experiment, harvest and resuspend cells in fresh culture medium to a density of 2.5 x 10^5 cells/mL. Seed 180 µL of the cell suspension into each well of a 96-well plate (4.5 x 10^4 cells/well).
-
Compound Preparation: Prepare a stock solution of this compound and Resiquimod in DMSO. Create a serial dilution of the compounds in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.5%. Prepare a vehicle control with the same final DMSO concentration.
-
Cell Treatment: Add 20 µL of the diluted compounds or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection:
-
Warm QUANTI-Blue™ Solution to 37°C.
-
Add 180 µL of QUANTI-Blue™ Solution to each well of a new 96-well plate.
-
Transfer 20 µL of the supernatant from the cell culture plate to the corresponding wells of the plate containing QUANTI-Blue™ Solution.
-
Incubate at 37°C for 1-3 hours.
-
-
Data Acquisition: Measure the optical density (OD) at 640 nm using a spectrophotometer.
-
Data Analysis: Subtract the OD of the vehicle control from the OD of the compound-treated wells. Plot the corrected OD values against the compound concentration and determine the EC50 value using a non-linear regression analysis (e.g., log(agonist) vs. response -- variable slope).
Cytokine Release Assay in Human PBMCs
This protocol outlines the procedure for measuring the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from human peripheral blood mononuclear cells (PBMCs) upon stimulation with this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
This compound
-
Resiquimod (R848) as a positive control
-
LPS as a positive control for cytokine release
-
Vehicle control (e.g., DMSO)
-
96-well, round-bottom cell culture plates
-
Human TNF-α and IL-6 ELISA kits
-
Microplate reader
Protocol:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation. Wash the isolated cells with PBS and resuspend in RPMI 1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Cell Seeding: Adjust the cell density to 1 x 10^6 cells/mL. Seed 200 µL of the cell suspension into each well of a 96-well round-bottom plate (2 x 10^5 cells/well).
-
Compound Preparation: Prepare a stock solution of this compound and Resiquimod in DMSO. Create a serial dilution of the compounds in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.5%. Prepare a vehicle control with the same final DMSO concentration.
-
Cell Treatment: Add 20 µL of the diluted compounds, controls, or vehicle to the appropriate wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant and store it at -80°C until analysis.
-
Cytokine Quantification (ELISA):
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits.
-
Follow the manufacturer's instructions for the ELISA procedure, including the preparation of standards, coating of plates, incubation with samples and detection antibodies, and addition of substrate.
-
Measure the absorbance using a microplate reader at the recommended wavelength.
-
-
Data Analysis: Calculate the concentration of each cytokine in the samples by interpolating from the standard curve. Plot the cytokine concentrations against the compound concentrations to generate dose-response curves.
Experimental Workflow Diagram
Caption: Workflow for in vitro cell-based assays of this compound.
Data Presentation
Table 1: NF-κB Activation in HEK-Blue™ Reporter Cells
| Compound | Target | EC50 (nM) [Illustrative] |
| This compound | hTLR7 | 50 |
| This compound | hTLR8 | 250 |
| Resiquimod (R848) | hTLR7 | 75 |
| Resiquimod (R848) | hTLR8 | 400 |
| Vehicle (DMSO) | hTLR7/8 | No Activity |
Table 2: Cytokine Release from Human PBMCs
| Compound (1 µM) | TNF-α (pg/mL) [Illustrative] | IL-6 (pg/mL) [Illustrative] |
| This compound | 1500 | 2000 |
| Resiquimod (R848) | 1200 | 1800 |
| LPS (100 ng/mL) | 2500 | 3000 |
| Vehicle (DMSO) | < 50 | < 50 |
Conclusion
The protocols described in this document provide a framework for the in vitro characterization of this compound. By employing NF-κB reporter assays and cytokine release assays in human PBMCs, researchers can effectively evaluate the potency and efficacy of this TLR7/8 agonist. The provided diagrams and data tables serve to illustrate the mechanism of action, experimental workflow, and expected outcomes. These assays are crucial for the preclinical assessment and development of this compound as a potential immunotherapeutic agent.
References
- 1. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. Resiquimod induces a mixed Th1 and Th2 response via STAT1 and STAT3 signalling in chickens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for O-Desethyl Resiquimod in Primary Immune Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Desethyl Resiquimod, a potent synthetic agonist of Toll-like receptor 7 (TLR7) and TLR8, is a valuable tool for in vitro and in vivo immunology research.[1][2][3] As an immune response modifier, it activates various immune cells, leading to the production of pro-inflammatory cytokines and enhancement of adaptive immune responses.[1] These application notes provide detailed protocols for the use of this compound in primary immune cell culture, guidance on expected outcomes, and data presentation to facilitate experimental design and interpretation.
Mechanism of Action
This compound is a low molecular weight synthetic molecule belonging to the imidazoquinoline family.[1][2] It activates immune cells by binding to endosomal TLR7 and TLR8.[1] This interaction triggers a MyD88-dependent signaling cascade, leading to the activation of transcription factors such as NF-κB and IRF7.[1] Consequently, this leads to the transcription and secretion of a variety of pro-inflammatory cytokines and type I interferons, effectively polarizing the immune response towards a Th1 phenotype.[1]
Signaling Pathway of this compound
Caption: this compound signaling via TLR7/8.
Data Presentation
Recommended Working Concentrations
The optimal concentration of this compound can vary depending on the primary cell type and the desired biological response. The following table provides a general guideline for starting concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
| Primary Immune Cell Type | Recommended Concentration Range (µg/mL) | Recommended Concentration Range (µM) | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 1 - 10 | 1 - 10 | [4] |
| Human Monocytes | 0.1 - 2 | 0.3 - 6 | [2] |
| Human B Cells | 1 | 3 | [5] |
| Human Plasmacytoid Dendritic Cells (pDCs) | 1 - 5 | 3 - 15 | |
| Human Myeloid Dendritic Cells (mDCs) | 1 - 5 | 3 - 15 | |
| Murine Splenocytes | 0.1 - 1 | 0.3 - 3 | |
| Murine Macrophages | 1 | 3 | [6] |
Expected Cytokine Production Profile
Stimulation of primary immune cells with this compound leads to the production of a variety of cytokines. The kinetics and magnitude of cytokine secretion can vary between cell types.
| Cytokine | Human PBMCs | Human Monocytes/Macrophages | Human Dendritic Cells | Murine Splenocytes | Time to Peak Production (hours) |
| TNF-α | +++ | +++ | +++ | ++ | 4 - 8 |
| IL-6 | +++ | +++ | +++ | ++ | 6 - 24 |
| IL-12p70 | ++ | + | +++ | ++ | 12 - 48 |
| IFN-α | +++ (pDCs) | - | +++ (pDCs) | + | 6 - 24 |
| IFN-γ | + | - | + | ++ | 24 - 72 |
| IL-1β | ++ | +++ | ++ | + | 4 - 12 |
| IL-8 (CXCL8) | +++ | +++ | +++ | N/A | 4 - 24 |
| IL-10 | + | + | + | + | 24 - 48 |
(+++ High, ++ Moderate, + Low, - Not significant, N/A Not applicable)
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube. Avoid mixing the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper plasma layer.
-
Collect the buffy coat layer containing the PBMCs at the plasma-Ficoll interface.
-
Transfer the PBMCs to a new 50 mL conical tube and wash with sterile PBS by centrifuging at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI 1640 medium.
-
Count the cells using a hemocytometer and assess viability with trypan blue.
Protocol 2: Stimulation of Primary Immune Cells with this compound
This protocol provides a general procedure for stimulating primary immune cells in culture.
Experimental Workflow
Caption: General workflow for primary immune cell stimulation.
Materials:
-
Isolated primary immune cells (e.g., PBMCs, macrophages, dendritic cells)
-
Complete culture medium (e.g., RPMI 1640 + 10% FBS)
-
This compound stock solution (e.g., 1 mg/mL in DMSO or water)
-
96-well or 24-well tissue culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Prepare a working solution of this compound in complete culture medium at the desired final concentration. Remember to include a vehicle control (medium with the same concentration of DMSO or water as the highest concentration of Resiquimod used).
-
Seed the primary immune cells into the wells of a tissue culture plate at an appropriate density (e.g., 1 x 10^6 cells/mL for PBMCs).
-
Add the this compound working solution or vehicle control to the respective wells.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for the desired period (e.g., 6, 24, 48, or 72 hours).
-
After incubation, harvest the cell culture supernatant for cytokine analysis and/or lyse the cells for RNA or protein analysis. Cells can also be harvested for flow cytometry analysis.
Protocol 3: Analysis of Immune Cell Activation by Flow Cytometry
This protocol outlines the general steps for staining primary immune cells to assess the upregulation of activation markers.
Materials:
-
Stimulated and unstimulated primary immune cells
-
FACS buffer (PBS + 2% FBS + 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD40, CD80, CD86, HLA-DR for antigen-presenting cells; CD69, CD25 for T cells)
-
Flow cytometer
Procedure:
-
Harvest the cells from the culture plate and transfer to FACS tubes.
-
Wash the cells with FACS buffer by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in FACS buffer containing the appropriate combination of fluorescently labeled antibodies.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data to determine the percentage of cells expressing the activation markers and the mean fluorescence intensity.
Logical Relationships in Experimental Design
Caption: Relationship between inputs and outputs.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low cell viability after isolation | Harsh isolation procedure | Optimize centrifugation speeds and times. Ensure all reagents are at the correct temperature. |
| No or low cytokine production | Suboptimal this compound concentration | Perform a dose-response experiment to find the optimal concentration. |
| Inappropriate incubation time | Perform a time-course experiment to determine the peak of cytokine production. | |
| Poor cell health | Ensure high viability of primary cells before starting the experiment. | |
| High background in control wells | Contamination of reagents or cells | Use sterile techniques and test reagents for endotoxin contamination. |
| Inconsistent results | Variation in primary cell donors | Acknowledge donor-to-donor variability and include multiple donors in the experimental design. |
| Pipetting errors | Use calibrated pipettes and be consistent with pipetting techniques. |
Conclusion
This compound is a powerful tool for stimulating primary immune cells in culture. By carefully selecting the appropriate cell type, optimizing the concentration and incubation time, researchers can effectively study the innate immune response and its influence on adaptive immunity. The protocols and data presented in these application notes provide a solid foundation for designing and executing successful experiments with this compound.
References
- 1. Cytokine induction by the immunomodulators imiquimod and S-27609 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resiquimod induces a mixed Th1 and Th2 response via STAT1 and STAT3 signalling in chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 5. researchgate.net [researchgate.net]
- 6. Differential TLR7-mediated cytokine expression by R848 in M-CSF- versus GM-CSF-derived macrophages after LCMV infection - PMC [pmc.ncbi.nlm.nih.gov]
O-Desethyl Resiquimod (Resiquimod/R848) Administration in Murine Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Desethyl Resiquimod, commonly known as Resiquimod or R848, is a potent small molecule immune response modifier. It functions as a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), key pattern recognition receptors in the innate immune system.[1][2] Activation of TLR7 and TLR8 on immune cells, such as dendritic cells, macrophages, and B-lymphocytes, triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, including type I interferons (IFN-α), interleukin-12 (IL-12), and tumor necrosis factor-alpha (TNF-α).[1][2][3] This robust immune activation enhances anti-tumor responses by promoting the differentiation and activity of various immune cells, including cytotoxic T lymphocytes and natural killer (NK) cells, and by modulating the immunosuppressive tumor microenvironment.[3][4]
These application notes provide a comprehensive overview of the administration of Resiquimod in various murine cancer models, summarizing key quantitative data and detailing experimental protocols to guide researchers in designing and executing in vivo studies.
Data Presentation: Quantitative Summary of Resiquimod Administration in Murine Cancer Models
The following tables summarize the quantitative data from various studies on the administration of Resiquimod in murine cancer models, providing a comparative overview of dosages, administration routes, and treatment schedules.
Table 1: Systemic Administration of Resiquimod in Murine Cancer Models
| Cancer Model | Mouse Strain | Administration Route | Dosage per Mouse | Treatment Schedule | Key Findings |
| Colon Carcinoma (Colon26) | BALB/c | Intraperitoneal (i.p.) | 1.73 µg | Three times a week | In combination with anti-PD-L1, dramatically reduced tumor growth and eradicated tumors in some mice.[2] |
| Squamous Cell Carcinoma (SCCVII) | C3H | Intraperitoneal (i.p.) | 1.73 µg | Three times a week | Monotherapy markedly reduced tumor growth; combination with anti-PD-L1 enhanced efficacy.[2] |
| General Immune Response | C57BL/6 | Intraperitoneal (i.p.) | 50 µg or 100 µg | Single injection | Induced a robust immune response.[1][5] |
| Breast Cancer | Systemic | Not specified | Not specified | Nanoparticle formulation with aPD-1 suppressed tumor growth and enhanced CD8+ T-cell infiltration.[6] |
Table 2: Local and Intratumoral Administration of Resiquimod in Murine Cancer Models
| Cancer Model | Mouse Strain | Administration Route | Dosage per Injection | Treatment Schedule | Key Findings |
| Head and Neck Cancer (AT84) | Not Specified | Intratumoral | 25 µg (in a nano-suspension) | First two days of three consecutive weeks | Suppressed tumor growth and recruited immune cells to the tumor. |
| Lung Cancer (CMT167) | C57BL/6 | Intratumoral | 25 µg | Six injections from day 9 to day 21 | Combination with poly(I:C) led to complete tumor regression in some mice and induced systemic anti-tumor memory.[4] |
| Fibrosarcoma (MN/MCA1) | Not Specified | Intratumoral | 25 µg | Six injections from day 9 to day 21 | Showed significant reduction in tumor volume.[4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Resiquimod via TLR7/8
Caption: Resiquimod activates TLR7/8 in the endosome, leading to MyD88-dependent signaling and subsequent activation of NF-κB, MAPKs, and IRF7, resulting in the production of pro-inflammatory cytokines and type I interferons that drive an anti-tumor immune response.
General Experimental Workflow for In Vivo Studies
Caption: A typical workflow for evaluating the efficacy of Resiquimod in a murine cancer model, from tumor cell inoculation to endpoint analysis.
Experimental Protocols
Protocol 1: Systemic Administration of Resiquimod in a Murine Colon Carcinoma Model
This protocol is based on studies combining Resiquimod with PD-L1 blockade.[2][7]
1. Materials:
-
Resiquimod (R848)
-
Endotoxin-free sterile water or saline for injection
-
Colon26 murine colon carcinoma cells
-
BALB/c mice (6-8 weeks old)
-
Sterile syringes and needles (27.5 gauge)
-
Calipers for tumor measurement
-
Anti-PD-L1 antibody (or appropriate isotype control)
2. Procedure:
-
Tumor Cell Inoculation:
-
Culture Colon26 cells to 80-90% confluency.
-
Harvest and wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS at a concentration of 2 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10^5 cells) into the flank of each BALB/c mouse.
-
-
Tumor Growth Monitoring:
-
Begin measuring tumor volume three days after inoculation using calipers.
-
Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Treatment Protocol:
-
Prepare a stock solution of Resiquimod by dissolving it in endotoxin-free water to a concentration of 1 mg/mL.[1][5] Further dilute in sterile saline to the final desired concentration.
-
For a 1.73 µg dose per mouse, prepare a solution where the desired dose is contained in a 100-200 µL injection volume.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle control, Resiquimod alone, anti-PD-L1 alone, Resiquimod + anti-PD-L1).
-
Administer Resiquimod (1.73 µ g/mouse ) via intraperitoneal injection three times a week.
-
Administer anti-PD-L1 antibody (e.g., 200 µ g/mouse ) via intraperitoneal injection on the same schedule.
-
-
Endpoint Analysis:
-
Continue monitoring tumor growth throughout the study.
-
Euthanize mice when tumors reach the predetermined endpoint size or if signs of excessive morbidity are observed.
-
At the end of the study, tumors can be excised and weighed.
-
Tumors and spleens can be processed for flow cytometric analysis of immune cell populations.
-
Protocol 2: Intratumoral Administration of Resiquimod in a Murine Lung Cancer Model
This protocol is adapted from a study using Resiquimod in combination with poly(I:C).[4]
1. Materials:
-
Resiquimod (R848)
-
Polyinosinic:polycytidylic acid (poly(I:C))
-
Sterile saline for injection
-
CMT167 murine lung cancer cells
-
C57BL/6 mice (6-8 weeks old)
-
Sterile syringes and needles (e.g., 30 gauge)
-
Calipers for tumor measurement
2. Procedure:
-
Tumor Cell Inoculation:
-
Follow the procedure for tumor cell preparation as described in Protocol 1.
-
Subcutaneously inject CMT167 cells into the flank of C57BL/6 mice.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth as described in Protocol 1.
-
-
Treatment Protocol:
-
Prepare Resiquimod and poly(I:C) solutions in sterile saline.
-
When tumors reach a predetermined size (e.g., around day 9 post-inoculation), begin treatment.
-
Administer 25 µg of Resiquimod and 25 µg of poly(I:C) in a total volume of 50 µL via intratumoral injection.
-
Repeat the intratumoral injections six times over a period of 12 days (e.g., every other day).
-
-
Endpoint Analysis:
-
Monitor tumor growth and survival.
-
For mice that achieve complete tumor regression, a re-challenge with the same tumor cells can be performed to assess for immunological memory.
-
Analyze tumors and draining lymph nodes for immune cell infiltration and activation.
-
Conclusion
The administration of this compound in murine cancer models is a promising strategy to enhance anti-tumor immunity. The choice of administration route, dosage, and treatment schedule is critical and should be tailored to the specific cancer model and therapeutic goals. Systemic administration can be effective, particularly in combination with other immunotherapies like checkpoint inhibitors, while intratumoral delivery offers the potential for localized immune activation with reduced systemic toxicity. The protocols and data presented here provide a foundation for researchers to design and implement robust preclinical studies to further explore the therapeutic potential of this potent TLR7/8 agonist.
References
- 1. Systemic Administration of the TLR7/8 Agonist Resiquimod (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Intratumoral combination therapy with poly(I:C) and resiquimod synergistically triggers tumor-associated macrophages for effective systemic antitumoral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systemic administration of a TLR7 agonist attenuates regulatory T cells by dendritic cell modification and overcomes resistance to PD-L1 blockade therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for O-Desethyl Resiquimod in Cancer Immunotherapy Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Resiquimod (R848) is a synthetic small molecule belonging to the imidazoquinoline family that functions as a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3][4] These receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns, such as single-stranded RNA from viruses.[5] As a dual TLR7/8 agonist, Resiquimod effectively activates various immune cells, including dendritic cells (DCs), macrophages, and B-lymphocytes, to elicit a robust anti-viral and anti-tumor immune response.[2][6] Its ability to induce a T-helper 1 (Th1)-polarized immune response makes it a subject of active research for applications in cancer immunotherapy, both as a standalone agent and as a vaccine adjuvant.[1][5] This document provides an overview of its mechanism of action, applications, and detailed protocols for its use in a research setting.
Note: The majority of published research refers to the compound Resiquimod (R848). O-Desethyl Resiquimod is a related chemical structure. The following application notes are based on the extensive data available for Resiquimod (R848).
Mechanism of Action
Resiquimod exerts its immunostimulatory effects by binding to TLR7 and TLR8 located within the endosomes of immune cells.[1] This binding event initiates a downstream signaling cascade through the adaptor protein MyD88.[2][4] The MyD88-dependent pathway leads to the activation of key transcription factors, primarily nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs).[1][4][5][6]
Activation of these transcription factors results in:
-
Pro-inflammatory Cytokine and Chemokine Production: Upregulation and secretion of a wide range of cytokines, including Interferon-alpha (IFN-α), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-12.[1][2][4][5][7] This cytokine milieu is crucial for driving a Th1-biased adaptive immune response.
-
Immune Cell Activation: Maturation and activation of antigen-presenting cells (APCs) like dendritic cells and macrophages.[1] This is characterized by the upregulation of co-stimulatory molecules such as CD40, CD80, and CD86, which enhances their ability to prime T cells.[5]
-
Enhanced Cellular Immunity: The Th1-polarizing cytokines, particularly IL-12 and IFN-α, promote the expansion and activity of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells, both of which are critical for direct tumor cell killing.[1][5][8]
References
- 1. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. invivogen.com [invivogen.com]
- 5. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resiquimod | C17H22N4O2 | CID 159603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 8. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
O-Desethyl Resiquimod: Application Notes and Protocols for In Vitro Antiviral Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Desethyl Resiquimod, commonly known as Resiquimod (R848), is a potent small molecule immune response modifier.[1] As a member of the imidazoquinoline family, it functions as an agonist for Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8).[2][3] These receptors are key components of the innate immune system, recognizing single-stranded RNA viruses.[1] Activation of TLR7 and TLR8 by Resiquimod triggers a signaling cascade that results in the production of various pro-inflammatory cytokines and type I interferons, establishing a powerful antiviral state within the host cells.[2][3] This mechanism of action makes this compound a compelling candidate for in vitro antiviral screening assays, not as a direct-acting antiviral, but as a host-directed immunotherapy.
Mechanism of Action: TLR7/8 Signaling
This compound exerts its antiviral effects by activating the Toll-like Receptor 7 and 8 signaling pathways. Upon binding to TLR7 and TLR8 in the endosomes of immune cells such as dendritic cells and macrophages, Resiquimod initiates a conformational change in the receptor. This leads to the recruitment of the adaptor protein MyD88. The formation of this complex triggers a downstream signaling cascade involving IRAK (Interleukin-1 Receptor-Associated Kinase) and TRAF6 (TNF Receptor-Associated Factor 6). Ultimately, this pathway leads to the activation of transcription factors, most notably NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and IRFs (Interferon Regulatory Factors).[2][3] The activation of these transcription factors results in the production of a suite of antiviral molecules, including type I interferons (IFN-α/β) and other pro-inflammatory cytokines, which in turn induce an antiviral state in surrounding cells.
References
Determining the Effective Concentration of O-Desethyl Resiquimod In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Desethyl Resiquimod is a prodrug of Resiquimod (R848), a potent synthetic agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1] These receptors are key components of the innate immune system, recognizing single-stranded RNA viruses and synthetic imidazoquinoline compounds.[2] Upon activation, TLR7 and TLR8 initiate a MyD88-dependent signaling cascade, leading to the activation of transcription factors such as NF-κB and IRF7.[3] This, in turn, results in the production of pro-inflammatory cytokines and type I interferons, mounting a robust immune response.[2][3]
This document provides detailed application notes and protocols for determining the effective concentration of this compound in vitro. As this compound's activity is dependent on its conversion to Resiquimod, the provided concentration ranges and protocols are based on the active form, Resiquimod (R848). The effective concentration of the prodrug will be influenced by the metabolic activity of the in vitro cell system.
Mechanism of Action: TLR7/8 Signaling Pathway
This compound, after conversion to Resiquimod, binds to TLR7 and TLR8 located in the endosomal compartment of immune cells. This binding event triggers the recruitment of the adaptor protein MyD88, initiating a downstream signaling cascade that involves IRAK4, TRAF6, and TAK1. This ultimately leads to the activation of NF-κB and MAP kinases, as well as the induction of interferon regulatory factors (IRFs). The culmination of this pathway is the transcription and secretion of various cytokines, including TNF-α, IL-6, IL-12, and type I interferons (IFN-α/β).[4][5]
Quantitative Data Summary
The following tables summarize the effective concentrations of Resiquimod (R848) from various in vitro studies. These values can serve as a starting point for determining the effective concentration of this compound.
Table 1: Effective Concentrations of Resiquimod (R848) for TLR Activation
| Cell Line | Assay | Effective Concentration (EC50) | Reference |
| HEK293-hTLR7 | SEAP Reporter Assay | 1.5 µM | [6] |
| HEK293-hTLR8 | SEAP Reporter Assay | 4.5 µM | [6] |
| RAW-Blue™ (murine macrophages) | NF-κB Reporter Assay | 19.6 - 68.9 nM | |
| LS180 | NF-κB Luciferase Reporter Assay | 1 - 10 µM (increased activity) | [4] |
Table 2: Effective Concentrations of Resiquimod (R848) for Cytokine Induction
| Cell Type | Cytokine(s) Measured | Effective Concentration | Reference |
| Human PBMCs | IFN-α, IFN-ω | 0.3 µM | [5] |
| Human PBMCs | TNF-α, IL-6, IFN-α | Not specified, used at 5 µg/mL | [2] |
| Chicken PBMCs | IFN-β, IFN-γ, IL-4 | Not specified, used at various concentrations | [1] |
Experimental Protocols
Experimental Workflow Overview
Protocol 1: TLR7/8 Activation using NF-κB Reporter Assay
This protocol is designed to quantify the activation of TLR7 or TLR8 by measuring the activity of a downstream NF-κB reporter, such as secreted embryonic alkaline phosphatase (SEAP) or luciferase.
Materials:
-
HEK-Blue™ hTLR7 or hTLR8 cells (or other suitable reporter cell line)
-
DMEM, high glucose, with L-glutamine and sodium pyruvate
-
Heat-inactivated fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
HEK-Blue™ Selection antibiotics (e.g., Puromycin, Blasticidin)
-
This compound and Resiquimod (as a positive control)
-
QUANTI-Blue™ Solution or Luciferase Assay System
-
96-well clear, flat-bottom cell culture plates
-
Spectrophotometer or luminometer
Methodology:
-
Cell Culture: Culture HEK-Blue™ hTLR7 or hTLR8 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Harvest and resuspend cells in fresh culture medium. Seed 5 x 10⁴ cells per well in a 96-well plate and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and Resiquimod in culture medium. A suggested starting concentration range is 0.01 µM to 100 µM.
-
Stimulation: Add the diluted compounds to the cells and incubate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
Reporter Gene Assay (SEAP):
-
Add 20 µL of the cell supernatant to 180 µL of QUANTI-Blue™ Solution in a new 96-well plate.
-
Incubate at 37°C for 1-4 hours.
-
Measure the absorbance at 620-655 nm.
-
-
Data Analysis: Calculate the fold induction of NF-κB activity relative to the vehicle control. Determine the EC50 value by fitting the dose-response data to a four-parameter logistic curve.
Protocol 2: Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the measurement of cytokine secretion from primary human PBMCs following stimulation with this compound.
Materials:
-
Ficoll-Paque™ PLUS
-
Human whole blood or buffy coat
-
RPMI 1640 medium
-
Heat-inactivated FBS
-
Penicillin-Streptomycin solution
-
This compound and Resiquimod
-
LPS (as a positive control for cytokine induction)
-
24-well or 96-well cell culture plates
-
ELISA kits or multiplex cytokine assay kits (e.g., for TNF-α, IL-6, IL-12, IFN-γ)
Methodology:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque™ in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Collect the mononuclear cell layer and wash twice with PBS.
-
-
Cell Seeding: Resuspend PBMCs in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed 1 x 10⁶ cells/mL in a 24-well plate or 2 x 10⁵ cells/well in a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of this compound and Resiquimod.
-
Stimulation: Add the diluted compounds to the PBMCs and incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plates at 300 x g for 5 minutes and collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of cytokines in the supernatant using ELISA or a multiplex assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the compound concentration to generate dose-response curves.
Protocol 3: Cell Viability Assay
It is crucial to assess the cytotoxicity of this compound to ensure that the observed immune responses are not a result of cell death.
Materials:
-
Cells treated as in Protocol 1 or 2
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO or solubilization buffer
-
96-well plates
-
Microplate reader
Methodology (MTT Assay):
-
Treatment: After the stimulation period with this compound, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of DMSO or solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Conclusion
These application notes and protocols provide a comprehensive framework for determining the in vitro effective concentration of this compound. By employing reporter gene assays, cytokine induction assays in primary immune cells, and cell viability assays, researchers can thoroughly characterize the immunostimulatory properties of this compound. The provided data for Resiquimod (R848) serves as a valuable reference for establishing appropriate concentration ranges for this compound in your specific experimental system.
References
- 1. Resiquimod induces a mixed Th1 and Th2 response via STAT1 and STAT3 signalling in chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro evidence suggesting that the toll-like receptor 7 and 8 agonist resiquimod (R-848) unlikely affects drug levels of co-administered compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topically Applied Resiquimod versus Imiquimod as a Potential Adjuvant in Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resiquimod | R848 | TLR7/TLR8 inhibitor | TargetMol [targetmol.com]
- 6. Development of thermosensitive resiquimod-loaded liposomes for enhanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytokine Profiling in Human PBMCs using O-Desethyl Resiquimod
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Desethyl Resiquimod, also known as Resiquimod or R848, is a potent small molecule immune response modifier that acts as a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1] These receptors are key components of the innate immune system, recognizing single-stranded RNA viruses and synthetic imidazoquinoline compounds.[1][2] Upon activation, TLR7 and TLR8 initiate a signaling cascade that leads to the production of a wide array of pro-inflammatory cytokines and chemokines, effectively mounting a robust immune response.[1][3][4][5] This makes this compound a valuable tool in immunology research and a promising candidate for therapeutic development in areas such as oncology and infectious diseases.[3][4][6]
These application notes provide a detailed protocol for the in vitro stimulation of human peripheral blood mononuclear cells (PBMCs) with this compound to characterize the resulting cytokine expression profile. The provided methodologies and data will enable researchers to reliably assess the immunomodulatory activity of this compound.
Signaling Pathway of this compound
This compound activates the MyD88-dependent signaling pathway downstream of TLR7 and TLR8.[2][7] This pathway culminates in the activation of transcription factors such as NF-κB and MAP kinases, which in turn drive the expression of genes encoding pro-inflammatory cytokines.[8][9]
Experimental Workflow
The following diagram outlines the general workflow for profiling cytokine release from human PBMCs following stimulation with this compound.
Detailed Experimental Protocols
Protocol 1: Isolation of Human PBMCs
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.
Materials:
-
Human whole blood collected in EDTA or heparin tubes
-
Phosphate-Buffered Saline (PBS), sterile
-
Ficoll-Paque PLUS or other density gradient medium
-
Sterile 50 mL conical tubes
-
Sterile serological pipettes
-
Centrifuge with a swinging-bucket rotor
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS at room temperature.
-
Carefully layer 35 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube. To avoid mixing, slowly add the blood down the side of the tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible: the top layer of plasma, a "buffy coat" layer containing PBMCs, the Ficoll-Paque layer, and the bottom layer of red blood cells and granulocytes.
-
Carefully aspirate the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding sterile PBS to bring the volume to 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and repeat the wash step one more time.
-
Resuspend the final PBMC pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).
-
Count the cells using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion. Cell viability should be >95%.
Protocol 2: Stimulation of PBMCs with this compound and Cytokine Profiling
Materials:
-
Isolated human PBMCs
-
Complete RPMI-1640 medium
-
This compound (Resiquimod, R848) stock solution (e.g., 1 mg/mL in sterile water or DMSO)
-
96-well flat-bottom cell culture plates
-
ELISA or multiplex cytokine assay kits (e.g., for TNF-α, IL-6, IFN-α, IL-12)
-
Sterile, pyrogen-free laboratory consumables
Procedure:
-
Dilute the PBMC suspension in complete RPMI-1640 medium to a final concentration of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. A recommended starting concentration range is 0.1 µM to 10 µM.[10]
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the R848 stock).
-
The final volume in each well will be 200 µL.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24, 48, or 72 hours. The optimal incubation time may vary depending on the cytokine of interest.
-
After incubation, centrifuge the plate at 300 x g for 10 minutes to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet and store at -80°C until cytokine analysis.
-
Quantify the concentration of cytokines in the supernatant using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
Data Presentation: Expected Cytokine Profile
Stimulation of human PBMCs with this compound induces a robust pro-inflammatory cytokine response. The table below summarizes representative data for key cytokines. Please note that absolute cytokine concentrations can vary significantly between donors.
| This compound (µg/mL) | IFN-α (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| 0 (Vehicle) | < 20 | < 50 | < 100 |
| 0.01 | ~ 100 | ~ 500 | ~ 1000 |
| 0.1 | ~ 500 | ~ 2000 | ~ 4000 |
| 1 | ~ 1500 | ~ 4000 | ~ 8000 |
| 10 | ~ 2000 | ~ 5000 | ~ 10000 |
Data in this table is illustrative and synthesized from graphical representations in existing literature.[5] Actual results will vary based on experimental conditions and donor variability.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Cell Viability | Harsh isolation procedure | Minimize handling time, use room temperature reagents, and ensure proper centrifugation speeds. |
| Contamination | Maintain sterile technique throughout the procedure. | |
| High Background Cytokine Levels in Control | Endotoxin contamination | Use pyrogen-free reagents and consumables. |
| Pre-activated PBMCs | Ensure blood is processed promptly after collection. | |
| Low Cytokine Production Upon Stimulation | Inactive this compound | Verify the activity and proper storage of the compound. |
| Suboptimal cell density | Optimize the number of cells per well. | |
| Inappropriate incubation time | Perform a time-course experiment to determine optimal incubation for specific cytokines. | |
| High Inter-donor Variability | Biological differences | Pool PBMCs from multiple donors for initial experiments or test a larger cohort of individual donors. |
Conclusion
This application note provides a comprehensive protocol for the use of this compound to stimulate cytokine production in human PBMCs. The methodologies and expected results outlined herein will serve as a valuable resource for researchers investigating the immunomodulatory properties of this potent TLR7/8 agonist. Adherence to these protocols will facilitate the generation of reproducible and reliable data for both basic research and drug development applications.
References
- 1. m.youtube.com [m.youtube.com]
- 2. miltenyibiotec.com [miltenyibiotec.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Toll-like receptor interactions: tolerance of MyD88-dependent cytokines but enhancement of MyD88-independent interferon-β production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. static.miltenyibiotec.com [static.miltenyibiotec.com]
Application Notes and Protocols for O-Desethyl Resiquimod Delivery to Target Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Desethyl Resiquimod, a potent synthetic agonist of Toll-like receptor 7 and 8 (TLR7/8), has emerged as a promising immunomodulatory agent for applications in cancer immunotherapy, vaccine adjuvants, and antiviral therapies.[1][2] Its mechanism of action involves the activation of the innate immune system, leading to the production of pro-inflammatory cytokines and type I interferons.[3] However, the clinical translation of this compound has been hampered by its poor water solubility and the potential for systemic toxicity when administered freely.[2][4] To overcome these limitations, various drug delivery systems have been developed to enhance its targeted delivery to specific tissues and cells, thereby maximizing its therapeutic efficacy while minimizing off-target effects.[4]
These application notes provide detailed protocols for the preparation and characterization of several key delivery systems for this compound, along with methods for their in vitro and in vivo evaluation.
Signaling Pathway of this compound
This compound activates immune cells, primarily antigen-presenting cells (APCs) like dendritic cells and macrophages, through the TLR7/8 MyD88-dependent signaling pathway.[3][5] This activation leads to the nuclear translocation of transcription factors such as NF-κB and IRF7, resulting in the transcription of genes encoding for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (e.g., IFN-α).[3][5][6] This cascade of events initiates a robust innate immune response and subsequently bridges to an adaptive immune response.[2][7]
Methods for Delivering this compound
Several delivery platforms have been investigated to improve the therapeutic index of this compound. These include liposomes, polymeric nanoparticles, and nanoemulsions.
Data Presentation: Physicochemical Properties of Delivery Systems
| Delivery System | Composition | Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Thermosensitive Liposomes | DPPC:DSPC:DSPE-PEG2K | 110.3 ± 19.8 | Not specified | ~50 | 9 (w/w ratio to lipid) | [8] |
| Cationic Liposomes | DSPC:Cholesterol:DSTAP | Not specified | Positive | Not specified | Not specified | [9] |
| PLGA Nanoparticles | PLGA, PVA | 205 - 288 | Not specified | Not specified | Not specified | [10] |
| Cyclodextrin-Modified PLGA Nanoparticles | PLGA, 2-HP-β-CD, PVA | 376 ± 30 | +21 ± 1 | Not specified | Not specified | [11] |
| Squalene-Based Nanoemulsion | Squalene, DOPC, Tween 80 | ~130 | Not specified | 35.9 ± 0.53 | 10:1 (w/w lipid to drug) | [12] |
| Ricinoleic Acid-Containing Nanoemulsion | VEA, Solutol® HS15, Ricinoleic Acid | Not specified | Negative | ~100 | 2.9 - 5.6 | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Thermosensitive Liposomes (TSLs)
This protocol is adapted from the thin-film hydration and extrusion method.[7]
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2K)
-
This compound (R848)
-
Chloroform
-
Ferrous Sulfate (FeSO₄) solution (100 mM)
-
Phosphate-buffered saline (PBS)
-
Nitrogen gas
-
Mini extruder with 100 nm polycarbonate membranes
-
Sephadex G-75 column
Procedure:
-
Lipid Film Formation: a. Dissolve DPPC, DSPC, and DSPE-PEG2K in chloroform in a round-bottom flask at a molar ratio of 85:10:5. b. Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask. c. Place the flask under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Hydrate the lipid film with 100 mM FeSO₄ solution by rotating the flask at 60°C for 30 minutes.
-
Extrusion: a. Extrude the resulting multilamellar vesicles 11 times through a 100 nm polycarbonate membrane using a mini-extruder heated to 60°C to form unilamellar TSLs.
-
Drug Loading: a. Add this compound to the TSL suspension at a drug-to-lipid ratio of 1:5 (w/w). b. Incubate the mixture at 37°C for 45 minutes with gentle shaking to allow for remote loading of the drug.
-
Purification: a. Remove unencapsulated this compound by passing the formulation through a Sephadex G-75 column pre-equilibrated with PBS. b. Collect the liposome-containing fractions.
-
Characterization: a. Determine the particle size and zeta potential using dynamic light scattering (DLS). b. Quantify the amount of encapsulated this compound using a suitable analytical method (e.g., HPLC) to calculate the drug loading and encapsulation efficiency.
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol utilizes an oil-in-water single emulsion solvent evaporation method.[11]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA)
-
This compound (R848)
-
Dichloromethane (DCM)
-
Acetone
-
Deionized water
-
Probe sonicator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: a. Dissolve 40 mg of PLGA and 2 mg of this compound in 1 mL of a 3:2 mixture of acetone and dichloromethane.
-
Aqueous Phase Preparation: a. Prepare a 1% (w/v) PVA solution in deionized water.
-
Emulsification: a. Add the organic phase to the aqueous phase while sonicating on ice for 10 minutes to form an oil-in-water emulsion.
-
Solvent Evaporation: a. Stir the emulsion at room temperature for at least 4 hours to allow for the evaporation of the organic solvents.
-
Nanoparticle Collection: a. Centrifuge the nanoparticle suspension at 13,000 rpm for 10 minutes. b. Discard the supernatant and wash the nanoparticle pellet with deionized water three times by repeated centrifugation and resuspension.
-
Lyophilization (Optional): a. For long-term storage, resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., sucrose) and lyophilize.
-
Characterization: a. Determine the particle size, polydispersity index (PDI), and zeta potential by DLS. b. Visualize the morphology of the nanoparticles using transmission electron microscopy (TEM) or scanning electron microscopy (SEM). c. Determine the drug loading and encapsulation efficiency by dissolving a known amount of nanoparticles in a suitable solvent and quantifying the this compound content by HPLC.
Protocol 3: Preparation of this compound-Loaded Squalene-Based Nanoemulsion
This protocol describes a low-energy spontaneous emulsification method.[12][13]
Materials:
-
Squalene
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Tween 80
-
This compound (R848)
-
Ethanol
-
Normal saline (0.9% NaCl)
-
Vortex mixer
Procedure:
-
Lipid-Ethanol Solution Preparation: a. Prepare a solution of squalene, DOPC, and Tween 80 in ethanol at a molar ratio of 1:1:1. b. Add this compound to the lipid-ethanol solution to achieve a final lipid-to-drug weight ratio of 10:1.
-
Nanoemulsion Formation: a. Heat the mixture to 50-60°C for 5 minutes and vortex until the solution is clear. b. Immediately add normal saline to the lipid-ethanol solution and vortex vigorously for 2-3 minutes to form the nanoemulsion.
-
Characterization: a. Determine the droplet size and PDI using DLS. b. Assess the encapsulation efficiency by separating the nanoemulsion from free drug using a suitable method (e.g., size exclusion chromatography) and quantifying the drug in the nanoemulsion fraction.
Experimental Workflows
Workflow for Nanoparticle-Based Delivery System Development
In Vitro and In Vivo Evaluation
In Vitro Drug Release
A dialysis method can be used to assess the in vitro release profile of this compound from the delivery system.[13]
Procedure:
-
Place a known concentration of the this compound-loaded formulation into a dialysis bag with an appropriate molecular weight cut-off (e.g., 3.5 kDa).
-
Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4) at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of this compound in the collected samples using HPLC.
-
Calculate the cumulative percentage of drug released over time.
In Vitro Cellular Uptake and Cytotoxicity
Cellular uptake can be visualized using fluorescently labeled delivery systems and fluorescence microscopy.[13] Cytotoxicity can be assessed using standard assays like the MTT or CCK-8 assay.[13]
In Vivo Efficacy in a Tumor Model
The antitumor efficacy of the this compound formulations can be evaluated in a syngeneic tumor model (e.g., MC38 colon adenocarcinoma).[12]
Procedure:
-
Inoculate mice subcutaneously with tumor cells.
-
Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., saline, free this compound, this compound-loaded delivery system).
-
Administer the treatments via the desired route (e.g., intravenous, intraperitoneal).
-
Monitor tumor growth by measuring tumor volume at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
Monitor animal body weight and general health as an indicator of systemic toxicity.
Conclusion
The delivery systems and protocols outlined in these application notes provide a framework for the targeted delivery of this compound. By encapsulating this potent immunomodulator in carriers such as liposomes, nanoparticles, or nanoemulsions, researchers can overcome its biopharmaceutical challenges, leading to enhanced therapeutic outcomes in various disease models. The choice of delivery system will depend on the specific application, target tissue, and desired release profile. Careful characterization and evaluation, as described in the provided protocols, are crucial for the successful development of effective this compound formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of experiments in the optimization of nanoparticle-based drug delivery systems [ouci.dntb.gov.ua]
- 5. Polymeric nanocapsules loaded with poly(I:C) and resiquimod to reprogram tumor-associated macrophages for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of thermosensitive resiquimod-loaded liposomes for enhanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Squalene-Based Nanoemulsion for Therapeutic Delivery of Resiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-integrity nanoemulsions formulation of resiquimod (R848) enhances stability and delivery for triple negative breast cancer immunotherapy | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 11. Regulating Tumor-Associated Macrophage Polarization by Cyclodextrin-Modified PLGA Nanoparticles Loaded with R848 for Treating Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Squalene-Based Nanoemulsion for Therapeutic Delivery of Resiquimod - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
Preclinical Experimental Design for O-Desethyl Resiquimod Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Desethyl Resiquimod (O-DR), also widely known as Resiquimod or R848, is a potent small molecule immune modulator that acts as a dual agonist for Toll-like receptor 7 (TLR7) and TLR8.[1][2] These receptors are key components of the innate immune system, recognizing single-stranded RNA viruses and synthetic imidazoquinoline compounds like O-DR.[3][4] Activation of TLR7 and TLR8 on immune cells, primarily dendritic cells (DCs), macrophages, and B-lymphocytes, triggers a signaling cascade that results in the production of pro-inflammatory cytokines and type I interferons.[3][5] This robust immune activation makes O-DR a promising candidate for various therapeutic applications, including cancer immunotherapy and as a vaccine adjuvant.[6][7]
These application notes provide a comprehensive guide to the preclinical experimental design for evaluating O-DR. Detailed protocols for key in vitro and in vivo assays are provided to enable researchers to effectively assess the compound's immunomodulatory activity and therapeutic potential.
Mechanism of Action: TLR7/8 Signaling Pathway
This compound activates immune cells by binding to TLR7 and TLR8 located in the endosomes. This binding event initiates a MyD88-dependent signaling pathway, leading to the activation of transcription factors such as NF-κB and IRF7.[1][8] This cascade results in the transcription and secretion of a variety of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-12, as well as type I interferons (IFN-α/β).[3][5] This cytokine milieu promotes the maturation and activation of antigen-presenting cells (APCs), enhances T helper 1 (Th1) immune responses, and stimulates the cytotoxic activity of natural killer (NK) cells and CD8+ T cells, all of which are crucial for anti-tumor and anti-viral immunity.[9]
Application Note 1: In Vitro Characterization of this compound Activity
Objective
To determine the potency and efficacy of O-DR in activating immune cells and inducing cytokine production in vitro.
Key Experiments
-
TLR7/8 Activation Assay: To confirm the specific activation of TLR7 and/or TLR8 by O-DR.
-
Cytokine Profiling: To quantify the production of key pro-inflammatory cytokines and chemokines.
-
Immune Cell Activation and Maturation Assay: To assess the activation status of dendritic cells, macrophages, and other immune cells.
Protocol 1: In Vitro TLR7/8 Activation and Cytokine Profiling
Materials
-
This compound (Resiquimod/R848)
-
Human or mouse Peripheral Blood Mononuclear Cells (PBMCs) or isolated immune cell subsets (e.g., dendritic cells, macrophages)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
96-well cell culture plates
-
ELISA kits for TNF-α, IL-6, IL-12, and IFN-α
-
Flow cytometer and relevant antibodies (e.g., anti-CD80, anti-CD86, anti-MHC-II)
Experimental Workflow
Detailed Methodology
1. Immune Cell Isolation and Culture:
-
Isolate PBMCs from healthy human donor blood or splenocytes from mice using standard density gradient centrifugation (e.g., Ficoll-Paque) or mechanical dissociation followed by red blood cell lysis.
-
Resuspend cells in complete RPMI-1640 medium.
-
Seed cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
2. This compound Treatment:
-
Prepare a stock solution of O-DR in a suitable solvent (e.g., DMSO or water).
-
Perform serial dilutions of O-DR in culture medium to achieve final concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Add the O-DR dilutions to the seeded cells. Include a vehicle control (medium with the same concentration of solvent).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 48 hours.
3. Cytokine Measurement by ELISA:
-
After incubation, centrifuge the plate and carefully collect the supernatant.
-
Perform ELISA for TNF-α, IL-6, IL-12, and IFN-α according to the manufacturer's protocol. Briefly:
-
Coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add standards and samples (supernatants) to the wells.
-
Add the detection antibody.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP).
-
Add the substrate and stop solution.
-
Read the absorbance at the appropriate wavelength.
-
-
Calculate cytokine concentrations based on the standard curve.
4. Immune Cell Activation Analysis by Flow Cytometry:
-
Gently harvest the cells from the plate.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorescently labeled antibodies against activation markers (e.g., CD80, CD86, MHC-II for dendritic cells).
-
Acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of activated cells and the mean fluorescence intensity (MFI) of the activation markers.
Expected Quantitative Data
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-12 (pg/mL) | % CD86+ DCs |
| Vehicle Control | < 50 | < 100 | < 20 | ~10% |
| O-DR (1 µg/mL) | 1000 - 5000 | 2000 - 8000 | 500 - 2000 | ~50% |
| O-DR (10 µg/mL) | 5000 - 15000 | 8000 - 20000 | 2000 - 6000 | ~80% |
Note: These are representative data ranges and will vary depending on the specific cell type, donor variability, and experimental conditions.
Application Note 2: In Vivo Evaluation of this compound in Cancer Immunotherapy Models
Objective
To assess the anti-tumor efficacy of O-DR as a monotherapy or in combination with other immunotherapies (e.g., checkpoint inhibitors) in preclinical tumor models.
Key Experiments
-
Syngeneic Tumor Models: To evaluate the anti-tumor activity of O-DR in immunocompetent mice. Commonly used models include CT26 (colon carcinoma) and B16-F10 (melanoma).[10][11]
-
Tumor Growth Inhibition and Survival Analysis: To measure the effect of O-DR on tumor progression and overall survival.
-
Immunophenotyping of Tumor Microenvironment: To characterize the immune cell infiltrate within the tumor in response to O-DR treatment.
Protocol 2: In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model
Materials
-
This compound (Resiquimod/R848)
-
Syngeneic tumor cell line (e.g., CT26 or B16-F10)
-
Immunocompetent mice (e.g., BALB/c for CT26, C57BL/6 for B16-F10)
-
Cell culture medium and reagents
-
Calipers for tumor measurement
-
Reagents for tissue dissociation and flow cytometry
Experimental Workflow
Detailed Methodology
1. Tumor Cell Inoculation:
-
Culture CT26 or B16-F10 cells to ~80% confluency.
-
Harvest and wash the cells, then resuspend in sterile PBS or saline at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the flank of each mouse.
2. Treatment Regimen:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, O-DR low dose, O-DR high dose).
-
Administer O-DR via a relevant route, such as intraperitoneal (i.p.) or intratumoral (i.t.) injection. A typical i.p. dose is 50-100 µg per mouse.[12]
-
Treatment frequency can be, for example, twice a week for 2-3 weeks.
3. Tumor Growth and Survival Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Euthanize mice when tumors reach a predetermined size limit or if they show signs of excessive morbidity.
-
Record the date of death or euthanasia for survival analysis.
4. Immunophenotyping of the Tumor Microenvironment:
-
At the end of the study, euthanize the mice and excise the tumors and spleens.
-
Mechanically and enzymatically dissociate the tumors to obtain a single-cell suspension.
-
Prepare a single-cell suspension from the spleens.
-
Stain the cells with a panel of fluorescently labeled antibodies to identify different immune cell populations (e.g., CD4+ T cells, CD8+ T cells, regulatory T cells, macrophages, NK cells).
-
Analyze the stained cells by flow cytometry to quantify the immune cell infiltrate in the tumor and spleen.
Expected Quantitative Data
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Median Survival (days) | % CD8+ T cells in Tumor |
| Vehicle Control | 1500 ± 250 | 0 | 25 | ~5% |
| O-DR (50 µ g/mouse , i.p.) | 800 ± 150 | 47 | 35 | ~15% |
| O-DR (100 µ g/mouse , i.p.) | 400 ± 100 | 73 | > 45 | ~25% |
Note: These are representative data and will vary depending on the tumor model, mouse strain, and specific experimental conditions.
Application Note 3: this compound as a Vaccine Adjuvant
Objective
To evaluate the ability of O-DR to enhance the immunogenicity and protective efficacy of a vaccine antigen.
Key Experiments
-
Antigen-Specific Antibody Titer Measurement: To quantify the humoral immune response.
-
Antigen-Specific T Cell Response Analysis: To assess the cellular immune response (e.g., by ELISpot or intracellular cytokine staining).
-
Challenge Studies: To determine if the enhanced immune response translates to protection against a pathogen or tumor challenge.
Protocol 3: Evaluation of this compound as a Vaccine Adjuvant
Materials
-
This compound (Resiquimod/R848)
-
Model antigen (e.g., Ovalbumin, a viral protein, or a tumor-associated antigen)
-
Mice (strain depending on the antigen and desired immune response)
-
Reagents for ELISA to measure antigen-specific antibodies
-
Reagents for ELISpot or flow cytometry to measure antigen-specific T cells
Experimental Workflow
References
- 1. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 2. DOT | Graphviz [graphviz.org]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. invivogen.com [invivogen.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Role of toll-like receptor 7/8 pathways in regulation of interferon response and inflammatory mediators during SARS-CoV2 infection and potential therapeutic options - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Systemic Administration of the TLR7/8 Agonist Resiquimod (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of O-Desethyl Resiquimod in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
O-Desethyl Resiquimod is a primary metabolite of Resiquimod (R848), a potent immune response modifier that acts as a Toll-like receptor 7 and 8 (TLR7/8) agonist. Resiquimod has been investigated for its antiviral and antitumor activities. Accurate quantification of its metabolite, this compound, in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies during drug development. This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Signaling Pathway
This compound, as a metabolite of the TLR7/8 agonist Resiquimod, is expected to elicit an immune response through the same signaling pathway. Activation of TLR7/8 in the endosomal compartment of immune cells like dendritic cells and macrophages initiates a signaling cascade through the MyD88-dependent pathway. This leads to the activation of transcription factors such as NF-κB and IRF7, resulting in the production of pro-inflammatory cytokines and type I interferons.
Experimental Protocols
LC-MS/MS Method for Quantification of this compound in Human Plasma
This protocol outlines a robust and sensitive method for the determination of this compound in human plasma.
3.1.1. Materials and Reagents
-
This compound reference standard
-
Resiquimod (as a potential internal standard or for simultaneous quantification)
-
Stable isotope-labeled internal standard (e.g., this compound-d5)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
3.1.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
3.1.3. Sample Preparation: Solid Phase Extraction (SPE)
-
Pre-treatment: To a 100 µL aliquot of human plasma, add 10 µL of the internal standard working solution. Acidify the sample by adding 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
3.1.4. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (this compound) | To be determined experimentally (e.g., [M+H]+ → fragment ion) |
| MRM Transition (Internal Standard) | To be determined experimentally (e.g., [M+H]+ → fragment ion) |
Data Presentation: Method Validation Parameters
A bioanalytical method must be validated to ensure its reliability. The following table summarizes typical acceptance criteria for key validation parameters according to regulatory guidelines.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, Accuracy within ±20%, Precision ≤ 20% | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5% to +5% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Recovery (%) | Consistent, precise, and reproducible | 85-95% |
| Matrix Effect | Internal standard normalized matrix factor CV ≤ 15% | < 10% |
| Stability (Freeze-thaw, Short-term, Long-term) | % Change within ±15% | Stable |
Logical Relationship of the Analytical Workflow
The overall analytical process follows a logical sequence from sample collection to data analysis.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and robust approach for the quantification of this compound in biological samples. Proper method validation is essential to ensure the generation of reliable data for pharmacokinetic and other drug development studies. The provided protocols and workflows serve as a comprehensive guide for researchers and scientists in this field.
Troubleshooting & Optimization
improving the solubility of O-Desethyl Resiquimod in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in dissolving O-Desethyl Resiquimod in aqueous buffers for experimental use. Given the limited direct solubility data for this compound, this guide leverages information from its parent compound, Resiquimod (R848), and general principles for solubilizing poorly water-soluble imidazoquinolines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a metabolite of Resiquimod (R848), a potent agonist of Toll-like receptors 7 and 8 (TLR7/8).[1][2] Like many small molecule immune modulators, this compound is expected to have low aqueous solubility due to its chemical structure, which can pose challenges for its use in in-vitro and in-vivo experiments that require aqueous buffer systems.
Q2: What is the known solubility of the parent compound, Resiquimod (R848)?
A2: Resiquimod is known to be sparingly soluble in aqueous buffers. It is more readily soluble in organic solvents. The table below summarizes the reported solubility of Resiquimod in various solvents.
Q3: What are the primary cellular targets of this compound?
A3: As a metabolite of Resiquimod, this compound is presumed to act as an agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] These receptors are located in the endosomes of immune cells and, upon activation, trigger downstream signaling pathways that lead to the production of pro-inflammatory cytokines and type I interferons.[3][4]
Troubleshooting Guide: Improving the Solubility of this compound
This guide provides a step-by-step approach to dissolving this compound, starting with simple co-solvent methods and progressing to more advanced formulation techniques.
Issue: Precipitate forms when adding this compound to my aqueous buffer.
Solution Workflow:
Caption: A stepwise workflow for troubleshooting the solubility of this compound.
Attempt 1: Co-solvent System
The most common approach for dissolving poorly soluble compounds like Resiquimod and its analogs is to first dissolve the compound in a water-miscible organic solvent.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), Ethanol, or Dimethylformamide (DMF).[5]
-
Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO, ethanol, or DMF. For Resiquimod, stock solutions are often prepared at 10-20 mg/mL in DMSO.[5]
-
Warm the solution gently (e.g., to 37-60°C) to aid dissolution.[5]
-
Vortex or sonicate briefly.
-
Serially dilute the stock solution into your aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5%).
-
Troubleshooting:
-
Precipitation upon dilution: If the compound precipitates when added to the aqueous buffer, the final concentration of the organic solvent may be too low to maintain solubility. Try preparing an intermediate dilution in a higher concentration of the organic solvent before the final dilution into the buffer.
-
Solvent toxicity: High concentrations of DMSO or other organic solvents can be toxic to cells. Always include a vehicle control (buffer with the same final concentration of the organic solvent) in your experiments.
Attempt 2: pH Adjustment
The solubility of ionizable compounds can be significantly influenced by pH. As an imidazoquinoline, this compound is a weak base and its solubility is expected to increase in acidic conditions.
-
Protocol:
-
Prepare a stock solution in a suitable organic solvent as described above.
-
Dilute the stock into an acidic buffer (e.g., pH 4-6).
-
Gradually increase the pH of the final solution to the desired experimental pH, monitoring for any signs of precipitation.
-
Attempt 3: Use of Surfactants
Non-ionic surfactants can help to solubilize hydrophobic compounds by forming micelles.
-
Recommended Surfactants: Tween® 80, Pluronic® F-68.
-
Protocol:
-
Prepare your aqueous buffer containing a low concentration of the surfactant (e.g., 0.01-0.1%).
-
Prepare a stock solution of this compound in an organic solvent.
-
Slowly add the stock solution to the surfactant-containing buffer while vortexing.
-
Attempt 4: Advanced Formulations
For in-vivo studies or when organic solvents are not permissible, advanced formulations may be necessary. These methods typically require specialized equipment and expertise.
-
Liposomes: Encapsulating the compound within lipid vesicles can improve its solubility and delivery.[6]
-
Nanoemulsions: These are oil-in-water emulsions that can carry hydrophobic drugs.[7]
-
Cyclodextrins: These molecules have a hydrophobic core and a hydrophilic exterior and can encapsulate poorly soluble drugs.
Quantitative Data: Solubility of Resiquimod (R848)
The following table summarizes the known solubility of the parent compound, Resiquimod. This data can serve as a useful starting point for this compound.
| Solvent | Approximate Solubility | Reference |
| DMSO | 10-12.5 mg/mL | [5] |
| Ethanol | ~3.3 mg/mL | |
| Dimethylformamide (DMF) | ~16 mg/mL | |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 1 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Materials:
-
1 mg/mL this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile polypropylene tubes
-
-
Procedure:
-
Calculate the volume of the stock solution needed. The molecular weight of this compound is 286.33 g/mol . A 1 mg/mL solution is equivalent to 3492 µM. To make a 10 µM working solution, a 1:349.2 dilution is needed.
-
For 1 mL of working solution, add 2.86 µL of the 1 mg/mL stock solution to 997.14 µL of pre-warmed cell culture medium.
-
Vortex the solution gently to mix.
-
Use the working solution immediately. Prepare a vehicle control with the same final concentration of DMSO (0.286% in this example).
-
Signaling Pathway
This compound, as an agonist of TLR7 and TLR8, is expected to activate the MyD88-dependent signaling pathway, leading to the activation of NF-κB and IRF7 and the subsequent production of inflammatory cytokines and type I interferons.
Caption: The TLR7/8 signaling pathway activated by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Resiquimod = 98 HPLC 144875-48-9 [sigmaaldrich.com]
- 6. Development of thermosensitive resiquimod-loaded liposomes for enhanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
long-term stability and proper storage conditions for O-Desethyl Resiquimod
Disclaimer: O-Desethyl Resiquimod is a research chemical. Specific long-term stability data and degradation pathways for this compound are not extensively published. The following information is based on the available data for the parent compound, Resiquimod (R848), and general principles of small molecule stability. It is strongly recommended to perform compound-specific stability studies for your particular application.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
Q2: How should I store this compound once it is in solution?
A2: Stock solutions of the parent compound, Resiquimod, are typically stored at -20°C. It is recommended to use solutions within 2 months to prevent loss of potency[1]. To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best practice to aliquot the stock solution into single-use volumes[1].
Q3: What solvents are suitable for dissolving this compound?
A3: The parent compound, Resiquimod, is soluble in DMSO and ethanol[1]. This compound is expected to have similar solubility. Always refer to the manufacturer's product data sheet for specific solubility information.
Q4: I see precipitates in my stock solution after thawing. Is it still usable?
A4: Precipitation upon thawing can indicate that the compound has come out of solution. Gently warm the tube to 37°C and vortex or sonicate to try and redissolve the compound completely before use. If the precipitate does not dissolve, it could be a sign of degradation or insolubility at that concentration, and the solution should be discarded.
Q5: How can I check the stability of my this compound sample?
A5: The most reliable way to assess the stability of your sample is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This will allow you to quantify the amount of intact this compound and detect the presence of any degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower than expected activity in bioassays. | 1. Degradation of this compound due to improper storage (e.g., exposure to light, high temperatures, or repeated freeze-thaw cycles).2. Incorrect concentration of the stock solution. | 1. Prepare a fresh stock solution from a new vial of solid compound.2. Verify the concentration of your stock solution using a spectrophotometer or HPLC.3. Review storage procedures and ensure aliquots are stored at -20°C and protected from light. |
| Change in the physical appearance of the solid compound (e.g., color change, clumping). | 1. Uptake of moisture.2. Degradation due to exposure to light or air (oxidation). | 1. Store the solid compound in a desiccator at the recommended temperature.2. If significant changes are observed, it is recommended to use a fresh vial of the compound. |
| Appearance of new peaks in HPLC analysis of the sample. | 1. Formation of degradation products. | 1. Perform a forced degradation study to identify potential degradation products and their retention times.2. If the new peaks are significant, the sample may be compromised, and a fresh stock should be prepared. |
Stability Data (Based on Resiquimod)
As specific quantitative long-term stability data for this compound is not available, the following table summarizes stability information for the parent compound, Resiquimod, in different formulations. This can serve as a general guideline.
| Formulation | Storage Condition | Duration | Stability Finding | Reference |
| Lyophilized Powder | -20°C, desiccated | 24 months | Stable | [1] |
| In Solution (DMSO) | -20°C | 2 months | Use within this period to prevent loss of potency | [1] |
| Squalene-based Nanoemulsion | 4°C | 1 month | Showed long-term stability | [2] |
| Thermosensitive Liposomes (in PBS) | 37°C | 30 minutes | 12% drug release | [3] |
| Thermosensitive Liposomes (in 50% serum) | 37°C | 5 minutes | 60% drug release | [3] |
Experimental Protocols
Protocol: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[4][5][6]
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
Heating block or oven
-
Photostability chamber
-
HPLC system with a UV detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C for a specified time.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep at room temperature and protected from light for a specified time.
-
At each time point, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a sample of the solid this compound in an oven at a high temperature (e.g., 80°C) for a specified time.
-
Also, expose a solution of the compound to the same thermal stress.
-
At each time point, prepare a solution from the solid sample or dilute the stressed solution for HPLC analysis.
-
-
Photostability:
-
Expose a sample of the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the samples by HPLC.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Monitor the peak area of the intact this compound and the formation of any new peaks (degradation products).
-
Visualizations
Caption: Simplified signaling pathway of imidazoquinolines via TLR7/8.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Resiquimod (R-848) | Cell Signaling Technology [cellsignal.com]
- 2. mdpi.com [mdpi.com]
- 3. Development of thermosensitive resiquimod-loaded liposomes for enhanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
how to minimize the cytotoxic effects of O-Desethyl Resiquimod on cell lines
Disclaimer: O-Desethyl Resiquimod is a research compound, and information regarding its specific cytotoxic effects and mitigation strategies is limited. Much of the guidance provided here is extrapolated from studies on the structurally similar and more extensively researched TLR7/8 agonist, Resiquimod (R848). Researchers should use this information as a starting point and perform careful dose-response and optimization experiments for their specific cell lines and experimental conditions.
Troubleshooting Guides
This section provides solutions to common problems researchers may encounter when working with this compound.
| Problem | Possible Cause | Suggested Solution |
| High cell death even at low concentrations | - High sensitivity of the cell line to TLR7/8 agonism.- Suboptimal compound dissolution or aggregation.- Extended incubation time. | - Perform a thorough dose-response curve to determine the optimal concentration.- Ensure complete dissolution of this compound in a suitable solvent like DMSO before adding to the culture medium.[1][2][3]- Reduce the incubation time and perform a time-course experiment to assess cytotoxicity. |
| Inconsistent results between experiments | - Variability in cell seeding density.- Inconsistent compound preparation.- Issues with the cytotoxicity assay itself. | - Standardize cell seeding density for all experiments.- Prepare fresh stock solutions of this compound regularly and store them properly.[1]- Consider the limitations of your cytotoxicity assay. For example, MTT assays can be influenced by changes in cellular metabolism.[4] Cross-validate results with a different method like Crystal Violet staining.[4][5] |
| Difficulty dissolving the compound | - Poor solubility in aqueous media. | - this compound, similar to Resiquimod, is poorly soluble in water.[6] Prepare a concentrated stock solution in an organic solvent such as DMSO.[1][2][3] For final dilutions in culture media, ensure the final solvent concentration is not toxic to the cells (typically <0.5%). |
Frequently Asked Questions (FAQs)
General
Q1: What is the mechanism of action of this compound?
This compound is expected to act as a Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) agonist, similar to Resiquimod.[1][2] Activation of these receptors, primarily on immune cells, triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, which can have both immunostimulatory and cytotoxic effects.[1][4]
Handling and Storage
Q2: How should I dissolve and store this compound?
Based on the properties of the related compound Resiquimod, it is recommended to dissolve this compound in DMSO to create a stock solution (e.g., 10-30 mg/mL).[1][2][3] Store the stock solution in aliquots at -20°C to avoid multiple freeze-thaw cycles.[1] For cell culture experiments, dilute the stock solution in the culture medium to the desired final concentration immediately before use.
Experimental Design
Q3: What is a good starting concentration for my experiments?
A starting point for concentration ranges can be inferred from studies with Resiquimod, which is often used in the low micromolar range (e.g., 1-10 µM) for in vitro studies.[6] However, the optimal concentration is highly cell-line dependent. It is crucial to perform a dose-response experiment (e.g., from 0.1 µM to 100 µM) to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q4: How can I minimize the cytotoxic effects of this compound while still achieving the desired biological effect?
-
Optimize Concentration and Incubation Time: Use the lowest effective concentration for the shortest necessary duration.
-
Consider Co-treatment with Inhibitors:
-
Caspase Inhibitors: If apoptosis is the primary mechanism of cell death, co-incubation with a pan-caspase inhibitor (e.g., Z-VAD-FMK) may reduce cytotoxicity.[7][8]
-
Autophagy Inhibitors: If autophagy is contributing to cell death, inhibitors like 3-methyladenine (3-MA) or chloroquine could be tested to see if they mitigate the cytotoxic effects.[9][10][11]
-
-
Monitor Mitochondrial Health: Assess the mitochondrial membrane potential, as its collapse can be an early indicator of apoptosis.[12][13]
Q5: Which cytotoxicity assay should I use?
The choice of assay is critical.
-
MTT/XTT Assays: These are common but measure metabolic activity, which can be affected by TLR agonists, potentially leading to inaccurate results.[4]
-
Crystal Violet Assay: This method stains the DNA of adherent cells and provides a more direct measure of cell number.[4][5]
-
LDH Release Assay: Measures lactate dehydrogenase released from damaged cells, indicating membrane rupture and necrosis.
-
Annexin V/Propidium Iodide (PI) Staining: Allows for the differentiation between apoptotic and necrotic cells via flow cytometry.
It is often recommended to use at least two different methods to confirm results.
Quantitative Data Summary
Due to the limited availability of specific data for this compound, the following table provides a general reference based on the related compound, Resiquimod. These values are illustrative and must be experimentally determined for this compound and your specific cell line.
| Parameter | Value (for Resiquimod) | Cell Line(s) | Reference |
| Working Concentration | 1 - 10 µM | Human PBMCs | [6] |
| IC50 | Highly variable | Cancer cell lines | [14] |
| Solubility in DMSO | ~30-60 mg/mL | N/A | [1][3] |
Experimental Protocols
Protocol 1: Determination of IC50 using Crystal Violet Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium from your DMSO stock. Include a vehicle control (DMSO at the highest concentration used).
-
Treatment: Remove the old medium from the cells and add the prepared compound dilutions. Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes.
-
Staining: Wash the cells with water and stain with 0.5% crystal violet solution for 20 minutes.
-
Destaining: Thoroughly wash the plate with water to remove excess stain and allow it to air dry. Add a destaining solution (e.g., 30% acetic acid or methanol) and incubate for 15-30 minutes with gentle shaking.
-
Quantification: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Apoptosis vs. Necrosis using Annexin V/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the chosen duration. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge to pellet the cells.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound-induced TLR7 signaling cascade leading to cytotoxicity and potential points of intervention.
Caption: A logical workflow for systematically determining and minimizing this compound-induced cytotoxicity.
References
- 1. Resiquimod (R-848) | Cell Signaling Technology [cellsignal.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 5. Some natural flavonoids are competitive inhibitors of Caspase-1, −3 and −7 despite their cellular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. Autophagy inhibition improves the cytotoxic effects of receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Autophagy inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Malonate induces cell death via mitochondrial potential collapse and delayed swelling through an ROS-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of the effect of mitochondrial inhibitors on mitochondrial membrane potential in two different cell lines using flow cytometry and spectrofluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Investigating Potential Off-Target Effects of O-Desethyl Resiquimod: A Technical Support Center
For researchers, scientists, and drug development professionals working with O-Desethyl Resiquimod, a derivative of the potent Toll-like receptor (TLR) 7 and 8 agonist Resiquimod (R848), understanding its potential off-target effects is critical for accurate data interpretation and preclinical safety assessment. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
While this compound is structurally related to Resiquimod, its specific biological activity and off-target profile are not extensively documented in publicly available literature. Therefore, the following guidance is based on the known pharmacology of Resiquimod and general principles of off-target effect investigation for small molecule immunomodulators.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of the parent compound, Resiquimod?
Resiquimod is a well-characterized agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3] Its on-target effects are mediated through the activation of these receptors, primarily in immune cells such as dendritic cells, macrophages, and B-lymphocytes.[4] This activation triggers a MyD88-dependent signaling pathway, leading to the activation of transcription factors like NF-κB and interferon regulatory factors (IRFs).[2] The downstream consequences include the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (e.g., IFN-α), which orchestrate a robust immune response.[1][3][5]
Q2: What are the potential off-target effects of a TLR7/8 agonist like this compound?
Given its immunomodulatory nature, potential off-target effects could manifest as:
-
Unintended cytokine production: Stimulation of cytokine release in cell types not expressing TLR7/8, or a cytokine profile different from that expected from pure TLR7/8 agonism.
-
Activation of other pattern recognition receptors (PRRs): Cross-reactivity with other TLRs or PRRs.
-
Kinase inhibition/activation: Many small molecules can interact with the ATP-binding pocket of kinases, leading to unintended modulation of signaling pathways.[6]
-
Interaction with other cellular proteins: Binding to unforeseen proteins, leading to a variety of cellular effects.
Q3: How can I determine if this compound has activity at TLR7 and TLR8?
Standard in vitro assays can be used to confirm on-target activity. These include:
-
Reporter gene assays: Using cell lines (e.g., HEK293) transfected with human or mouse TLR7 or TLR8 and an NF-κB or ISRE-driven reporter gene (e.g., luciferase or SEAP). A dose-dependent increase in reporter activity upon treatment with this compound would indicate on-target agonism.
-
Cytokine profiling in primary cells: Treatment of human peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets (e.g., plasmacytoid dendritic cells for TLR7, monocytes for TLR8) with this compound and measuring the production of key cytokines like IFN-α, TNF-α, and IL-12 by ELISA or multiplex bead array.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected cytokine profiles in response to this compound.
| Possible Cause | Troubleshooting Step |
| Off-target activity | The compound may be interacting with other receptors or signaling pathways. Proceed with off-target screening assays (see below). |
| Cell culture contamination | Mycoplasma or other contaminants can trigger immune responses. Regularly test cell cultures for contamination. |
| Reagent variability | Ensure consistent quality and concentration of this compound and other reagents. Test new batches against a known standard. |
| Cellular heterogeneity | The response of primary cells can vary between donors. Use cells from multiple donors to confirm trends. |
Problem 2: Cellular toxicity observed at concentrations expected to be specific for TLR7/8 activation.
| Possible Cause | Troubleshooting Step |
| Off-target cytotoxicity | The compound may be hitting a critical cellular target unrelated to TLR7/8. Perform a comprehensive cytotoxicity assay in a panel of cell lines, including those that do not express TLR7/8. |
| Apoptosis induction through off-target pathways | Use assays like Annexin V/PI staining and caspase activation assays to investigate the mechanism of cell death. |
| Mitochondrial toxicity | Assess mitochondrial function using assays such as MTT or Seahorse analysis. |
Experimental Protocols for Off-Target Investigation
A tiered approach is recommended to investigate the potential off-target effects of this compound.
Tier 1: Initial Selectivity Screening
-
Broad Target Binding Panel: Screen this compound against a commercially available panel of receptors, ion channels, transporters, and enzymes to identify potential off-target binding interactions. These panels typically include targets known to be associated with adverse drug reactions.
-
Kinome Scan: A kinome-wide binding assay (e.g., KINOMEscan™) can identify interactions with a large number of kinases.[6][7][8] This is crucial as many small molecules exhibit off-target kinase activity.
Tier 2: Proteome-Wide Unbiased Approaches
If Tier 1 screening suggests potential off-target activity or if a more comprehensive analysis is desired, unbiased proteomic methods can be employed.
-
Chemical Proteomics: This involves synthesizing a probe molecule from this compound to "fish" for interacting proteins in cell lysates.[9] Identified proteins are then analyzed by mass spectrometry.
-
Proteome Integral Solubility Alteration (PISA): This method assesses changes in protein solubility across a temperature gradient in the presence of the compound, which can indicate direct binding.[10]
-
Drug Affinity Responsive Target Stability (DARTS): This technique relies on the principle that a protein bound to a small molecule will have altered susceptibility to proteolysis.[11]
Tier 3: Cellular and Functional Validation
Any hits from Tier 2 should be validated in a cellular context.
-
Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the putative off-target protein. If the cellular phenotype observed with this compound is diminished in the absence of the protein, this provides strong evidence for an off-target interaction.
-
Functional Assays: Develop specific functional assays based on the known or predicted role of the identified off-target protein.
Data Presentation
Table 1: Example Data from a Kinome Scan for a Hypothetical Compound
| Kinase Target | Binding Affinity (Kd, nM) |
| TLR7 (On-target) | < 10 |
| TLR8 (On-target) | < 20 |
| Kinase A | 150 |
| Kinase B | 800 |
| Kinase C | > 10,000 |
| Kinase D | 250 |
| ... | ... |
This table illustrates how data from a kinome scan can be presented to compare on-target and potential off-target interactions. A lower Kd value indicates a higher binding affinity.
Table 2: Example Cytokine Profiling Data
| Cytokine | Concentration (pg/mL) - Vehicle Control | Concentration (pg/mL) - this compound (1 µM) |
| IFN-α | < 10 | 5,000 |
| TNF-α | < 20 | 8,000 |
| IL-12 | < 5 | 2,000 |
| IL-10 | < 10 | 150 |
| IL-2 | < 5 | < 5 |
| IL-4 | < 5 | < 5 |
This table shows a hypothetical on-target cytokine signature for a TLR7/8 agonist. Significant production of unexpected cytokines could indicate off-target effects.
Visualizations
Caption: Simplified on-target signaling pathway of a TLR7/8 agonist.
Caption: Recommended experimental workflow for off-target identification.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. invivogen.com [invivogen.com]
- 3. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 4. Resiquimod | C17H22N4O2 | CID 159603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Resiquimod | TLR | HCV Protease | TargetMol [targetmol.com]
- 6. biorxiv.org [biorxiv.org]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: O-Desethyl Resiquimod Dose-Response Curve Troubleshooting
Welcome to the technical support center for O-Desethyl Resiquimod (also commonly known as Resiquimod or R-848). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered when generating a dose-response curve for this potent TLR7/8 agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule imidazoquinoline compound that acts as a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3] These receptors are key components of the innate immune system, recognizing single-stranded RNA from pathogens.[3][4] Upon binding to TLR7 and TLR8 in the endosomes of immune cells like dendritic cells, macrophages, and B-lymphocytes, this compound initiates a signaling cascade through the MyD88-dependent pathway.[1][5][6] This leads to the activation of transcription factors such as NF-κB, resulting in the production of pro-inflammatory cytokines and type I interferons, including TNF-α, IL-6, and IFN-α.[2][5][7]
Q2: Which cell types are suitable for generating a dose-response curve with this compound?
The choice of cell line is critical and depends on the expression of TLR7 and TLR8. Human peripheral blood mononuclear cells (PBMCs) are commonly used as they contain a mixed population of immune cells, including monocytes and dendritic cells that express TLR7 and TLR8.[7] Cell lines such as human embryonic kidney 293 (HEK293) cells engineered to express human TLR7 or TLR8 are also excellent models for studying the specific activity of the compound on each receptor.[1] The human monocytic cell line THP-1, which expresses TLR8, is another suitable option.[8] It is important to note that in mice, TLR8 is not considered functional, so the effects of this compound are primarily mediated through TLR7.[3][9]
Q3: What is a typical effective concentration (EC50) for this compound?
The EC50 value for this compound can vary significantly depending on the cell type, the specific assay readout (e.g., NF-κB activation, cytokine production), and the incubation time. Below is a summary of reported EC50 values from the literature.
| Cell Line | Assay | Reported EC50 |
| HEK293 (expressing human TLR7) | NF-κB SEAP Reporter Assay (24 hrs) | 0.75 µM |
| HEK293 | NF-κB SEAP Reporter Assay (24 hrs) | 1.4 µM |
This table summarizes publicly available data. Actual EC50 values may vary based on specific experimental conditions.[1]
Q4: How should I prepare and store this compound?
This compound is typically supplied as a powder or crystalline solid. It is soluble in organic solvents like DMSO and ethanol.[6] It is recommended to prepare a concentrated stock solution in DMSO. For cell-based assays, this stock solution can then be further diluted in cell culture medium to the desired final concentrations. It is important to note that this compound has limited solubility in aqueous buffers.[10] Therefore, it is advisable to prepare fresh dilutions from the DMSO stock for each experiment and to ensure the final DMSO concentration in the cell culture is low (typically <0.5%) to avoid solvent-induced toxicity. Stock solutions in DMSO should be stored at -20°C.
Troubleshooting Guide
This guide addresses common problems you may encounter when generating a dose-response curve for this compound.
Problem 1: No or Very Weak Response at All Concentrations
Possible Causes:
-
Incorrect Cell Line: The cell line used may not express functional TLR7 or TLR8.
-
Compound Degradation: Improper storage of this compound may have led to its degradation.
-
Assay System Malfunction: Issues with the reporter system, ELISA reagents, or detection instrument.
-
Insufficient Incubation Time: The stimulation time may be too short for the desired readout (e.g., cytokine production).
Solutions:
-
Cell Line Verification: Confirm the expression of TLR7 and TLR8 in your chosen cell line using techniques like RT-PCR or flow cytometry. Use a positive control cell line known to be responsive.
-
Use Fresh Compound: Prepare fresh dilutions from a properly stored stock solution of this compound.
-
Assay Controls: Include a positive control for your assay system (e.g., a different known TLR agonist like LPS for cells expressing TLR4, or PMA for NF-κB activation) to ensure the assay is working correctly.[11]
-
Optimize Incubation Time: Perform a time-course experiment to determine the optimal stimulation time for your specific cell line and readout. Cytokine production can take several hours (e.g., 6-24 hours).[12]
Problem 2: High Background Signal in Untreated/Vehicle Control Wells
Possible Causes:
-
Cell Contamination: Mycoplasma or other microbial contamination can activate TLRs and lead to a high basal signaling level.
-
Serum Components: Components in the fetal bovine serum (FBS) may non-specifically activate the cells.
-
Solvent Effects: High concentrations of DMSO can be toxic or induce stress responses in some cell types.
Solutions:
-
Test for Contamination: Regularly test your cell cultures for mycoplasma contamination.
-
Heat-Inactivate Serum: Heat-inactivating the FBS (56°C for 30 minutes) can help to reduce non-specific activation.
-
Minimize Solvent Concentration: Ensure the final DMSO concentration in all wells is consistent and as low as possible (ideally ≤0.1%).
Problem 3: The Dose-Response Curve Plateaus at a Low Level or is Bell-Shaped (Biphasic)
A bell-shaped or biphasic dose-response curve, where the response decreases at higher concentrations, is a known phenomenon with some TLR agonists.[13][14][15]
Possible Causes:
-
Cell Toxicity at High Concentrations: High concentrations of this compound may induce cytotoxicity, leading to a decrease in the measured response (e.g., fewer viable cells producing cytokines).[16]
-
Receptor Desensitization (Tolerance/Tachyphylaxis): Prolonged or high-concentration stimulation of TLRs can lead to a state of hyporesponsiveness or tolerance, where the signaling pathway is downregulated.[17] This is a physiological negative feedback mechanism to prevent excessive inflammation.
-
Compound Precipitation: Due to its limited aqueous solubility, this compound may precipitate out of solution at very high concentrations in the cell culture medium, reducing its effective concentration.
Solutions:
-
Assess Cell Viability: Perform a parallel cell viability assay (e.g., MTT, CellTiter-Glo) with the same concentrations of this compound to check for cytotoxicity.[18]
-
Adjust Concentration Range: If a bell-shaped curve is observed, the optimal stimulatory concentration is at the peak of the curve. Subsequent experiments should focus on a narrower concentration range around this peak.
-
Shorten Incubation Time: Receptor desensitization is a time-dependent process. Reducing the incubation time may mitigate this effect.
-
Check for Precipitation: Visually inspect the wells with the highest concentrations for any signs of compound precipitation. If observed, the concentration range should be adjusted to stay within the soluble limits in your specific media.
Visualizing Key Processes
To aid in understanding the experimental workflow and underlying biology, the following diagrams are provided.
Caption: General experimental workflow for a dose-response curve.
Caption: Simplified TLR7/8 signaling pathway upon agonist binding.
Caption: A decision tree for troubleshooting common issues.
Detailed Experimental Protocols
Protocol 1: NF-κB Reporter Gene Assay
This protocol is a general guideline for using a HEK293 cell line stably transfected with a TLR and an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase).
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Allow the cells to adhere overnight.[19]
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in the assay medium. The concentration range should span several orders of magnitude around the expected EC50 (e.g., from 10 nM to 100 µM).
-
Cell Treatment: Carefully remove the old medium from the cells and add an equal volume of the 2x compound dilutions to the corresponding wells. Also, include wells with vehicle control (e.g., medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 16-24 hours.
-
Signal Detection (Luciferase):
-
Equilibrate the plate and luciferase detection reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.[8]
-
Measure luminescence using a plate reader.
-
-
Signal Detection (SEAP):
-
Data Analysis: Plot the response (Relative Light Units or Absorbance) against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50.
Protocol 2: Cytokine Measurement by ELISA
This protocol provides a general outline for measuring cytokine (e.g., TNF-α, IL-6) secretion from PBMCs or other immune cells.
-
Cell Seeding: Seed PBMCs in a 96-well plate at an appropriate density (e.g., 1 x 10^5 to 2 x 10^5 cells/well).
-
Compound Stimulation: Add various concentrations of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for an optimized duration (e.g., 6, 12, or 24 hours) to allow for cytokine production and secretion.[12]
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet. The supernatant can be stored at -80°C for later analysis.
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest.[21] This typically involves the following steps:
-
Coating the ELISA plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the cell culture supernatants and a standard curve of the recombinant cytokine.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance on a plate reader.[22]
-
-
-
Data Analysis: Calculate the concentration of the cytokine in each sample by interpolating from the standard curve. Plot the cytokine concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. Toll-like receptors (TLR) 7 and 8 fact sheet – Bristol Myers Squibb [bms.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Resiquimod (R-848) | Cell Signaling Technology [cellsignal.com]
- 7. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. Activation requirements and responses to TLR ligands in human CD4+ T cells: comparison of two T cell isolation techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. graphpad.com [graphpad.com]
- 14. Biphasic dose responses in biology, toxicology and medicine: accounting for their generalizability and quantitative features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biphasic Dose Response in Low Level Light Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydroxyethyl disulfide as an efficient metabolic assay for cell viability in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Persistent Toll-like receptor 7 stimulation induces behavioral and molecular innate immune tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An Assay for TLR-Dependent NF-кB/AP-1 Transcription Factor Signaling in Macrophages [jove.com]
- 21. bdbiosciences.com [bdbiosciences.com]
- 22. youtube.com [youtube.com]
preventing the precipitation of O-Desethyl Resiquimod in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of O-Desethyl Resiquimod in cell culture media. Given that this compound is a derivative of Resiquimod (R848) and specific solubility data for the former is limited, the following guidance is based on established protocols for Resiquimod and general best practices for handling hydrophobic small molecules in cell culture.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
Precipitation of this compound, a hydrophobic molecule, typically occurs when its concentration exceeds its solubility limit in the aqueous environment of the cell culture medium. Several factors can contribute to this issue:
-
Improper Dissolution of Stock Solution: The compound may not be fully dissolved in the initial solvent (e.g., DMSO).
-
High Final Concentration: The desired final concentration in the cell culture medium may be too high for the compound's aqueous solubility.
-
Incorrect Dilution Method: Adding the DMSO stock solution directly to the medium in a single step can cause a rapid solvent exchange, leading to precipitation. This is a common issue when a drug is soluble in a solvent like DMSO but not in the aqueous culture media.[1]
-
High DMSO Concentration: The final concentration of DMSO in the culture medium should be kept low, as high concentrations can be toxic to cells and may also influence the solubility of the compound. A final DMSO concentration of less than 0.5% is generally recommended to avoid cell toxicity.[1]
-
Media Composition and Temperature: Components in the cell culture medium, such as salts and proteins, can interact with the compound and affect its solubility.[2][3][4] Temperature fluctuations, such as repeated freeze-thaw cycles of the media or stock solutions, can also lead to the precipitation of media components and the compound.[2][5]
Q2: What is the recommended solvent and concentration for the stock solution?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating a high-concentration stock solution of Resiquimod and its derivatives. It is advisable to prepare a high-concentration stock solution to minimize the volume of solvent added to the cell culture.
| Compound | Solvent | Stock Concentration | Storage of Stock Solution |
| Resiquimod (R848) | DMSO | 15 mM | Store at -20°C for up to 2 months to prevent loss of potency. Aliquot to avoid multiple freeze/thaw cycles.[6] |
| Resiquimod (R848) | DMSO | 63 mg/mL (~200 mM) | Use fresh DMSO as moisture-absorbing DMSO can reduce solubility.[7][8] |
| Resiquimod (R848) | Ethanol | 63 mg/mL (~200 mM) | - |
Note: This data is for Resiquimod (R848) and should be used as a guideline for this compound.
Q3: How can I avoid precipitation when diluting the stock solution into my cell culture medium?
A stepwise or serial dilution method is crucial to prevent precipitation. This involves gradually introducing the compound to the aqueous environment.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the vial of this compound powder to room temperature before opening.
-
Based on the desired stock concentration (e.g., 15 mM), calculate the required volume of fresh, high-quality DMSO.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
This protocol uses a two-step dilution process to minimize precipitation.
-
Intermediate Dilution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare a sterile microcentrifuge tube.
-
First, add a small volume of pre-warmed cell culture medium (e.g., 90 µL) to the tube.
-
Add a small volume of the DMSO stock solution (e.g., 10 µL) to the medium and immediately mix thoroughly by gentle pipetting or vortexing. This creates an intermediate dilution with a higher DMSO concentration.
-
-
Final Dilution:
-
Add the desired volume of the intermediate dilution to your final volume of pre-warmed cell culture medium in the culture vessel.
-
Immediately and gently swirl the culture vessel to ensure uniform mixing.
-
Ensure the final concentration of DMSO in your culture is below 0.1% to minimize potential toxicity to cells.[9]
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Cloudiness or visible precipitate immediately after adding to media | Rapid solvent exchange causing the compound to crash out of solution. | Use the stepwise dilution protocol described above. Ensure vigorous mixing upon dilution. |
| Precipitate forms over time in the incubator | The compound concentration is at or near its solubility limit in the culture medium. Evaporation of media is increasing the compound's effective concentration. | Lower the final concentration of this compound. Ensure proper humidification in the incubator and consider sealing culture plates with parafilm to minimize evaporation.[5] |
| Stock solution appears cloudy or has crystals | Incomplete dissolution or precipitation upon storage. | Warm the stock solution to 37°C and vortex to redissolve. If this fails, the stock may be supersaturated and should be remade at a lower concentration. Always use fresh, anhydrous DMSO. |
| Inconsistent experimental results | Variable amounts of soluble compound due to precipitation. | Prepare fresh dilutions for each experiment. Visually inspect the media for any signs of precipitation before treating cells. |
Visualizations
Signaling Pathway
This compound, as a derivative of Resiquimod, is expected to act as an agonist for Toll-like receptors 7 and 8 (TLR7/8). This activation triggers a MyD88-dependent signaling pathway, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines.[6][10][11][12][13]
Caption: TLR7/8 signaling pathway activated by this compound.
Experimental Workflow
The following diagram illustrates the recommended workflow for preparing and using this compound in cell culture experiments to minimize precipitation.
Caption: Recommended workflow for this compound preparation.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting precipitation issues.
Caption: Troubleshooting decision tree for precipitation issues.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. Common Cell Culture Problems: Precipitates [sigmaaldrich.cn]
- 3. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cellculturedish.com [cellculturedish.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. Resiquimod (R-848) | Cell Signaling Technology [cellsignal.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. invivogen.com [invivogen.com]
- 13. Resiquimod | C17H22N4O2 | CID 159603 - PubChem [pubchem.ncbi.nlm.nih.gov]
Understanding the In Vivo Fate of O-Desethyl Resiquimod: A Technical Guide
Technical Support Center
For researchers and drug development professionals investigating the imidazoquinoline compound O-Desethyl Resiquimod, a key metabolite of the potent toll-like receptor (TLR) 7/8 agonist Resiquimod (R848), understanding its in vivo pharmacokinetic profile is crucial for accurate interpretation of experimental results. This technical guide provides a comprehensive overview of the known metabolic pathways of Resiquimod, with a focus on the formation of this compound, and offers practical guidance for addressing the challenges associated with determining its in vivo half-life and clearance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it formed?
A1: this compound is a metabolite of Resiquimod (R848), an immune response modifier. It is formed in the liver primarily through the action of the cytochrome P450 enzyme CYP3A4.[1] This metabolic process involves the removal of an ethyl group from the parent Resiquimod molecule.
Q2: Is there quantitative data available for the in vivo half-life and clearance of this compound?
A2: Currently, there is a lack of specific quantitative data in publicly available literature detailing the in vivo half-life and clearance rates for this compound. Research has primarily focused on the pharmacodynamics of the parent compound, Resiquimod, and its overall metabolic instability.[1]
Q3: Why is it difficult to find specific pharmacokinetic data for this compound?
A3: Several factors contribute to the scarcity of data for this specific metabolite:
-
Rapid Metabolism of Parent Compound: Resiquimod is known to be unstable and rapidly metabolized in vivo.[1] This rapid conversion may lead to transient and low systemic concentrations of its metabolites, including this compound, making them challenging to quantify accurately.
-
Focus on Parent Drug: Pharmacokinetic studies often prioritize the parent drug, especially if it is the primary active agent. The immunological effects of Resiquimod are potent, leading to a research emphasis on its activity.
-
Analytical Challenges: Quantifying low levels of metabolites requires highly sensitive and specific analytical methods, which may not have been developed or applied for this compound in all studies.
Q4: What is known about the overall metabolism and clearance of Resiquimod?
A4: Resiquimod undergoes extensive metabolism in the liver, with several metabolites being formed. Besides O-desethylation, other major metabolic pathways include hydroxylation at various positions on the quinoline ring system, also mediated by cytochrome P450 enzymes such as CYP1A2.[1] The parent compound, unchanged Resiquimod, is detected in only minor amounts in urine (<5%) and feces (<1%), indicating that the majority of the drug is cleared via metabolism.[1] While a precise half-life for Resiquimod is not consistently reported across different administration routes and species, it is generally considered to have a short half-life, in the range of hours for humans after topical application, due to its rapid metabolism.[2]
Troubleshooting Guide for Experimental Studies
Issue: Difficulty in detecting and quantifying this compound in plasma or tissue samples.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Assay Sensitivity | 1. Optimize Analytical Method: Develop and validate a highly sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), with a low limit of quantification (LLOQ) sufficient to detect anticipated low concentrations of the metabolite. |
| 2. Use a Certified Reference Standard: Ensure the use of a certified reference standard for this compound for accurate calibration and quantification. | |
| Rapid Metabolite Clearance | 1. Intensive Sampling Schedule: Implement a more frequent and early-time-point blood sampling schedule in your pharmacokinetic study to capture the peak concentration (Cmax) and initial distribution phase of the metabolite. |
| 2. Consider Urine and Feces Analysis: As metabolites are primarily excreted, analyzing urine and feces can provide a more complete picture of the metabolic profile and the extent of this compound formation and elimination. | |
| Low Systemic Exposure | 1. Adjust Dosing and Route of Administration: Depending on the experimental goals, consider a higher dose of Resiquimod or a different route of administration (e.g., intravenous) to increase systemic exposure and the resulting metabolite concentrations. However, be mindful of potential toxicity and exaggerated pharmacodynamic effects. |
Experimental Protocols
Protocol: Hypothetical Approach for Determining the In Vivo Half-life and Clearance of this compound
This protocol outlines a general workflow for a pharmacokinetic study in a rodent model. Specific parameters will need to be optimized based on the animal model and analytical instrumentation.
-
Animal Model: Select an appropriate animal model (e.g., male Wistar rats, 8-10 weeks old).
-
Drug Formulation and Administration:
-
Prepare a sterile formulation of Resiquimod in a suitable vehicle (e.g., 5% dextrose in water).
-
Administer a single intravenous (IV) bolus dose of Resiquimod to allow for the direct assessment of systemic clearance. A parallel oral (PO) dosing group can be included to assess bioavailability.
-
-
Blood Sampling:
-
Collect serial blood samples (e.g., 0.25 mL) from a cannulated vessel (e.g., jugular vein) at predefined time points (e.g., 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Immediately process blood to obtain plasma by centrifugation and store at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate an LC-MS/MS method for the simultaneous quantification of Resiquimod and this compound in plasma. This includes establishing linearity, accuracy, precision, and the lower limit of quantification (LLOQ).
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data for both Resiquimod and this compound.
-
Key parameters to determine include:
-
Half-life (t½): The time required for the plasma concentration to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Area under the curve (AUC): The total systemic exposure to the drug over time.
-
-
Visualizations
References
- 1. Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
addressing experimental variability with O-Desethyl Resiquimod treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with O-Desethyl Resiquimod. Given that this compound is a derivative of Resiquimod (R848), much of the guidance is based on the well-documented characteristics of the parent compound, a potent Toll-like receptor 7 and 8 (TLR7/8) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound, similar to its parent compound Resiquimod, is an immune response modifier that acts as an agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3] These receptors are located in the endosomes of immune cells such as dendritic cells, macrophages, and B-lymphocytes.[4][5] Upon activation, they trigger a MyD88-dependent signaling pathway, leading to the activation of transcription factors like NF-κB and interferon regulatory factors (IRFs).[1] This results in the production of pro-inflammatory cytokines and type I interferons, such as TNF-α, IL-6, and IFN-α.[6][7]
Q2: What are the key differences in TLR7/8 activation between human and murine cells?
A2: It is crucial to note the species-specific differences in TLR activation. In humans, Resiquimod and its derivatives activate both TLR7 and TLR8.[1] However, in mice, these compounds primarily activate TLR7, as murine TLR8 is considered functionally impaired.[5] This is a critical consideration when designing experiments and interpreting results across different species.
Q3: How should I dissolve and store this compound?
A3: this compound, like Resiquimod, is poorly soluble in water.[5] For in vitro experiments, it is commonly dissolved in dimethyl sulfoxide (DMSO).[6][7] It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO and store it at -20°C or -80°C.[6] For in vivo studies, various formulations involving co-solvents like PEG300, Tween80, and saline may be necessary.[8] Repeated freeze-thaw cycles should be avoided to maintain the compound's integrity.
Q4: What are the expected cellular responses after treatment with this compound?
A4: Treatment of immune cells with this compound is expected to induce a robust inflammatory response. This includes the production of various cytokines and chemokines. The specific profile and magnitude of the cytokine response can depend on the cell type, concentration of the compound, and duration of exposure. Common cytokines induced include IFN-α, TNF-α, IL-6, and IL-12.[7][9] In addition to cytokine secretion, activation of dendritic cells and macrophages, and proliferation of splenocytes can be observed.[9]
Troubleshooting Guides
Issue 1: High Variability in Cytokine Production Between Experiments
| Potential Cause | Troubleshooting Step |
| Inconsistent Compound Concentration | Ensure accurate and consistent preparation of the this compound stock solution in high-quality, anhydrous DMSO. Use a freshly diluted working solution for each experiment. |
| Cell Viability and Density | Monitor cell viability before and after treatment, as high concentrations of TLR agonists can induce apoptosis in some cell types.[10] Ensure consistent cell seeding density across all wells and experiments. |
| Variability in Cell Culture Conditions | Standardize all cell culture parameters, including media composition, serum lot, and incubation times. Different lots of fetal bovine serum (FBS) can have varying levels of endogenous TLR ligands. |
| Incomplete Dissolution | Ensure the compound is fully dissolved in the solvent before adding it to the cell culture medium. Sonication may be recommended for complete dissolution.[6] |
| Endotoxin Contamination | Use endotoxin-free water and reagents for all experiments, as endotoxin (LPS) can activate TLR4 and confound the results.[11] |
Issue 2: No or Low Cellular Response to this compound
| Potential Cause | Troubleshooting Step |
| Incorrect Cell Type | Confirm that the cell line or primary cells used express TLR7 and/or TLR8. For example, plasmacytoid dendritic cells (pDCs) and B cells predominantly express TLR7, while myeloid cells express high levels of TLR8.[1][5] |
| Degraded Compound | The compound may have degraded due to improper storage or multiple freeze-thaw cycles. Prepare a fresh stock solution from a new vial of the compound. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal working concentration for your specific cell type and assay. Effective concentrations can range from ng/mL to µg/mL.[1] |
| Assay Sensitivity | Ensure that the assay used to measure the response (e.g., ELISA, Luminex, qPCR) has sufficient sensitivity to detect the expected changes. |
| Species-Specific Differences | Remember that murine cells are primarily responsive to TLR7 activation by this class of compounds.[5] |
Issue 3: Inconsistent In Vivo Results
| Potential Cause | Troubleshooting Step |
| Poor Bioavailability | The formulation and route of administration can significantly impact the compound's bioavailability and efficacy.[12] Consider optimizing the delivery vehicle; for instance, nanoparticle encapsulation has been shown to improve circulation time.[12] |
| Rapid Metabolism | Resiquimod has a short residence time in circulation.[12] The timing of sample collection post-administration is critical for detecting transient responses. |
| Immune Tolerance or Self-Regulation | Prolonged or repeated administration of TLR agonists can lead to the induction of negative regulatory pathways, such as the production of the anti-inflammatory cytokine IL-10, which can dampen the immune response.[13] |
| Animal Health and Microbiome | The baseline immune status of the animals can influence their response to immunostimulatory agents. Ensure consistent housing conditions and consider the potential impact of the microbiome. |
Experimental Protocols
In Vitro Cytokine Induction Assay
-
Cell Preparation: Plate human peripheral blood mononuclear cells (PBMCs) or murine splenocytes in a 96-well plate at a density of 5 x 10^5 cells/well in complete RPMI medium.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µg/mL).
-
Treatment: Add the diluted compound to the cells. Include a vehicle control (DMSO) and a positive control (e.g., LPS for TLR4 activation).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: Centrifuge the plate and collect the supernatant for cytokine analysis.
-
Analysis: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IFN-α) in the supernatant using ELISA or a multiplex bead-based assay like Luminex.[10]
Quantitative Data Summary
Table 1: Reported EC50 Values for a TLR7 Agonist
| Species | Receptor | EC50 (nM) |
| Human | TLR7 | 7 |
| Mouse | TLR7 | 5 |
| Human | TLR8 | >5000 |
| Data for a novel TLR7 agonist presented by Bristol Myers Squibb Co.[14] |
Table 2: Solubility of Resiquimod
| Solvent | Concentration | Notes |
| DMSO | 247.5 mg/mL (787.26 mM) | Sonication recommended |
| Ethanol | 20 mg/mL (63.62 mM) | Sonication recommended |
| 10% DMSO + 90% Saline | 0.1 mg/mL (0.32 mM) | Solution |
| Data from TargetMol for Resiquimod (R848)[6] |
Visualizations
Caption: TLR7 signaling pathway activated by this compound.
Caption: General experimental workflow for in vitro cell-based assays.
Caption: Logical workflow for troubleshooting experimental issues.
References
- 1. invivogen.com [invivogen.com]
- 2. Resiquimod - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Resiquimod | C17H22N4O2 | CID 159603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. Resiquimod | R848 | TLR7/TLR8 inhibitor | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Systemic immunotherapy with micellar resiquimod-polymer conjugates triggers a robust antitumor response in a breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Treatment failure of a TLR-7 agonist occurs due to self-regulation of acute inflammation and can be overcome by IL-10 blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TLR7-selective agonist shows potent cytokine induction in vitro and in vivo | BioWorld [bioworld.com]
Optimizing O-Desethyl Resiquimod (R-848) Incubation Time in Cell Stimulation Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time in cell stimulation assays using O-Desethyl Resiquimod (Resiquimod, R-848).
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound (R-848)?
A1: this compound (R-848) is a potent synthetic immune response modifier that acts as an agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1] These receptors are primarily located in the endosomes of immune cells such as dendritic cells (DCs), monocytes, macrophages, and B cells.[2][3] Upon binding to TLR7/8, R-848 triggers a MyD88-dependent signaling pathway, leading to the activation of transcription factors like NF-κB and interferon regulatory factors (IRFs).[1] This, in turn, results in the production of pro-inflammatory cytokines and type I interferons, leading to the activation of both innate and adaptive immune responses.[1]
Q2: What is a typical incubation time for R-848 stimulation?
A2: The optimal incubation time for R-848 stimulation is highly dependent on the cell type being stimulated and the specific endpoint being measured. For cytokine production, incubation times can range from as short as 5-6 hours to 72 hours or longer.[4][5] For the upregulation of cell surface activation markers, a 20-hour incubation is a common starting point.[6] For functional assays, such as T cell proliferation induced by stimulated dendritic cells, co-culture periods can extend from 3 to 5 days.[7]
Q3: What are the recommended working concentrations of R-848?
A3: The working concentration of R-848 can vary depending on the cell type and the desired level of stimulation. A common range for in vitro cell stimulation assays is 1-10 µg/mL (approximately 2.8-28.5 µM).[2] For some applications, such as B cell activation, a concentration of 1 µg/mL is often used.[8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store R-848?
A4: R-848 is often supplied as a lyophilized powder. For a stock solution, it can be reconstituted in sterile water or DMSO.[2][9] It is crucial to check the solubility information provided by the supplier. Once in solution, it is recommended to store R-848 at -20°C in aliquots to avoid multiple freeze-thaw cycles, which can lead to a loss of potency.[9] In lyophilized form, it is stable for an extended period when stored at -20°C and desiccated.[9]
Troubleshooting Guides
Issue 1: Low or No Cell Stimulation (e.g., low cytokine production or no upregulation of activation markers)
| Possible Cause | Troubleshooting Step |
| Suboptimal Incubation Time | The kinetics of cytokine production and surface marker expression vary. For cytokine analysis, consider a time course experiment (e.g., 6, 12, 24, 48 hours). For surface markers, 18-24 hours is a good starting point. |
| Incorrect R-848 Concentration | Perform a dose-response curve with a range of R-848 concentrations (e.g., 0.1, 1, 5, 10 µg/mL) to determine the optimal concentration for your cell type and assay. |
| Improper R-848 Storage or Handling | Ensure R-848 was stored correctly at -20°C and that freeze-thaw cycles were minimized.[9] Prepare fresh dilutions from a properly stored stock solution. |
| Low Cell Viability | Assess cell viability before and after the assay using a method like trypan blue exclusion or a viability dye. Poor viability can be due to over-confluency, nutrient depletion, or toxicity from other reagents. |
| Cell Type Not Responsive | Confirm that your target cells express TLR7 and/or TLR8. For example, murine TLR8 is functionally impaired, so R-848 primarily acts through TLR7 in mice.[2] |
| Issues with Readout Assay | Verify that your detection method (e.g., ELISA, flow cytometry) is working correctly with appropriate positive and negative controls. |
Issue 2: High Cell Death or Low Viability After Incubation
| Possible Cause | Troubleshooting Step |
| R-848 Toxicity at High Concentrations | While R-848 is generally well-tolerated in vitro, very high concentrations can be toxic. Reduce the concentration of R-848 used in your assay. |
| Prolonged Incubation | Extended incubation times, especially in the absence of fresh media, can lead to nutrient depletion and accumulation of toxic byproducts, resulting in cell death. Optimize the incubation time to the shortest duration that yields a robust signal. |
| Suboptimal Cell Culture Conditions | Ensure proper cell seeding density to avoid overgrowth and subsequent cell death. Use fresh, complete culture medium and maintain optimal incubator conditions (37°C, 5% CO2). |
| Contamination | Check for signs of bacterial or fungal contamination, which can rapidly lead to cell death. |
Issue 3: Inconsistent or Variable Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Passage Number or Health | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Variability in R-848 Aliquots | Ensure R-848 stock solutions are well-mixed before making dilutions. Use freshly thawed aliquots for each experiment to avoid degradation. |
| Inconsistent Incubation Times | Precisely control the start and end times of the incubation period for all samples and experiments. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of cells and reagents. |
Quantitative Data Summary
Table 1: Recommended Incubation Times and R-848 Concentrations for Different Cell Types and Assays
| Cell Type | Assay | R-848 Concentration (µg/mL) | Incubation Time | Reference(s) |
| Human PBMCs | Cytokine Production (e.g., IFN-α, TNF-α, IL-6) | 1 - 10 | 20 - 24 hours | [10] |
| Human B Cells | Activation (for ELISpot/FluoroSpot) | 1 | 72 hours | [8][11] |
| Human Monocyte-Derived Dendritic Cells (Mo-DCs) | Maturation (Upregulation of CD80, CD83, CD86) | 0.25 | 48 hours | [7] |
| Human Monocyte-Derived Dendritic Cells (Mo-DCs) | Cytokine Production (e.g., IL-12p70) | 0.25 | 48 hours | [7] |
| Murine Bone Marrow-Derived Macrophages | Cytokine Production (e.g., TNF-α, IL-6) | 1 - 5 | 1 - 6 hours | [5] |
| Human Plasmacytoid and Myeloid DCs | Cytokine Production (intracellular) | Not specified | 5 hours | [4] |
Table 2: Expected Cytokine Profile in Human PBMCs Stimulated with R-848
| Cytokine | Expected Response |
| IFN-α | Strong induction |
| TNF-α | Strong induction |
| IL-6 | Strong induction |
| IL-12 | Moderate to strong induction |
| IL-1β | Moderate induction |
| IL-10 | Variable, can be induced |
Experimental Protocols
Protocol: R-848 Stimulation of Human PBMCs for Cytokine Analysis
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells in complete RPMI-1640 medium (containing 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine) and perform a cell count using a hemocytometer and trypan blue to assess viability.
-
Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
-
Cell Seeding:
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom cell culture plate.
-
-
Stimulation:
-
Prepare a 2X working solution of R-848 in complete RPMI-1640 medium. For a final concentration of 5 µg/mL, prepare a 10 µg/mL solution.
-
Add 100 µL of the 2X R-848 solution to the appropriate wells.
-
For the negative control wells, add 100 µL of complete RPMI-1640 medium without R-848.
-
Gently mix the plate by tapping the sides.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for the desired time (e.g., 24 hours).
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
The supernatant can be stored at -80°C until analysis.
-
Analyze the cytokine levels in the supernatant using ELISA or a multiplex cytokine assay according to the manufacturer's instructions.
-
Visualizations
Caption: this compound (R-848) signaling pathway.
Caption: General workflow for optimizing R-848 incubation time.
References
- 1. invivogen.com [invivogen.com]
- 2. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. researchgate.net [researchgate.net]
- 5. Differential TLR7-mediated cytokine expression by R848 in M-CSF- versus GM-CSF-derived macrophages after LCMV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OVA-PEG-R848 nanocapsules stimulate neonatal conventional and plasmacytoid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | HMGN1 and R848 Synergistically Activate Dendritic Cells Using Multiple Signaling Pathways [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Resiquimod (R-848) | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. mabtech.com [mabtech.com]
mitigating systemic side effects of O-Desethyl Resiquimod in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Desethyl Resiquimod (a potent TLR7/8 agonist, also known as Resiquimod or R848) in animal models. The focus is on mitigating systemic side effects through various experimental strategies.
Frequently Asked Questions (FAQs)
Q1: What are the common systemic side effects observed with systemic administration of this compound in animal models?
A1: Systemic administration of this compound can lead to a range of dose-dependent adverse effects due to widespread immune activation. Common side effects include:
-
Sickness Behavior: Lethargy, ruffled fur, weight loss, and fever.[1][2][3]
-
Systemic Inflammation: Overproduction of pro-inflammatory cytokines such as TNF-α, IL-6, and IFN-α.
-
Splenomegaly: Enlargement of the spleen due to immune cell proliferation.[4]
-
Cardiotoxicity: In some models, systemic exposure can induce myocarditis (inflammation of the heart muscle) and dilated cardiomyopathy.[4][5][6][7]
-
Neurological Effects: High doses have been associated with transient brain swelling, potentially indicating CNS edema.[1][2][3]
-
Hematological Changes: Severe thrombocytopenia (low platelet count) and anemia have been observed in models of acute hemorrhagic myocarditis induced by Resiquimod.[7]
Q2: How can systemic side effects of this compound be mitigated?
A2: The primary strategy to reduce systemic toxicity is to limit the systemic exposure of the drug and concentrate its activity at the target site (e.g., a tumor). This can be achieved through:
-
Localized Administration: Intratumoral or topical application can enhance local immune activation while minimizing systemic effects.[8][9][10]
-
Formulation in Delivery Systems: Encapsulating or conjugating this compound into nanoparticles (e.g., liposomes, polymeric nanoparticles, nanoemulsions) can alter its pharmacokinetic profile, promoting accumulation at the target site and reducing widespread distribution.[11][12][13][14][15][16]
-
Prodrug and Conjugation Strategies: Covalently linking the drug to another molecule (e.g., tocopherol, polymers, or antibodies in the form of antibody-drug conjugates) can control its release and targeting.[16][17][18][19]
-
Stimuli-Responsive Systems: Using carriers like thermosensitive liposomes allows for triggered drug release at the target site when combined with a stimulus like localized hyperthermia.[11][20][21][22]
Q3: What is the general mechanism of action of this compound?
A3: this compound is an agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), which are intracellular pattern recognition receptors.[23][24] Upon binding, it initiates a signaling cascade through the MyD88-dependent pathway. This leads to the activation of transcription factors like NF-κB and IRFs, resulting in the production of type I interferons and pro-inflammatory cytokines.[8][23][24] This robust activation of the innate immune system can subsequently bridge to and enhance adaptive anti-tumor immune responses.
Troubleshooting Guides
Issue 1: High incidence of animal morbidity and mortality during systemic administration studies.
| Potential Cause | Troubleshooting Step |
| Excessive Dose: The administered dose is too high, leading to overwhelming systemic inflammation ("cytokine storm"). | 1. Dose Titration: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. Start with lower doses reported in the literature (e.g., 10 µg in mice) and gradually increase.[1] 2. Monitor Animal Health: Closely monitor animals for signs of distress, including weight loss, reduced activity, and changes in body temperature.[1][2][3] |
| Rapid Systemic Distribution: The free drug rapidly enters circulation, causing widespread immune activation. | 1. Formulation: Encapsulate this compound in a delivery vehicle like liposomes or nanoparticles to control its release and biodistribution.[11][13][14][15] 2. Route of Administration: Switch from systemic (e.g., intravenous, intraperitoneal) to local administration (e.g., intratumoral) if the therapeutic goal allows.[9][10] |
| Animal Model Sensitivity: The specific strain or species of the animal model may be particularly sensitive to TLR7/8 agonists. | 1. Literature Review: Check for published data on the sensitivity of your chosen animal model to TLR agonists. 2. Consider Different Strains: If feasible, test the compound in a different, potentially less sensitive, mouse strain. |
Issue 2: Lack of therapeutic efficacy in a tumor model despite successful drug formulation.
| Potential Cause | Troubleshooting Step |
| Insufficient Drug Release: The delivery vehicle is too stable and does not release the drug at the target site. | 1. In Vitro Release Assay: Characterize the release kinetics of your formulation under conditions that mimic the target environment (e.g., acidic pH for endosomes).[13][14] 2. Redesign Formulation: Adjust the composition of the delivery vehicle to achieve the desired release profile. For example, use hydrolytically degradable linkers for conjugates.[16][17] |
| Poor Targeting/Accumulation: The formulation is not reaching the tumor microenvironment in sufficient concentrations. | 1. Biodistribution Study: Perform a biodistribution study using a fluorescently labeled version of your formulation to track its localization in vivo. 2. Optimize Particle Size: For nanoparticle formulations, ensure the size is optimal for tumor accumulation (typically <100 nm for passive targeting).[16] 3. Active Targeting: Consider adding a targeting ligand (e.g., an antibody) to your formulation to enhance tumor-specific delivery.[18][19] |
| Tumor Microenvironment is Non-responsive: The tumor may lack the necessary immune cells (e.g., myeloid cells expressing TLR7/8) for the drug to be effective. | 1. Immunophenotyping: Characterize the immune cell infiltrate of your tumor model by flow cytometry or immunohistochemistry to confirm the presence of target cells. 2. Combination Therapy: Combine this compound with other treatments that can modulate the tumor microenvironment, such as checkpoint inhibitors (e.g., anti-PD-1).[11][20] |
Quantitative Data Summary
Table 1: Systemic Side Effects of Resiquimod (R848) in Mice
| Dose and Route | Animal Model | Observed Side Effects | Reference |
| 50 µg (i.p.) | C57BL/6 Mice | Elevated temperature, body weight loss, transient decreases in hippocampal N-acetylaspartate and phosphocreatine at 3 hours. | [1][2][3] |
| 100 µg (i.p.) | C57BL/6 Mice | Sickness behavior, transient volume expansion (~5%) in motor, somatosensory, and olfactory cortices at 3 hours. | [1][2][3] |
| 100 µg/30µl (topical on ear, 3x/week for 2 weeks) | CFN Mice | Splenomegaly, myocarditis, cardiac hemorrhage, thrombocytopenia, anemia, development of anti-dsDNA auto-antibodies. | [4][5][6][7] |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded Thermosensitive Liposomes (TSLs)
This protocol is adapted from Zhang et al. for preparing TSLs for intravenous injection.[11][20]
-
Lipid Film Formation:
-
In a glass test tube, mix lipids in chloroform at a molar ratio of DPPC:DSPC:DSPE-PEG2K = 85:10:5.
-
Create a thin lipid film by gently drying the mixture under a stream of nitrogen gas.
-
Further dry the film by lyophilization for at least two hours to remove all solvent.
-
-
Hydration and Extrusion:
-
Prepare a 100 mM FeSO₄ solution to act as the trapping agent.
-
Hydrate the dried lipid film with the FeSO₄ solution at 58°C for 30 minutes. This temperature is above the phase transition temperature of the lipids.
-
Briefly sonicate the mixture for 15 seconds.
-
Extrude the liposome suspension 21 times through a 100-nm pore size polycarbonate membrane using a mini-extruder (e.g., from Avanti Polar Lipids) maintained at 55°C. This process creates unilamellar vesicles of a consistent size.
-
-
Drug Loading (Remote Loading):
-
Remove the external (unencapsulated) FeSO₄ by dialyzing the liposome suspension against a suitable buffer.
-
Add this compound to the liposome suspension. The drug will be actively loaded into the liposomes, driven by the ion gradient.
-
Incubate to allow for efficient loading. The final drug-to-lipid ratio should be optimized (e.g., a target of 0.09 w/w was achieved in the reference study).[11][20]
-
-
Characterization:
Protocol 2: Induction of Autoimmune Myocarditis in Mice with Resiquimod
This protocol is based on the model described by Sattler et al. to study cardiac damage secondary to systemic autoimmunity.[4][5][6]
-
Animal Model:
-
Use a susceptible mouse strain (e.g., CFN mice were used in the reference study).
-
-
Resiquimod Preparation:
-
Dissolve Resiquimod (R848) in a vehicle of 1:3 ethanol:acetone.
-
The final concentration should be prepared to deliver a dose based on body weight (e.g., 3.4 µg/g body mass). For a 30g mouse, this would be approximately 100 µg in 30 µl.[6]
-
-
Administration:
-
Administer the Resiquimod solution by topical application to the ear skin.
-
Treat the mice three times a week for a duration of two weeks.
-
A control group should be treated with the vehicle only (1:3 ethanol:acetone).
-
-
Monitoring and Analysis:
-
Monitor mice for signs of systemic immune activation, such as splenomegaly.
-
Perform echocardiography at regular intervals (e.g., baseline, and every 2 weeks) to assess cardiac function (e.g., ejection fraction, fractional shortening, end-systolic and end-diastolic volumes).[4]
-
At the end of the study, harvest hearts for histopathological analysis. Stain sections with H&E to assess mononuclear cell infiltration and with PicoSirius Red to evaluate fibrosis.[5][6]
-
Collect serum to measure levels of auto-antibodies, such as anti-dsDNA antibodies, by ELISA.[6]
-
Visualizations
Caption: TLR7/8 signaling pathway initiated by this compound (R848).
Caption: Workflow for mitigating this compound systemic side effects.
References
- 1. Systemic Administration of the TLR7/8 Agonist Resiquimod (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Systemic autoimmunity induced by the TLR7/8 agonist Resiquimod causes myocarditis and dilated cardiomyopathy in a new mouse model of autoimmune heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. researchgate.net [researchgate.net]
- 9. Intratumoral combination therapy with poly(I:C) and resiquimod synergistically triggers tumor-associated macrophages for effective systemic antitumoral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of thermosensitive resiquimod-loaded liposomes for enhanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Development of resiquimod-loaded modified PLA-based nanoparticles for cancer immunotherapy: A kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. folia.unifr.ch [folia.unifr.ch]
- 15. researchgate.net [researchgate.net]
- 16. Systemic immunotherapy with micellar resiquimod-polymer conjugates triggers a robust antitumor response in a breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Systemic Immunotherapy with Micellar Resiquimod-Polymer Conjugates Triggers a Robust Antitumor Response in a Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Discovery and Characterization of a First-in-Class LIV1-TLR7/8 Immunomodulatory Conjugate with Robust Myeloid Activation and Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development of thermosensitive resiquimod-loaded liposomes for enhanced cancer immunotherapy. [escholarship.org]
- 21. Review of the Delivery Kinetics of Thermosensitive Liposomes [mdpi.com]
- 22. Thermosensitive liposomal drug delivery systems: state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 24. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
how to handle O-Desethyl Resiquimod safely in a laboratory setting
Frequently Asked Questions (FAQs)
Q1: What is O-Desethyl Resiquimod and what are its primary hazards?
A1: this compound is a potent agonist of Toll-like receptors 7 and 8 (TLR7/8). As an immunomodulatory compound, its primary hazard lies in its ability to elicit a strong immune response. Direct contact or inhalation may lead to unintended systemic or localized inflammatory reactions. The full toxicological profile of this compound has not been thoroughly investigated, and therefore, it should be handled as a potentially hazardous substance.
Q2: What are the recommended storage and stability conditions for this compound?
A2: this compound should be stored as a lyophilized powder at -20°C in a desiccated environment. In this form, it is expected to be stable for an extended period. Once reconstituted in a solvent such as DMSO, it is recommended to store the solution at -20°C and use it within a few months to maintain potency. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.[1]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: A comprehensive suite of PPE is required to minimize exposure. This includes:
-
Gloves: Two pairs of nitrile gloves are recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A fully buttoned lab coat, preferably disposable.
-
Respiratory Protection: For handling the powder outside of a certified chemical fume hood or containment system, a P2/N95 respirator mask should be worn.
Q4: How should I dispose of this compound waste?
A4: All waste contaminated with this compound, including pipette tips, tubes, and gloves, should be treated as hazardous chemical waste.[2][3] Waste should be collected in clearly labeled, sealed containers. Disposal must adhere to local, state, and federal regulations for hazardous waste, which typically involves high-temperature incineration.[4] Do not dispose of this compound down the drain or in regular trash.[3][5]
Q5: What should I do in case of accidental exposure?
A5: In the event of accidental exposure, follow these emergency procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove any contaminated clothing.
-
Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to an area with fresh air.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound to the healthcare provider.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving the lyophilized powder. | The compound may have low solubility in the chosen solvent at room temperature. | Gentle warming and vortexing of the solution can aid in dissolution. For Resiquimod, solubility is noted to be better in DMSO and ethanol with slight warming.[1] |
| Precipitation observed in the stock solution after storage. | The solution may have become supersaturated or the storage temperature may have fluctuated. | Gently warm the solution and vortex until the precipitate redissolves. If precipitation persists, the solution may need to be prepared fresh. |
| Inconsistent experimental results. | The compound may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh dilutions from a new aliquot of the stock solution. Ensure proper storage at -20°C. For reconstituted Resiquimod, it is recommended to use within 2 months.[1] |
Quantitative Data Summary
Comprehensive quantitative toxicological data for this compound is not currently available. The following table highlights the data gaps and provides information for the related compound, Resiquimod, for reference. Researchers should operate under the assumption that this compound has a high potency and a low occupational exposure limit (OEL).
| Parameter | This compound | Resiquimod (for reference) |
| Molecular Weight | 286.33 g/mol [6] | 314.389 g/mol [7] |
| CAS Number | 144875-23-0[6] | 144875-48-9[7] |
| LD50 (Oral, Rat) | Data not available | Data not available |
| Occupational Exposure Limit (OEL) | Not established | Not established |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
Objective: To prepare a stock solution of this compound from a lyophilized powder.
Materials:
-
Lyophilized this compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Methodology:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Perform all handling of the powder within a certified chemical fume hood or a containment glove box.
-
Carefully add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 286.33 g/mol ), add approximately 349 µL of DMSO.
-
Cap the vial securely and vortex gently until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C.
Protocol 2: Spill Cleanup Procedure
Objective: To safely clean up a small spill of this compound powder or solution.
Materials:
-
Spill kit containing absorbent pads, tongs, and a sealed waste bag
-
70% ethanol
-
Appropriate PPE (double gloves, lab coat, eye protection, respirator)
Methodology:
-
Alert others in the immediate area of the spill.
-
If the spill is a powder, do not attempt to sweep it up dry, as this can generate dust.
-
Gently cover the spill with absorbent pads.
-
Carefully wet the absorbent pads with 70% ethanol to dampen the powder and prevent aerosolization.
-
Use tongs to pick up the absorbent pads and any contaminated materials.
-
Place all contaminated materials into a labeled, sealable hazardous waste bag.
-
Wipe the spill area with fresh absorbent pads soaked in 70% ethanol, working from the outside of the spill area inwards.
-
Place the cleaning materials into the hazardous waste bag.
-
Seal the waste bag and place it in a second labeled bag for disposal according to institutional guidelines.
-
Remove and dispose of your PPE as hazardous waste.
-
Wash your hands thoroughly with soap and water.
Visualizations
Signaling Pathway of this compound
This compound is an agonist for TLR7 and TLR8, which are located in the endosomes of immune cells. Upon binding, it initiates a signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines and type I interferons.[1][8][9][10][11]
Caption: TLR7/8 signaling cascade initiated by this compound.
Experimental Workflow: Safe Reconstitution of this compound
This workflow outlines the key steps and safety precautions for reconstituting lyophilized this compound.
Caption: Step-by-step workflow for the safe reconstitution of this compound.
References
- 1. Resiquimod (R-848) | Cell Signaling Technology [cellsignal.com]
- 2. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. health.qld.gov.au [health.qld.gov.au]
- 5. fda.gov [fda.gov]
- 6. This compound | CAS 144875-23-0 | LGC Standards [lgcstandards.com]
- 7. Resiquimod - Wikipedia [en.wikipedia.org]
- 8. invivogen.com [invivogen.com]
- 9. Resiquimod | C17H22N4O2 | CID 159603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
Technical Support Center: O-Desethyl Resiquimod Oral Bioavailability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of O-Desethyl Resiquimod.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound is the primary active metabolite of Resiquimod, a potent agonist of Toll-like receptor 7 (TLR7) and TLR8. Its chemical structure is 1-[4-amino-2-(hydroxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol, with a molecular formula of C15H18N4O2 and a molecular weight of 286.33 g/mol .[1] Understanding these properties is the first step in designing appropriate formulation strategies.
Q2: What are the likely reasons for the poor oral bioavailability of this compound?
While specific data for this compound is limited, imidazoquinoline compounds like it often exhibit poor aqueous solubility.[2] Low solubility is a major hurdle for oral drug absorption as it limits the concentration of the drug in the gastrointestinal fluids available for absorption.[3][4][5] Other contributing factors could include low intestinal permeability and potential first-pass metabolism.[5]
Q3: What are the primary formulation strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?
Several strategies can be employed, broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by micronization or nanosizing can enhance the dissolution rate.[3][6]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[3]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
-
Prodrug Approach: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that converts to the active form in the body.
Q4: Which in vitro models are suitable for assessing the permeability of this compound?
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[7][8][9][10][11][12][13][14] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium, including the expression of key drug transporters.[9][12]
Q5: What animal models are appropriate for in vivo oral bioavailability studies of this compound?
Mice are a commonly used preclinical species for initial in vivo pharmacokinetic studies due to their small size, cost-effectiveness, and the availability of various research models.[15] Rats are also frequently used. It is important to select an appropriate strain and adhere to ethical guidelines for animal experimentation.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility of this compound
Symptoms:
-
Difficulty dissolving the compound in aqueous buffers for in vitro assays.
-
Inconsistent results in dissolution studies.
-
Low and variable oral absorption in preclinical animal models.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Crystalline nature of the compound | Employ particle size reduction techniques like micronization or nanomilling. | Increased surface area leading to a faster dissolution rate. |
| Poor wetting properties | Incorporate surfactants or wetting agents in the formulation. | Improved dispersion and dissolution of the drug particles. |
| Low intrinsic solubility | 1. Prepare an amorphous solid dispersion with a suitable polymer (e.g., PVP, HPMC). 2. Formulate as a lipid-based system (e.g., SEDDS). 3. Investigate complexation with cyclodextrins. | 1. Enhanced solubility due to the high-energy amorphous state. 2. Improved solubilization in the GI tract. 3. Increased apparent solubility of the drug. |
| pH-dependent solubility | Characterize the solubility of this compound at different pH values to identify the optimal pH for dissolution. Consider buffered formulations. | Identification of the most suitable pH environment for dissolution and absorption, guiding formulation design. |
Issue 2: Low Permeability in Caco-2 Assays
Symptoms:
-
Low apparent permeability coefficient (Papp) value in the apical to basolateral (A-B) direction.
-
High efflux ratio (Papp B-A / Papp A-B > 2), suggesting the involvement of efflux transporters.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low passive diffusion | 1. Modify the chemical structure to increase lipophilicity (if within an acceptable range). 2. Co-administer with permeation enhancers (use with caution and thorough investigation). | 1. Improved ability to cross the lipid cell membrane. 2. Increased paracellular or transcellular transport. |
| Active efflux by transporters (e.g., P-glycoprotein) | 1. Co-incubate with known inhibitors of relevant efflux transporters (e.g., verapamil for P-gp). 2. Design formulations that can bypass or saturate efflux transporters. | 1. Increased A-B permeability and a reduced efflux ratio, confirming transporter involvement. 2. Enhanced net absorption across the cell monolayer. |
| Poor compound recovery | 1. Check for non-specific binding to the assay plates. Pre-treating plates with a blocking agent may help. 2. Analyze cell lysates to check for intracellular accumulation. 3. Assess compound stability in the assay buffer. | 1. Improved mass balance and more accurate permeability assessment. 2. Understanding if the compound is retained within the cells. 3. Ensuring the measured permeability is not confounded by degradation. |
Issue 3: Low and Variable In Vivo Oral Bioavailability in Mice
Symptoms:
-
Low Cmax and AUC after oral administration compared to intravenous administration.
-
High variability in plasma concentrations between individual animals.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor dissolution in the GI tract | Implement formulation strategies to enhance solubility and dissolution rate as outlined in Issue 1. | Increased amount of drug available for absorption, leading to higher Cmax and AUC. |
| Low intestinal permeability | If Caco-2 data indicates low permeability, consider formulation approaches that can enhance permeation, such as lipid-based systems or the use of safe permeation enhancers. | Improved absorption across the intestinal epithelium. |
| First-pass metabolism | 1. Conduct in vitro metabolism studies using liver microsomes to assess metabolic stability. 2. If metabolism is high, consider co-administration with a metabolic inhibitor (for research purposes) or a prodrug approach to protect the metabolic site. | 1. Understanding the extent of metabolic clearance. 2. Increased systemic exposure of the active compound. |
| Variability in gastric emptying and intestinal transit | Standardize the fasting state of the animals before dosing. Ensure a consistent and appropriate vehicle is used for administration. | Reduced inter-individual variability in pharmacokinetic parameters. |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay for this compound
Objective: To determine the bidirectional permeability of this compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be >250 Ω·cm². Additionally, assess the permeability of a low permeability marker (e.g., Lucifer yellow).
-
Transport Studies (Apical to Basolateral - A-B):
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the dosing solution of this compound (e.g., 10 µM in transport buffer) to the apical (A) side.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 minutes) and from the apical side at the end of the experiment.
-
-
Transport Studies (Basolateral to Apical - B-A):
-
Follow the same procedure as for A-B transport, but add the dosing solution to the basolateral side and collect samples from the apical side.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method (see Protocol 3).
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration in the donor compartment.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Protocol 2: In Vivo Oral Bioavailability Study in Mice
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in mice.
Methodology:
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old), fasted overnight before dosing.
-
Dosing:
-
Oral (PO) Group: Administer this compound (formulated in a suitable vehicle, e.g., 0.5% methylcellulose) via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Intravenous (IV) Group: Administer this compound (in a solubilizing vehicle suitable for injection) via tail vein injection at a lower dose (e.g., 1 mg/kg).
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method (see Protocol 3).
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for both PO and IV routes using appropriate software.
-
Calculate the absolute oral bioavailability (F%) using the following equation: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100
-
Protocol 3: LC-MS/MS Method for Quantification of this compound in Mouse Plasma
Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in mouse plasma.
Methodology:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile containing an internal standard) to a small volume of plasma (e.g., 50 µL).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Conditions:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column with appropriate dimensions.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: A typical flow rate for UHPLC.
-
Injection Volume: A small injection volume (e.g., 5 µL).
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor-to-product ion transitions for this compound and the internal standard.
-
-
Method Validation: Validate the method according to FDA guidelines for bioanalytical method validation, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[16][17][18][19]
Data Presentation
Table 1: Hypothetical In Vitro Permeability of this compound in Caco-2 Cells
| Parameter | Value | Interpretation |
| Papp (A-B) (x 10⁻⁶ cm/s) | 0.5 | Low Permeability |
| Papp (B-A) (x 10⁻⁶ cm/s) | 2.5 | - |
| Efflux Ratio (B-A / A-B) | 5.0 | High Efflux |
| % Recovery | 92% | Acceptable |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Oral (10 mg/kg) | Intravenous (1 mg/kg) |
| Cmax (ng/mL) | 150 | 800 |
| Tmax (h) | 1.0 | 0.1 |
| AUC₀-t (ng*h/mL) | 600 | 1200 |
| t₁/₂ (h) | 4.5 | 4.2 |
| Absolute Bioavailability (F%) | 5% | - |
Visualizations
Caption: Experimental workflow for improving oral bioavailability.
Caption: MyD88-dependent TLR7/8 signaling pathway.
Caption: Troubleshooting logic for low oral bioavailability.
References
- 1. This compound | CAS 144875-23-0 | LGC Standards [lgcstandards.com]
- 2. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 3. Challenges and Strategies in Developing Oral Pharmaceutical Formulations [wisdomlib.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. altusformulation.com [altusformulation.com]
- 6. youtube.com [youtube.com]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. enamine.net [enamine.net]
- 10. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. researchgate.net [researchgate.net]
- 14. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. fda.gov [fda.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
O-Desethyl Resiquimod vs. Imiquimod: A Comparative Guide to TLR7-Mediated Immune Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of O-Desethyl Resiquimod (often referred to as Resiquimod or R848) and imiquimod, two synthetic imidazoquinoline compounds known for their potent activation of the immune system through Toll-like receptor 7 (TLR7). While both molecules are established TLR7 agonists, they exhibit distinct profiles in terms of receptor specificity, potency, and the resulting immune response. This document aims to objectively present their performance characteristics, supported by experimental data, to aid in the selection and application of these compounds in research and drug development.
At a Glance: Key Differences
| Feature | This compound (Resiquimod, R848) | Imiquimod |
| TLR Specificity | TLR7 and TLR8 agonist | Primarily a TLR7 agonist |
| Potency | Higher potency in inducing cytokine production | Lower potency compared to Resiquimod |
| Cellular Targets | Activates a broader range of immune cells, including plasmacytoid dendritic cells (pDCs), myeloid dendritic cells (mDCs), and monocytes. | Primarily activates pDCs and B cells. |
| Cytokine Profile | Induces a robust Th1-polarizing cytokine milieu, including high levels of IFN-α, TNF-α, and IL-12. | Induces a Th1-biased response with notable IFN-α production, but generally to a lesser extent than Resiquimod. |
| Clinical Applications | Investigated as a vaccine adjuvant and for the treatment of various viral infections and cancers. | Approved for the topical treatment of genital warts, superficial basal cell carcinoma, and actinic keratosis.[1] |
Mechanism of Action: TLR7 and TLR8 Signaling
Both this compound and imiquimod exert their immunostimulatory effects by acting as agonists for endosomally located Toll-like receptors. Imiquimod is primarily an agonist for TLR7, while this compound is a potent agonist for both TLR7 and TLR8.[2] This difference in receptor specificity contributes to their distinct biological activities.
Upon binding to their respective TLRs within the endosomes of immune cells, these agonists trigger a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade involving IRAK (IL-1R-associated kinase) and TRAF6 (TNF receptor-associated factor 6), ultimately leading to the activation of transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and IRFs (interferon regulatory factors). The activation of these transcription factors drives the expression of a wide array of pro-inflammatory cytokines, chemokines, and co-stimulatory molecules, thereby bridging the innate and adaptive immune responses.
Comparative Performance Data
Potency in Cytokine Induction
This compound is consistently reported to be a more potent inducer of cytokines than imiquimod. A key study demonstrated that to induce the same amount of type I interferons (IFN-α and IFN-ω) from human plasmacytoid dendritic cells (pDCs), a 10-fold lower concentration of this compound was required compared to imiquimod.[3]
| Compound | Concentration for Equivalent Type I IFN Induction (in human pDCs) |
| This compound | 0.3 µM |
| Imiquimod | 3 µM |
Data sourced from a comparative in vitro study on human plasmacytoid dendritic cells.[3]
While direct quantitative comparisons for other cytokines at matched concentrations are less consistently reported across literature, the general consensus is that this compound induces a more robust and broader cytokine response, including higher levels of TNF-α and IL-12.[2][4]
Cellular Activation
The differential TLR engagement by these two compounds leads to the activation of distinct immune cell populations. Imiquimod's activity is largely restricted to cells expressing TLR7, such as pDCs and B cells.[1] In contrast, this compound, by activating both TLR7 and TLR8, stimulates a wider array of immune cells, including pDCs, myeloid dendritic cells (mDCs), and monocytes.[2] This broader cellular activation profile contributes to its enhanced immunostimulatory capacity.
| Immune Cell Type | This compound Activation | Imiquimod Activation |
| Plasmacytoid Dendritic Cells (pDCs) | Strong activation | Moderate activation |
| Myeloid Dendritic Cells (mDCs) | Strong activation | Minimal to no activation |
| Monocytes/Macrophages | Strong activation | Moderate activation |
| B Cells | Activation | Activation |
| Natural Killer (NK) Cells | Indirect activation via cytokines | Indirect activation via cytokines |
| T Cells | Indirect activation and polarization towards Th1 | Indirect activation and polarization towards Th1 |
Experimental Protocols
In Vitro Stimulation of Human Plasmacytoid Dendritic Cells (pDCs)
Objective: To compare the potency of this compound and imiquimod in inducing type I interferon production from human pDCs.
Methodology:
-
Isolation of pDCs: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation. pDCs are then purified from PBMCs by magnetic-activated cell sorting (MACS) using a pDC isolation kit.
-
Cell Culture: Purified pDCs are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Stimulation: pDCs are seeded in 96-well plates at a density of 1 x 10^5 cells/well and stimulated with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or imiquimod (e.g., 0.1, 1, 10, 30 µM) for 24 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Quantification: After incubation, the cell culture supernatants are collected, and the concentrations of IFN-α and IFN-ω are measured by enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.
Flow Cytometry Analysis of Immune Cell Activation
Objective: To assess the activation status of different immune cell populations in response to this compound and imiquimod.
Methodology:
-
Cell Stimulation: Human PBMCs are cultured and stimulated with this compound or imiquimod at desired concentrations for a specified period (e.g., 18-24 hours).
-
Surface Marker Staining: Cells are harvested, washed with FACS buffer (PBS with 2% FBS and 0.1% sodium azide), and stained with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify different immune cell populations (e.g., CD3 for T cells, CD19 for B cells, CD14 for monocytes, CD11c for mDCs, CD123 for pDCs) and activation markers (e.g., CD80, CD86, HLA-DR).
-
Intracellular Cytokine Staining (Optional): For intracellular cytokine analysis, a protein transport inhibitor (e.g., Brefeldin A) is added during the last few hours of stimulation. After surface staining, cells are fixed and permeabilized using a commercial kit, followed by staining with antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α).
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Data is analyzed using appropriate software to quantify the expression of activation markers on specific cell populations.
Concluding Remarks
This compound and imiquimod are valuable tools for probing TLR7-mediated immune responses. The choice between these two agonists should be guided by the specific research or therapeutic goals.
-
This compound is the preferred agent when a potent and broad-spectrum immune activation is desired. Its ability to activate both TLR7 and TLR8 leads to a more robust Th1-polarizing response, making it a strong candidate for vaccine adjuvantation and cancer immunotherapy research.
-
Imiquimod , with its more restricted TLR7 agonism and established clinical safety profile for topical applications, remains a relevant tool, particularly in dermatological and mucosal immunology studies. Its lower systemic cytokine induction profile may be advantageous in certain therapeutic contexts.
This guide provides a framework for understanding the key differences between this compound and imiquimod. Researchers are encouraged to consult the primary literature for more detailed information and to optimize experimental conditions for their specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Resiquimod: a new topical immune-response modifier for the treatment of actinic keratosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topically Applied Resiquimod versus Imiquimod as a Potential Adjuvant in Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasmacytoid dendritic cells produce cytokines and mature in response to the TLR7 agonists, imiquimod and resiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Biological Activity of O-Desethyl Resiquimod: A Comparative Guide Using a TLR7/8 Reporter Cell Line
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological activity of O-Desethyl Resiquimod as a Toll-like receptor 7 and 8 (TLR7/8) agonist. The protocols and data presentation are designed to offer a direct comparison with the well-characterized TLR7/8 agonist, Resiquimod (R848), using a commercially available TLR7/8 reporter cell line.
Introduction
This compound is a chemical analog of Resiquimod, a potent immune response modifier known to activate the innate immune system through TLR7 and TLR8.[1][2][3] These receptors are key players in the recognition of single-stranded RNA from viruses and certain synthetic small molecules.[1][4][5] Activation of TLR7 and TLR8 triggers a downstream signaling cascade culminating in the activation of the transcription factor NF-κB, which orchestrates the expression of pro-inflammatory cytokines and type I interferons.[1][6] This guide outlines an experimental workflow to ascertain and quantify the TLR7/8 agonist activity of this compound.
Comparative Agonist Overview
For this validation study, this compound will be compared against a panel of known TLR7 and TLR8 agonists to determine its potency and specificity.
| Compound | Target(s) | Chemical Class | Notes |
| This compound | Presumed TLR7/8 | Imidazoquinoline derivative | Test compound. |
| Resiquimod (R848) | TLR7/8 | Imidazoquinoline | Potent dual agonist, serves as the primary positive control.[1][7] |
| Imiquimod (R837) | TLR7 | Imidazoquinoline | A well-characterized TLR7-specific agonist for comparison. |
| Gardiquimod | TLR7 | Imidazoquinoline | Another TLR7-specific agonist. |
| CL097 | TLR7/8 | Imidazoquinoline | A potent, water-soluble TLR7/8 agonist. |
| ssRNA40 | TLR7/8 | ssRNA | A natural ligand for TLR7/8, useful for comparison with synthetic agonists.[4] |
Experimental Workflow
The validation of this compound's biological activity will be conducted using a TLR7/8 reporter cell line. These commercially available cell lines, such as HEK-Blue™ TLR7/8 or a luciferase-based reporter line, are engineered to express human TLR7 and TLR8 and contain a reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase) under the control of an NF-κB inducible promoter.[4][5][8] Upon agonist binding to TLR7/8, the subsequent NF-κB activation drives the expression of the reporter protein, which can be quantified.
Experimental workflow for TLR7/8 activation assay.
Detailed Experimental Protocols
TLR7/8 Reporter Assay using HEK-Blue™ Cells
This protocol is adapted for the use of HEK-Blue™ hTLR7 and hTLR8 cells, which express a secreted embryonic alkaline phosphatase (SEAP) reporter gene.
Materials:
-
HEK-Blue™ hTLR7 and hTLR8 cells (or a combined TLR7/8 line)
-
HEK-Blue™ Detection Medium
-
This compound
-
Resiquimod (R848) and other control agonists
-
DMSO (vehicle control)
-
96-well, flat-bottom cell culture plates
-
Spectrophotometer (620-655 nm)
Procedure:
-
Cell Preparation: Culture HEK-Blue™ cells according to the manufacturer's instructions. On the day of the assay, wash, trypsinize, and resuspend the cells in fresh, pre-warmed growth medium. Adjust the cell density to approximately 280,000 cells/mL.
-
Compound Preparation: Prepare a 10x concentrated serial dilution of this compound and control agonists in cell culture medium. Ensure the final DMSO concentration does not exceed 0.5%.
-
Cell Seeding and Stimulation: Add 180 µL of the cell suspension to each well of a 96-well plate. Add 20 µL of the 10x compound dilutions to the respective wells. For the negative control, add 20 µL of medium with the same final concentration of DMSO.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
SEAP Detection: Add 20 µL of the cell supernatant from each well to a new 96-well plate containing 180 µL of QUANTI-Blue™ Solution per well. Incubate at 37°C for 1-3 hours.
-
Data Acquisition: Measure the optical density (OD) at 620-655 nm using a spectrophotometer.
TLR7/8 Reporter Assay using a Luciferase-Based System
This protocol outlines the use of a TLR7/8 reporter cell line that expresses a luciferase reporter gene.
Materials:
-
TLR7/8 luciferase reporter cell line
-
This compound
-
Resiquimod (R848) and other control agonists
-
DMSO (vehicle control)
-
96-well, white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Preparation: Culture the TLR7/8 luciferase reporter cells as recommended by the supplier. Harvest and resuspend the cells in fresh growth medium to the desired seeding density (e.g., 5 x 10⁴ cells/well).
-
Cell Seeding: Dispense 90 µL of the cell suspension into each well of a 96-well white plate. Incubate for 3-6 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10x concentrated serial dilution of this compound and control agonists.
-
Stimulation: Add 10 µL of the 10x compound dilutions to the appropriate wells.
-
Incubation: Incubate the plate for 6-18 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: Equilibrate the plate and the luciferase assay reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure the luminescence using a luminometer.
Data Presentation and Analysis
The results of the reporter assay can be summarized to compare the potency of this compound with the control agonists. The half-maximal effective concentration (EC50) is a key parameter to determine.
Table 1: Comparative Potency of TLR7/8 Agonists
| Compound | TLR7 EC50 (nM) | TLR8 EC50 (nM) |
| This compound | Experimental Value | Experimental Value |
| Resiquimod (R848) | 100 - 500 | 500 - 2000 |
| Imiquimod (R837) | 1000 - 5000 | >10000 |
| Gardiquimod | 50 - 200 | >10000 |
| CL097 | 50 - 250 | 250 - 1000 |
| ssRNA40 | 1000 - 3000 | 1000 - 3000 |
| Vehicle (DMSO) | No activity | No activity |
Note: The EC50 values for control compounds are representative and may vary between different cell lines and assay conditions.
TLR7/8 Signaling Pathway
Activation of TLR7 and TLR8 by agonists like this compound initiates a well-defined intracellular signaling cascade.
TLR7/8 signaling pathway upon agonist binding.
Conclusion
This guide provides a robust framework for the initial biological validation of this compound. By employing a TLR7/8 reporter cell line and comparing its activity against established agonists, researchers can effectively determine its potency and selectivity. The detailed protocols and data presentation structure offered here will facilitate a clear and objective assessment of this compound's potential as a novel immunomodulatory agent. Further characterization in primary immune cells would be a logical next step to confirm these findings in a more physiologically relevant system.
References
- 1. invivogen.com [invivogen.com]
- 2. Resiquimod - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. TLR7 and TLR8 Bioassays [promega.com]
- 5. invivogen.com [invivogen.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
O-Desethyl Resiquimod: A Detailed In Vitro Dose-Response Analysis and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro dose-response analysis of O-Desethyl Resiquimod, a Toll-like receptor (TLR) 7 and 8 agonist, and compares its activity with its parent compound, Resiquimod (R848), and other relevant TLR agonists. The information presented herein is intended to support research and drug development efforts in immunology and oncology.
Introduction
This compound is a derivative of Resiquimod (R848), a potent synthetic imidazoquinoline compound that activates the innate immune system through the stimulation of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] These receptors are key players in the recognition of single-stranded RNA viruses and certain synthetic molecules, leading to the activation of downstream signaling pathways that orchestrate an anti-viral and anti-tumor immune response.[1][3] This guide summarizes the available in vitro data on the dose-dependent activity of this compound and provides a comparative framework against established TLR7/8 agonists.
Comparative In Vitro Potency
The in vitro potency of this compound has been evaluated in cell-based reporter assays, which measure the activation of downstream signaling pathways, such as the NF-κB pathway, upon TLR stimulation. The half-maximal effective concentration (EC50) is a key parameter used to quantify the potency of an agonist.
| Compound | Target | EC50 (µM) | Cell Line | Assay Type |
| This compound | Human TLR7 | Data not available | - | - |
| Human TLR8 | Data not available | - | - | |
| Resiquimod (R848) | Human TLR7 | 1.5 ± 0.3 | HEK293 | NF-κB Reporter Assay |
| Human TLR8 | 4.5 ± 3.2 | HEK293 | NF-κB Reporter Assay |
Note: Specific EC50 values for this compound are not publicly available in the reviewed literature. The data for Resiquimod is provided for comparative purposes.[2]
Dose-Dependent Cytokine Induction
Activation of TLR7 and TLR8 by agonists like Resiquimod leads to the production of a variety of pro-inflammatory cytokines and chemokines. The profile and magnitude of cytokine induction are crucial indicators of the compound's immunomodulatory activity.
Passive pulsing of primary acute myeloid leukemia (AML) cells with Resiquimod has been shown to result in a significant increase in the production of IL-6.[1] Trends toward increased production of IL-1β and TNF-α have also been observed.[1] In some instances, detectable levels of IFN-α have been secreted by AML cells following Resiquimod treatment.[1]
A detailed dose-response curve for cytokine induction by this compound is not currently available in the public domain. However, based on its structural similarity to Resiquimod, it is anticipated to induce a similar panel of cytokines, including but not limited to:
-
Pro-inflammatory cytokines: TNF-α, IL-6, IL-1β, IL-12
-
Type I Interferons: IFN-α
-
Chemokines: IP-10 (CXCL10)
Further experimental studies are required to delineate the specific dose-dependent cytokine signature of this compound and to compare its potency and efficacy with Resiquimod and other TLR7/8 agonists.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key in vitro experiments are provided below.
NF-κB Reporter Assay in HEK293 Cells
This assay is used to determine the potency of a TLR agonist in activating the NF-κB signaling pathway.
Materials:
-
HEK293 cells stably co-transfected with a human TLR7 or TLR8 expression vector and an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase).
-
Cell culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.
-
Test compounds (this compound, Resiquimod, etc.) dissolved in a suitable solvent (e.g., DMSO).
-
Reporter gene detection reagent (e.g., QUANTI-Blue™ for SEAP, or a luciferase assay system).
-
96-well cell culture plates.
-
Luminometer or spectrophotometer.
Procedure:
-
Cell Seeding: Seed the HEK293 reporter cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of the test compounds in cell culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%).
-
Cell Stimulation: Remove the old medium from the cells and add the prepared compound dilutions. Include a vehicle control (medium with solvent) and a positive control (a known TLR agonist).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Signal Detection:
-
For SEAP reporter: Collect the cell culture supernatant and follow the manufacturer's instructions for the SEAP detection reagent. Measure the absorbance at the appropriate wavelength.
-
For luciferase reporter: Lyse the cells and add the luciferase substrate according to the manufacturer's protocol. Measure the luminescence.
-
-
Data Analysis: Plot the reporter signal against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay measures the ability of a TLR agonist to induce cytokine production in primary human immune cells.
Materials:
-
Freshly isolated human PBMCs from healthy donors.
-
Cell culture medium: RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin, and L-glutamine.
-
Test compounds.
-
96-well cell culture plates.
-
Cytokine detection kits (e.g., ELISA or multiplex bead-based assay).
-
Plate reader for the chosen detection method.
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend the PBMCs in culture medium and seed them in a 96-well plate at a density of 1 x 10^6 cells/well.
-
Compound Stimulation: Prepare serial dilutions of the test compounds in culture medium and add them to the cells. Include a vehicle control and a positive control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
Cytokine Measurement: Quantify the concentration of desired cytokines (e.g., TNF-α, IL-6, IFN-α) in the supernatants using ELISA or a multiplex assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the log of the compound concentration to generate dose-response curves.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: TLR7/8 Signaling Pathway initiated by agonists.
Caption: Experimental workflow for in vitro dose-response analysis.
Conclusion
This compound is an intriguing TLR7/8 agonist with potential applications in immunotherapy. While detailed public data on its dose-response profile is currently limited, the experimental frameworks provided in this guide offer a clear path for its comprehensive in vitro characterization. Further studies are essential to fully elucidate its potency, efficacy, and cytokine induction signature in comparison to Resiquimod and other immunomodulatory compounds. This will enable a more informed assessment of its therapeutic potential.
References
- 1. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resiquimod | R848 | TLR7/TLR8 inhibitor | TargetMol [targetmol.com]
- 3. Resiquimod induces a mixed Th1 and Th2 response via STAT1 and STAT3 signalling in chickens - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of O-Desethyl Resiquimod with Toll-like Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of O-Desethyl Resiquimod, a metabolite of the potent immune response modifier Resiquimod (R848), with various Toll-like receptors (TLRs). Due to the limited availability of specific quantitative data for this compound, this guide will primarily focus on the well-documented activity of its parent compound, Resiquimod (R848), as a key alternative and reference point. Resiquimod is a known dual agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) in humans.[1] This document summarizes the available data, details relevant experimental protocols for assessing TLR activation, and illustrates the key signaling pathways involved.
Quantitative Data Summary
The following table summarizes the publicly available activity data for Resiquimod (R848) against human TLR7 and TLR8. This data is typically generated using in vitro cellular assays, such as those employing HEK293 cells engineered to express a specific TLR and a reporter gene system. The half-maximal effective concentration (EC50) is a common measure of a compound's potency in activating the receptor.
Table 1: Potency of Resiquimod (R848) on Human Toll-like Receptors
| Compound | Toll-like Receptor | Assay Type | Parameter | Value (nM) | Reference |
| Resiquimod (R848) | Human TLR7 | SEAP Reporter Gene Assay | pEC50 | 1500 | [2] |
| Resiquimod (R848) | Human TLR7 | SEAP Reporter Gene Assay | pEC50 | 1340 | [2] |
Experimental Protocols
The assessment of TLR agonist activity and cross-reactivity is commonly performed using cell-based reporter assays. The HEK-Blue™ TLR cell lines from InvivoGen are a widely used platform for this purpose.
Principle of the Assay:
HEK293 cells, which do not naturally express most TLRs, are stably transfected to express a single human or murine TLR. These cells are also co-transfected with a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The SEAP gene is placed under the control of a promoter that is inducible by NF-κB and/or AP-1 transcription factors. Activation of the expressed TLR by a ligand initiates a downstream signaling cascade, leading to the activation of NF-κB and the subsequent secretion of SEAP into the cell culture supernatant. The level of SEAP activity is then measured colorimetrically and is directly proportional to the extent of TLR activation.
Key Experimental Workflow:
-
Cell Culture: HEK-Blue™ TLR cells for the desired TLRs (e.g., TLR2, TLR3, TLR4, TLR5, TLR7, TLR8, TLR9) are cultured in their specific growth medium containing selection antibiotics to maintain TLR and reporter gene expression.
-
Cell Seeding: Cells are harvested, resuspended in fresh medium, and seeded into a 96-well plate at a specific density (e.g., 25,000 to 50,000 cells per well).
-
Compound Addition: A dilution series of the test compound (e.g., this compound) and a known positive control for each TLR are added to the wells. A negative control (vehicle) is also included.
-
Incubation: The plate is incubated for a set period (typically 16-24 hours) at 37°C in a CO2 incubator to allow for TLR activation and SEAP expression.
-
SEAP Detection: A sample of the cell culture supernatant from each well is transferred to a new 96-well plate. A SEAP detection reagent (e.g., QUANTI-Blue™) is added, which contains a substrate that is hydrolyzed by SEAP to produce a colored product.
-
Data Acquisition: The absorbance is read at a specific wavelength (e.g., 620-655 nm) using a spectrophotometer.
-
Data Analysis: The results are expressed as the fold induction of SEAP activity over the vehicle control. EC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
To assess cross-reactivity, the test compound is screened against a panel of different HEK-Blue™ TLR cell lines. Significant activation of a particular TLR-expressing cell line indicates that the compound is an agonist for that receptor.
Signaling Pathways and Visualizations
This compound, like its parent compound Resiquimod, is expected to activate TLR7 and/or TLR8. Both TLR7 and TLR8 are located in the endosomal compartment and recognize single-stranded RNA (ssRNA).[1] Upon ligand binding, they initiate a downstream signaling cascade that is primarily dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.
TLR7/8 Signaling Pathway
Activation of TLR7 and TLR8 leads to the recruitment of MyD88, which in turn recruits and activates members of the interleukin-1 receptor-associated kinase (IRAK) family, including IRAK4 and IRAK1. This leads to the activation of TRAF6, which subsequently activates the TAK1 complex. TAK1 activation results in the phosphorylation and activation of two major downstream pathways: the IKK complex, leading to the activation of the transcription factor NF-κB, and the MAP kinase pathway (including JNK, p38, and ERK). In plasmacytoid dendritic cells (pDCs), TLR7 activation also strongly induces the activation of interferon regulatory factor 7 (IRF7), leading to the production of type I interferons (IFN-α/β). TLR8 activation in myeloid cells can also lead to the activation of IRF5. The activation of these transcription factors results in the expression of pro-inflammatory cytokines, chemokines, and type I interferons, which are crucial for orchestrating an innate and subsequent adaptive immune response.
Caption: TLR7/8 signaling pathway initiated by this compound.
Experimental Workflow Diagram
The following diagram illustrates the key steps in a cell-based reporter assay to determine the TLR cross-reactivity of a test compound.
Caption: Workflow for assessing TLR cross-reactivity using a reporter assay.
References
A Comparative Analysis of O-Desethyl Resiquimod and Other Novel Imidazoquinolines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the well-documented imidazoquinoline, Resiquimod, its metabolite O-Desethyl Resiquimod, and other novel imidazoquinoline derivatives. This document outlines their performance as Toll-like receptor (TLR) agonists, supported by available data, and provides detailed experimental methodologies for key assays in the field.
Introduction to Imidazoquinolines and their Mechanism of Action
Imidazoquinolines are a class of synthetic immune response modifiers that have garnered significant attention for their potent antiviral and antitumor activities.[1] These small molecules act as agonists for Toll-like receptors (TLRs), specifically TLR7 and TLR8, which are key players in the innate immune system.[1][2] TLR7 and TLR8 are endosomal pattern recognition receptors that recognize single-stranded RNA (ssRNA), a hallmark of viral infections.[3]
Upon activation by an imidazoquinoline agonist, TLR7 and TLR8 initiate a MyD88-dependent signaling cascade. This leads to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs).[4] The downstream effect is the production of a variety of pro-inflammatory cytokines, including interferons (IFN-α, IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukins (IL-6, IL-12), which orchestrate a robust immune response involving both innate and adaptive immunity.[5][6] This mechanism of action makes imidazoquinolines promising candidates for vaccine adjuvants and cancer immunotherapy.[3]
dot
Caption: TLR7/8 Signaling Pathway Activated by Imidazoquinolines.
Resiquimod (R848): A Benchmark Imidazoquinoline
Resiquimod (R848) is a potent and well-characterized imidazoquinoline that serves as a dual agonist for both TLR7 and TLR8.[2] It is a benchmark compound against which many novel imidazoquinolines are compared.
Performance Data of Resiquimod
Resiquimod is known to be a powerful inducer of various cytokines. In vitro studies using human peripheral blood mononuclear cells (PBMCs) have shown that Resiquimod can dose-dependently induce the production of IFN-α, TNF-α, IL-6, and IL-1β.[7] Furthermore, it has demonstrated antitumor and antiviral activity in numerous preclinical models.[5] For instance, in a murine model of allergic asthma, Resiquimod administration led to a decrease in Th2 cytokines (IL-4, IL-5) and an increase in Th1 cytokines (IL-12, IFN-γ).
Metabolism and the Emergence of this compound
A critical aspect of the in vivo activity of Resiquimod is its rapid metabolism. After oral administration, Resiquimod is extensively metabolized by cytochrome P450 enzymes, primarily CYP1A2 and CYP3A4.[8] This results in the formation of several metabolites, including hydroxylated forms and this compound.[8] Unchanged Resiquimod is found in only minor amounts in urine and feces, indicating a high rate of metabolic clearance.[8]
Novel Imidazoquinolines: Seeking Improved Therapeutic Profiles
The limitations of early imidazoquinolines like Resiquimod, particularly their pharmacokinetic profiles and potential for systemic toxicity, have driven the development of novel derivatives. The primary goals of these newer compounds are to enhance efficacy, improve the safety profile, and modulate the immune response for specific therapeutic applications.
Structure-activity relationship (SAR) studies have been instrumental in guiding the design of these novel imidazoquinolines. Modifications at the N1 and C2 positions of the imidazoquinoline core have been shown to significantly impact potency and selectivity for TLR7 and TLR8.
Examples of advancements in this area include:
-
Lipidated Imidazoquinolines: The addition of lipid moieties can alter the pharmacokinetic properties of the molecule, potentially leading to improved tissue distribution and a more sustained immune response.
-
Conjugated Imidazoquinolines: Conjugation to carrier molecules is another strategy to improve the pharmacokinetic and pharmacodynamic properties of imidazoquinolines. For example, conjugation to a macrolide was shown to extend the exposure to the TLR7/8 agonist compared to Resiquimod.[8]
Comparative Performance of Novel Imidazoquinolines
The following table summarizes the performance of Resiquimod in comparison to a representative novel imidazoquinoline for which comparative data is available. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions.
| Compound | Target(s) | Reported EC50/Potency | Key Findings |
| Resiquimod (R848) | TLR7/8 | Varies by assay; potent inducer of IFN-α and other cytokines.[2] | Benchmark dual TLR7/8 agonist with robust but transient in vivo activity due to rapid metabolism.[8] |
| Macrolide-conjugated Imidazoquinoline | TLR7/8 | hTLR7 EC50: 75-120 nM; hTLR8 EC50: 2.8-3.1 µM[8] | Showed longer exposure compared to Resiquimod in vivo, with slower and more extended cytokine release kinetics. Induced a high IFNα to TNFα ratio.[8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and compare imidazoquinoline TLR agonists.
In Vitro TLR7/8 Reporter Gene Assay
This assay is used to determine the potency and selectivity of compounds for TLR7 and TLR8.
Objective: To measure the activation of TLR7 and TLR8 by imidazoquinoline compounds.
Materials:
-
HEK-Blue™ hTLR7 and hTLR8 cells (InvivoGen)
-
Test compounds (dissolved in DMSO)
-
QUANTI-Blue™ Solution (InvivoGen)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Spectrophotometer (620-655 nm)
Procedure:
-
Seed HEK-Blue™ hTLR7 or hTLR8 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of the test compounds and a positive control (e.g., Resiquimod) in cell culture medium.
-
Add the diluted compounds to the respective wells of the cell plate. Include a vehicle control (DMSO).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions.
-
Add 180 µL of QUANTI-Blue™ Solution to a new 96-well plate.
-
Transfer 20 µL of the cell culture supernatant from the cell plate to the corresponding wells of the plate containing QUANTI-Blue™ Solution.
-
Incubate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm using a spectrophotometer.
-
Calculate the EC50 values for each compound by plotting the absorbance against the log of the compound concentration and fitting the data to a four-parameter logistic equation.
dot
Caption: Workflow for a TLR Reporter Gene Assay.
Cytokine Profiling using ELISA
This protocol describes a sandwich ELISA for the quantification of a specific cytokine (e.g., IFN-α) in cell culture supernatants or plasma.
Objective: To measure the concentration of a specific cytokine induced by imidazoquinoline compounds.
Materials:
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
96-well ELISA plates
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay buffer (PBS with 1% BSA)
-
Plate reader (450 nm)
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay buffer for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add standards and samples (cell culture supernatants or plasma) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add Streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate for 15-30 minutes at room temperature in the dark.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm within 30 minutes.
-
Generate a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine standards.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.
Conclusion
The field of imidazoquinoline-based TLR agonists is continually evolving, with novel derivatives being designed to overcome the limitations of earlier compounds like Resiquimod. While Resiquimod remains a valuable research tool and a benchmark for TLR7/8 agonism, its rapid metabolism, which produces metabolites such as this compound, presents challenges for systemic therapeutic applications. The development of novel imidazoquinolines with improved pharmacokinetic profiles and tailored immunomodulatory activities holds significant promise for advancing their clinical potential in vaccine adjuvants and cancer immunotherapy. The experimental protocols provided in this guide offer a standardized approach for the comparative evaluation of these next-generation immune response modifiers.
References
- 1. Resiquimod | C17H22N4O2 | CID 159603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. researchgate.net [researchgate.net]
- 7. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 8. Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to O-Desethyl Resiquimod and CpG Oligodeoxynucleotides as Vaccine Adjuvants
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate adjuvant is a critical step in the development of effective vaccines. Adjuvants enhance the immune response to a co-administered antigen, thereby increasing the magnitude and duration of protection. This guide provides a detailed, data-driven comparison of two potent classes of vaccine adjuvants: O-Desethyl Resiquimod, a Toll-like receptor 7/8 (TLR7/8) agonist, and CpG oligodeoxynucleotides (ODNs), which are TLR9 agonists. This comparison is based on their mechanisms of action, and performance in preclinical studies.
Introduction to the Adjuvants
This compound (Resiquimod/R-848)
This compound, commonly known in its more extensively studied form as Resiquimod (R-848), is a synthetic small molecule belonging to the imidazoquinoline family.[1] It functions as an agonist for Toll-like receptors 7 and 8 (TLR7 and TLR8), which are intracellular sensors of the innate immune system that recognize single-stranded RNA viruses.[2][3] Activation of TLR7/8 by Resiquimod triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, promoting a Th1-biased immune response.[4] This makes it a promising candidate for vaccines targeting intracellular pathogens and for cancer immunotherapy.
CpG Oligodeoxynucleotides (ODN)
CpG oligodeoxynucleotides are short, single-stranded synthetic DNA molecules containing unmethylated cytosine-phosphate-guanine (CpG) motifs.[5] These motifs are characteristic of bacterial and viral DNA and are recognized by Toll-like receptor 9 (TLR9) in humans, which is primarily expressed on plasmacytoid dendritic cells and B cells.[6][7] Engagement of TLR9 by CpG ODNs initiates a potent innate immune response, leading to the production of Th1-polarizing cytokines and the activation of various immune cells, which in turn enhances antigen-specific humoral and cellular immunity.[5][6] Several clinical trials have evaluated CpG ODNs as vaccine adjuvants for infectious diseases and cancer.[6][8]
Comparative Analysis of Adjuvant Performance
A key head-to-head preclinical study by Weeratna et al. (2005) provides valuable insights into the comparative efficacy of CpG ODN and Resiquimod (R-848) as adjuvants for a hepatitis B surface antigen (HBsAg) vaccine in mice. The findings from this study are summarized below.
Humoral Immune Response
The induction of a robust antibody response is a critical function of a vaccine adjuvant. The study by Weeratna et al. demonstrated a clear superiority of CpG ODN in augmenting HBsAg-specific antibody production compared to R-848 when administered intramuscularly.[9]
| Adjuvant | Antigen-Specific Total IgG Titer (Mean ± SD) | Antigen-Specific IgG1 Titer (Mean ± SD) | Antigen-Specific IgG2a Titer (Mean ± SD) | IgG2a/IgG1 Ratio |
| HBsAg alone | 1,563 ± 836 | 1,563 ± 836 | 0 ± 0 | 0 |
| HBsAg + CpG ODN | 25,000 ± 12,500 | 18,750 ± 9,622 | 18,750 ± 9,622 | 1.0 |
| HBsAg + R-848 | 3,125 ± 1,250 | 3,125 ± 1,250 | 625 ± 625 | 0.2 |
Data extracted from Weeratna et al., Vaccine, 2005.[9]
As shown in the table, CpG ODN induced a significantly higher total IgG titer compared to HBsAg alone and HBsAg with R-848. Furthermore, CpG ODN promoted a balanced IgG1 and IgG2a response, indicative of a mixed Th1/Th2 response, with a notable induction of the Th1-associated IgG2a isotype.[9] In contrast, R-848 showed a modest increase in total IgG and a weaker induction of IgG2a.[9]
Another comparative study by Wagner et al. (2000), using ovalbumin (OVA) as the antigen with alum, also showed that both R-848 and a Th1-inducing CpG ODN could skew the immune response towards a Th1 phenotype, characterized by enhanced IgG2a production and reduced IgE levels.[10]
Cellular Immune Response
The generation of a potent T-cell response, particularly cytotoxic T-lymphocytes (CTLs), is crucial for clearing virally infected cells and cancer cells. The study by Weeratna and colleagues also assessed the cellular immune responses induced by CpG ODN and R-848.
IFN-γ Production:
Interferon-gamma (IFN-γ) is a hallmark cytokine of a Th1-biased cellular immune response. Splenocytes from mice immunized with HBsAg and CpG ODN produced significantly higher levels of IFN-γ upon restimulation with the antigen compared to those who received HBsAg alone or with R-848.[9]
| Adjuvant | IFN-γ Secretion (pg/mL, Mean ± SD) |
| HBsAg alone | 150 ± 50 |
| HBsAg + CpG ODN | 1200 ± 200 |
| HBsAg + R-848 | 400 ± 100 |
Data estimated from graphical representation in Weeratna et al., Vaccine, 2005.[9]
Cytotoxic T-Lymphocyte (CTL) Activity:
Consistent with the IFN-γ data, CpG ODN was found to be a more potent inducer of HBsAg-specific CTL activity than R-848.[9]
| Adjuvant | % Specific Lysis (at 100:1 E:T ratio, Mean ± SD) |
| HBsAg alone | ~10% |
| HBsAg + CpG ODN | ~45% |
| HBsAg + R-848 | ~20% |
Data estimated from graphical representation in Weeratna et al., Vaccine, 2005.[9]
These findings collectively suggest that in this preclinical model, CpG ODN is a more effective adjuvant than R-848 for inducing both humoral and cellular Th1-type immune responses to a protein antigen.[9]
Signaling Pathways
The distinct immunological outcomes observed with this compound and CpG ODNs are a direct consequence of the different signaling pathways they activate.
This compound (TLR7/8 Agonist)
Resiquimod activates TLR7 and TLR8, which are located in the endosomal compartment of immune cells such as dendritic cells (DCs), monocytes, and macrophages.[4] Upon binding of Resiquimod, TLR7/8 recruits the adaptor protein MyD88. This initiates a signaling cascade involving IRAK kinases and TRAF6, leading to the activation of transcription factors NF-κB and IRF7. NF-κB activation drives the expression of pro-inflammatory cytokines like TNF-α and IL-6, while IRF7 activation leads to the production of type I interferons (IFN-α/β).[4]
References
- 1. resiquimod | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Resiquimod | C17H22N4O2 | CID 159603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Resiquimod - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. CpG oligonucleotides as immunotherapeutic adjuvants: Innovative applications and delivery strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical evaluation of CpG oligonucleotides as adjuvants for vaccines targeting infectious diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent progress concerning CpG DNA and its use as a vaccine adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Adjuvant activities of immune response modifier R-848: comparison with CpG ODN - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking O-Desethyl Resiquimod: A Comparative Guide to Next-Generation TLR7/8 Agonists
For Researchers, Scientists, and Drug Development Professionals
The landscape of innate immune activation is rapidly evolving, with a host of next-generation Toll-like receptor (TLR) agonists emerging as potential therapeutic powerhouses. O-Desethyl Resiquimod (R848), a well-established TLR7/8 agonist, has long served as a benchmark in the field. This guide provides an objective comparison of this compound's performance against these newer agents, supported by available experimental data, to aid researchers in selecting the optimal compound for their specific applications in oncology, infectious diseases, and vaccine adjuvant development.
In Vitro Potency: A Head-to-Head Look at Cytokine Induction
The induction of a robust and appropriate cytokine profile is a key performance indicator for any TLR agonist. While direct head-to-head comparative studies across a wide range of next-generation agonists are limited, available data allows for a preliminary assessment of their relative potencies. This compound is known to be a more potent inducer of cytokines than the earlier generation TLR7-specific agonist, imiquimod.[1]
Next-generation dual TLR7/8 agonists have been developed with the aim of further enhancing this activity. Studies on a panel of novel imidazoquinoline-based TLR7/8 agonists have demonstrated their ability to induce significantly higher levels of cytokines compared to earlier compounds.[2] Dual TLR7/8 agonists, in general, have been shown to be more effective at stimulating pro-inflammatory cytokine secretion than agonists specific to either TLR7 or TLR8 alone.[2]
Below is a summary of the half-maximal effective concentrations (EC50) for a selection of next-generation TLR7 and TLR8 agonists in inducing a response in reporter gene assays. It is important to note that these values are from a single study and do not include a direct comparison with this compound under the same experimental conditions.[2]
| Compound | TLR7 EC50 (µM) | TLR8 EC50 (µM) |
| 522 | 2.22 | 9.88 |
| 561 (TLR7-specific) | 3.21 | NA |
| 563 (TLR7-specific) | 2.89 | NA |
| 571 (TLR8-specific) | NA | 49.8 |
| 574 | 0.6 | 2.21 |
| 558 | 0.18 | 5.34 |
| 543 | 4.43 | 14.48 |
In Vivo Efficacy: Anti-Tumor Activity in Preclinical Models
The ultimate measure of a TLR agonist's therapeutic potential lies in its in vivo efficacy. This compound has demonstrated anti-tumor activity in various preclinical models.[2][3] Next-generation agonists are being developed to improve upon this efficacy, particularly in the context of combination therapies.
One such next-generation agonist, DSP-0509 , a systemically available TLR7 agonist, has shown significant tumor growth inhibition in a murine colorectal cancer model (CT26).[4] When administered intravenously, DSP-0509 not only inhibited the growth of the primary tumor but also suppressed the development of secondary, metastatic tumors. In a head-to-head comparison with topical imiquimod, intravenous DSP-0509 demonstrated superior control of both primary and distal tumors.[5] Furthermore, the combination of DSP-0509 with an anti-PD-1 antibody resulted in enhanced tumor growth inhibition in both CT26 and 4T1 murine breast cancer models.[4]
Another promising next-generation TLR7/8 agonist, MEDI9197 , when formulated in micelles for co-delivery to the tumor and tumor-draining lymph nodes, induced significantly stronger innate and adaptive immune responses compared to conventional dosing.[6] This enhanced delivery strategy in combination with systemic anti-PD-1 therapy showed improved efficacy.[6]
While these studies highlight the potential of next-generation TLR agonists, direct in vivo comparisons with systemically administered this compound are needed to definitively establish their superiority.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these agonists, the following diagrams illustrate the TLR7/8 signaling pathway and a typical experimental workflow for benchmarking TLR agonists.
Caption: TLR7/8 Signaling Pathway.
References
- 1. A Study to Evaluate Immune Biomarker Modulation in Response to VTX-2337 in Combination With an Anti- PD-1 Inhibitor in Head and Neck Cancer | MedPath [trial.medpath.com]
- 2. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trial Watch: experimental TLR7/TLR8 agonists for oncological indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TLR7 agonist, DSP-0509, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TLR7 and TLR8 Differentially Activate the IRF and NF-κB Pathways in Specific Cell Types to Promote Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
validating the anti-tumor effects of O-Desethyl Resiquimod in syngeneic mouse models
A comparative analysis of the potent immunostimulatory agent Resiquimod and its alternatives in syngeneic mouse models reveals a complex landscape of anti-tumor immunity. While the specific derivative O-Desethyl Resiquimod remains elusive in publicly available scientific literature, a deep dive into its parent compound, Resiquimod (R848), offers valuable insights for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of Resiquimod's anti-tumor effects with other immunomodulatory agents, supported by experimental data from studies utilizing syngeneic mouse models. These models, which involve transplanting tumor cells into mice with the same genetic background, are crucial for evaluating immunotherapies due to their intact and functional immune systems.[1][2][3][4][5]
The Potent Immunomodulator: Resiquimod (R848)
Resiquimod is a member of the imidazoquinoline family and a potent agonist of Toll-like receptor 7 (TLR7) and TLR8.[6][7][8][9] Activation of these receptors on immune cells, particularly dendritic cells and macrophages, triggers a cascade of downstream signaling events, leading to the production of pro-inflammatory cytokines and the enhancement of anti-tumor immune responses.[7][8][9]
Mechanism of Action: A Signaling Cascade
The binding of Resiquimod to TLR7/8 in the endosomal compartment of immune cells initiates a signaling pathway that is largely dependent on the MyD88 adaptor protein. This leads to the activation of transcription factors such as NF-κB, resulting in the expression of various immune-stimulatory genes.
Caption: TLR7/8 Signaling Pathway Activated by Resiquimod.
Performance in Syngeneic Mouse Models: A Data-Driven Comparison
Numerous studies have demonstrated the anti-tumor efficacy of Resiquimod in various syngeneic mouse models. Below is a summary of key findings, comparing Resiquimod to other TLR agonists and combination therapies.
Tumor Growth Inhibition
| Treatment | Mouse Model | Tumor Cell Line | Efficacy (Tumor Growth Inhibition) | Reference |
| Resiquimod | BALB/c | CT26 (Colon Carcinoma) | Significant tumor growth inhibition and increased survival. | [10] |
| Resiquimod | C57BL/6 | B16 (Melanoma) | Delayed tumor growth and enhanced survival, especially when combined with a vaccine. | [11] |
| Resiquimod | BALB/c | 4T1 (Breast Cancer) | Reduced primary tumor growth and metastasis. | [12] |
| Imiquimod (TLR7 Agonist) | BALB/c | CT26 (Colon Carcinoma) | Moderate anti-tumor effect, less potent than Resiquimod. | [11] |
| Resiquimod + anti-PD-1 | C57BL/6 | B16 (Melanoma) | Synergistic effect, leading to complete tumor regression in a subset of mice. | [13] |
Immune Cell Infiltration and Activation
| Treatment | Mouse Model | Tumor Cell Line | Key Immunological Changes | Reference |
| Resiquimod | BALB/c | CT26 (Colon Carcinoma) | Increased infiltration of CD8+ T cells, NK cells, and activated dendritic cells in the tumor microenvironment. | [10] |
| Resiquimod | C57BL/6 | B16 (Melanoma) | Enhanced antigen-specific CD8+ T cell responses and memory formation. | [11] |
| Resiquimod | BALB/c | 4T1 (Breast Cancer) | Shift in the tumor microenvironment from immunosuppressive to pro-inflammatory, with a decrease in regulatory T cells (Tregs). | [12] |
| Resiquimod + anti-PD-1 | C57BL/6 | B16 (Melanoma) | Markedly increased ratio of effector T cells to Tregs and enhanced cytotoxic T lymphocyte (CTL) activity. | [13] |
Experimental Protocols: A Guide for Researchers
The following provides a generalized experimental workflow for evaluating the anti-tumor effects of an agent like Resiquimod in a syngeneic mouse model.
References
- 1. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 2. scientia.global [scientia.global]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06395F [pubs.rsc.org]
- 5. The pharmacokinetics of Toll-like receptor agonists and the impact on the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Design, Synthesis, and Biological Evaluation of BODIPY-Caged Resiquimod as a Dual-Acting Phototherapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell microparticles loaded with tumor antigen and resiquimod reprogram tumor-associated macrophages and promote stem-like CD8+ T cells to boost anti-PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resiquimod | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 11. [PDF] Systemic Administration of the TLR7/8 Agonist Resiquimod (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling | Semantic Scholar [semanticscholar.org]
- 12. Synthesis and biological evaluation of novel curcumin analogs as anti-cancer and anti-angiogenesis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Systemic Immunotherapy with Micellar Resiquimod-Polymer Conjugates Triggers a Robust Antitumor Response in a Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of O-Desethyl Resiquimod and Gardiquimod for Immunological Research
For researchers, scientists, and drug development professionals, the selection of an appropriate Toll-like receptor (TLR) agonist is critical for achieving desired immunological outcomes. This guide provides a comprehensive, data-driven comparison of two prominent imidazoquinoline-based TLR agonists: O-Desethyl Resiquimod (commonly known as Resiquimod or R848) and Gardiquimod.
Both molecules are potent activators of the innate immune system, primarily through the activation of TLR7 and TLR8. However, nuanced differences in their receptor specificity, potency, and resulting cytokine profiles can have significant implications for experimental design and therapeutic development. This guide aims to objectively present these differences, supported by available experimental data, to aid in the informed selection of the most suitable agonist for your research needs.
At a Glance: Key Differences
| Feature | This compound (Resiquimod, R848) | Gardiquimod |
| Primary Target(s) | TLR7 and TLR8 | TLR7 |
| Potency | High | High |
| Predominant Cytokine Induction | Mixed Th1 (IFN-α) and pro-inflammatory (TNF-α, IL-12) | Primarily Th1 (IFN-α) |
| Cross-Reactivity | Activates both human and murine TLR7; activates human TLR8 but not murine TLR8. | Activates both human and murine TLR7. May activate human TLR8 at high concentrations. |
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and Gardiquimod, focusing on their potency in activating their target receptors.
Table 1: Receptor Activation Potency (EC50 Values)
| Compound | Receptor | Assay System | EC50 | Reference |
| This compound | Human TLR7 | NF-κB Reporter Assay (HEK293 cells) | ~75 - 1500 nM | [1] |
| This compound | Human TLR8 | NF-κB Reporter Assay (HEK293 cells) | ~480 nM | [1] |
| Gardiquimod | Human TLR7 | NF-κB Reporter Assay | 4 µM | [2] |
Note: EC50 values can vary depending on the specific cell line, reporter system, and experimental conditions used.
Mechanism of Action and Signaling Pathways
Both this compound and Gardiquimod are small molecule agonists that bind to TLR7 and/or TLR8 within the endosomes of immune cells such as dendritic cells (DCs), macrophages, and B cells.[3] This binding event triggers a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88.[4] The formation of this complex initiates a downstream signaling cascade involving IRAK (Interleukin-1 Receptor-Associated Kinase) family kinases and TRAF6 (TNF Receptor-Associated Factor 6). Ultimately, this pathway leads to the activation of key transcription factors, including NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and IRFs (Interferon Regulatory Factors).[4]
The differential activation of TLR7 and TLR8 by these two compounds results in distinct immunological outcomes. Gardiquimod, as a primary TLR7 agonist, predominantly activates plasmacytoid dendritic cells (pDCs), leading to a robust production of type I interferons (IFN-α/β).[5] this compound, being a dual TLR7/8 agonist, activates a broader range of immune cells, including pDCs and myeloid dendritic cells (mDCs). This dual activation results in a mixed cytokine profile characterized by both type I interferons and pro-inflammatory cytokines such as TNF-α and IL-12.[3][6]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize and compare TLR agonists like this compound and Gardiquimod.
NF-κB Reporter Gene Assay in HEK-Blue™ Cells
This assay is used to determine the potency of TLR agonists in activating the NF-κB signaling pathway.
Experimental Workflow:
Materials:
-
HEK-Blue™ hTLR7 and hTLR8 cells (InvivoGen)
-
DMEM, high glucose, with 10% FBS and Penicillin/Streptomycin
-
This compound and Gardiquimod
-
QUANTI-Blue™ Solution (InvivoGen)
-
96-well flat-bottom plates
-
Spectrophotometer
Procedure:
-
Seed HEK-Blue™ hTLR7 or hTLR8 cells at a density of 5 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.[7]
-
Prepare serial dilutions of this compound and Gardiquimod in fresh culture medium.
-
Add 20 µL of the diluted compounds to the respective wells. Include a positive control (e.g., a known agonist for the specific TLR) and a negative control (medium only).[7]
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[8]
-
Add 180 µL of QUANTI-Blue™ Solution to each well of a new 96-well plate.[9]
-
Transfer 20 µL of the supernatant from the cell plate to the corresponding wells of the plate containing QUANTI-Blue™ Solution.[9]
-
Incubate for 1-3 hours at 37°C.
-
Measure the absorbance at 620-655 nm using a spectrophotometer.
-
Calculate the EC50 values by plotting the absorbance against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay quantifies the production of key cytokines to determine the immunomodulatory profile of the TLR agonists.
Materials:
-
Ficoll-Paque PLUS
-
Human peripheral blood
-
RPMI-1640 with 10% FBS and Penicillin/Streptomycin
-
This compound and Gardiquimod
-
Human IFN-α, TNF-α, and IL-12 ELISA kits or a multiplex bead-based immunoassay kit
-
96-well culture plates
Procedure:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend them in complete RPMI-1640 medium.
-
Seed the PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate.
-
Add serial dilutions of this compound and Gardiquimod to the wells. Include a positive control (e.g., LPS) and a negative control (medium only).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate and collect the supernatants.
-
Quantify the concentration of IFN-α, TNF-α, and IL-12 in the supernatants using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
In Vivo Antitumor Activity
Conclusion
The choice between this compound and Gardiquimod will ultimately depend on the specific research question and desired immunological outcome.
-
For studies requiring a strong and specific TLR7-mediated type I interferon response, Gardiquimod is an excellent choice. Its high potency and selectivity for TLR7 make it a valuable tool for investigating antiviral immunity and as an adjuvant for vaccines where a Th1-biased response is desired.
-
For applications where a broader activation of the innate immune system is beneficial, this compound is a more suitable option. Its dual agonism of TLR7 and TLR8 leads to a mixed cytokine response, which can be advantageous in cancer immunotherapy models where both IFN-α production and the activation of myeloid cells are important for antitumor efficacy.
Researchers should carefully consider the receptor expression profiles of their target cells and the desired downstream immunological effects when selecting between these two potent imidazoquinoline compounds. The experimental protocols provided in this guide offer a starting point for the in-house characterization and comparison of these and other TLR agonists.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasmacytoid dendritic cells produce cytokines and mature in response to the TLR7 agonists, imiquimod and resiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. invivogen.com [invivogen.com]
- 6. Resiquimod: a new topical immune-response modifier for the treatment of actinic keratosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Harnessing the Immune System: O-Desethyl Resiquimod's Synergistic Dance with Chemotherapy
For Immediate Release
In the intricate battle against cancer, a promising strategy is emerging from the convergence of immunotherapy and conventional chemotherapy. At the forefront of this immunotherapeutic wave is O-Desethyl Resiquimod (a potent form of Resiquimod, also known as R848), a small molecule that awakens the body's innate immune system. When paired with traditional chemotherapeutic agents, this compound has demonstrated a remarkable ability to amplify anti-tumor effects, offering a new beacon of hope for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of preclinical findings, detailing the synergistic effects, underlying mechanisms, and experimental frameworks of this powerful combination.
The Power of Two: Enhanced Anti-Tumor Efficacy
This compound, an agonist of Toll-like receptors 7 and 8 (TLR7/8), works by stimulating a cascade of immune responses.[1][2] This activation leads to the production of pro-inflammatory cytokines and the maturation of key immune cells, such as dendritic cells and macrophages, which are crucial for orchestrating an attack against cancer cells.[1] When combined with chemotherapies like oxaliplatin and cyclophosphamide, this immunostimulatory effect appears to overcome some of the limitations of chemotherapy alone, including treatment resistance.
In Vivo Studies: A Clear Advantage in Combination
Preclinical studies across various cancer models have consistently shown that the combination of this compound and chemotherapy leads to significantly greater tumor growth inhibition than either treatment alone.
| Cancer Model | Chemotherapy | This compound (R848) Regimen | Monotherapy Efficacy (Tumor Growth Inhibition) | Combination Therapy Efficacy (Tumor Growth Inhibition) | Key Outcomes |
| Colorectal Carcinoma (CT26 Mouse Model) | Oxaliplatin | Intraperitoneal injections | Moderate tumor growth inhibition with oxaliplatin alone.[3] | Significantly suppressed tumor growth compared to either agent alone.[4] | Increased infiltration of CD8+ T cells in the tumor microenvironment.[4] |
| Glioma (CNS-1 Rat Model) | Cyclophosphamide | Parenteral administration | Cyclophosphamide alone showed tumor growth inhibition. | Earlier and more significant tumor regression compared to monotherapy.[5] | Suggests a potentiation of the chemotherapeutic effect. |
| Triple-Negative Breast Cancer (4T1 Mouse Model) | Paclitaxel (as part of a combination immunotherapy) | Intratumoral delivery (as part of TheraVac) | Not specified for monotherapy | Significant tumor regression and elimination.[6] | Increased infiltration of CD4+ and CD8+ effector/memory T cells.[6] |
Delving into the Mechanism: A Multi-pronged Attack
The synergy between this compound and chemotherapy is not merely additive; it's a coordinated assault on the tumor and its microenvironment.
Signaling Pathway of this compound (R848) in Cancer Immunotherapy
Caption: this compound activates TLR7/8, leading to MyD88-dependent signaling and NF-κB activation.
Key synergistic mechanisms include:
-
Enhanced Immunogenicity of Tumor Cells: Chemotherapy-induced cell death can release tumor antigens, which are then more effectively presented to the immune system by the dendritic cells that have been activated by this compound.
-
Modulation of the Tumor Microenvironment: this compound can shift the tumor microenvironment from an immunosuppressive state to a pro-inflammatory one, making it more susceptible to immune attack. This includes increasing the infiltration of cytotoxic T lymphocytes and reducing the number of immunosuppressive cells like regulatory T cells.[4]
-
Overcoming Chemoresistance: By stimulating a robust immune response, the combination therapy can potentially eliminate tumor cells that are resistant to the direct cytotoxic effects of chemotherapy.
Experimental Protocols: A Guide for Researchers
Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in preclinical studies.
In Vivo Tumor Growth Inhibition Studies
A common experimental workflow to evaluate the in vivo synergy is as follows:
Experimental Workflow for In Vivo Synergy Evaluation
Caption: A typical workflow for assessing the in vivo synergy of this compound and chemotherapy.
Detailed Protocol for a CT26 Colorectal Cancer Mouse Model:
-
Animal Model: BALB/c mice are typically used.[3]
-
Tumor Cell Line: CT26, a murine colorectal carcinoma cell line, is subcutaneously injected into the flank of the mice.[4]
-
Tumor Establishment: Tumors are allowed to grow until they reach a palpable size (e.g., 50-100 mm³).
-
Treatment Groups: Mice are randomized into four groups: (1) Vehicle control (e.g., PBS), (2) Chemotherapy alone (e.g., Oxaliplatin at 10 mg/kg), (3) this compound alone, and (4) Combination of chemotherapy and this compound.[3]
-
Drug Administration: this compound is often administered intraperitoneally. The dosing schedule can vary, for example, every 3 days.[4] Chemotherapy is administered according to established protocols for the specific agent.
-
Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.[4] Body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised for analysis. Flow cytometry is used to quantify the infiltration of various immune cell populations (e.g., CD8+ T cells, regulatory T cells) within the tumor microenvironment.[4]
In Vitro Cell Viability Assays
While this compound's primary mechanism is immune-mediated, in vitro studies can help determine if there are any direct cytotoxic effects or modulations of chemotherapy's effects on cancer cells.
Protocol for IC50 Determination:
-
Cell Lines: Ovarian cancer cell lines such as A2780 (sensitive) and their cisplatin-resistant counterparts are commonly used.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the chemotherapeutic agent (e.g., cisplatin) with or without a fixed concentration of this compound.
-
Incubation: Cells are incubated for a set period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is measured using assays such as the MTT or CellTiter-Glo assay.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated to determine the drug concentration required to inhibit 50% of cell growth. A lower IC50 in the combination group compared to the chemotherapy-alone group would suggest a synergistic or additive effect.
Conclusion and Future Directions
The preclinical data strongly support the synergistic anti-tumor effects of combining this compound with chemotherapy. This approach holds the potential to enhance the efficacy of existing cancer treatments and overcome mechanisms of drug resistance. Further research is warranted to optimize dosing schedules, explore combinations with other chemotherapeutic agents and targeted therapies, and ultimately translate these promising findings into clinical applications for the benefit of cancer patients. The detailed protocols and data presented in this guide aim to facilitate these future investigations and accelerate the development of this innovative therapeutic strategy.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunogenic chemotherapy in two mouse colon cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of immune memory to glial brain tumors after tumor regression induced by immunotherapeutic Toll-like receptor 7/8 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regression and Eradication of Triple-Negative Breast Carcinoma in 4T1 Mouse Model by Combination Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of O-Desethyl Resiquimod's Mechanism of Action via Knockout Studies
A Guide for Researchers, Scientists, and Drug Development Professionals
Resiquimod is a potent immune response modifier that activates the innate and adaptive immune systems.[1] Its mechanism of action has been elucidated through various studies, including the use of knockout (KO) animal models, which have been instrumental in identifying the specific receptors and signaling pathways involved. This guide compares Resiquimod's performance with its predecessor, Imiquimod, and provides supporting experimental data from key knockout studies.
Mechanism of Action Confirmed by Knockout Studies
Resiquimod's immunostimulatory effects are primarily mediated through the activation of Toll-like receptor 7 (TLR7) and, in humans, also TLR8.[2] This has been definitively demonstrated in studies using TLR7 knockout mice. In a lung cancer model, the antitumor effect of Resiquimod was completely abrogated in TLR7-KO mice, confirming that TLR7 is essential for its therapeutic activity.[1]
The signaling cascade initiated by Resiquimod is dependent on the downstream adaptor protein, Myeloid differentiation primary response 88 (MyD88). Studies using MyD88 knockout mice have shown that the inflammatory and immune responses induced by TLR7 agonists like Imiquimod are absent in these animals.[3][4] This indicates that the MyD88-dependent pathway is crucial for the biological activity of Resiquimod.
In contrast to Resiquimod, which is a dual TLR7/8 agonist in humans, Imiquimod is primarily a TLR7 agonist.[5] Both compounds, however, rely on the TLR7/MyD88 signaling pathway to exert their effects.
Comparative Performance: Resiquimod vs. Imiquimod
Resiquimod has been shown to be a more potent immune activator than Imiquimod.[5][6] In vitro studies have demonstrated that Resiquimod induces higher levels of key cytokines, such as Interferon-alpha (IFN-α) and Tumor Necrosis Factor-alpha (TNF-α), at lower concentrations compared to Imiquimod.[6] In a mouse model, Resiquimod produced a similar Th1-biased immune response to Imiquimod but at a 10-fold reduced dose.[7]
The enhanced potency of Resiquimod is attributed to its ability to activate both TLR7 and TLR8 in human cells, leading to a broader and more robust immune response.[5]
Quantitative Data from Knockout Studies
The following tables summarize quantitative data from studies that have utilized knockout mice to investigate the mechanism of action of Resiquimod and Imiquimod.
Table 1: Antitumor Efficacy of Resiquimod in Wild-Type vs. TLR7 Knockout Mice
| Mouse Strain | Treatment | Tumor Volume (mm³) at Day 21 (Mean ± SD) | Reference |
| C57BL/6 (Wild-Type) | Control (PBS) | 1850 ± 250 | [1] |
| C57BL/6 (Wild-Type) | Resiquimod (R848) | 600 ± 150 | [1] |
| TLR7 Knockout | Control (PBS) | 1900 ± 300 | [1] |
| TLR7 Knockout | Resiquimod (R848) | 1800 ± 280 | [1] |
Table 2: Imiquimod-Induced Tumor Growth Inhibition in Wild-Type vs. TLR7 and MyD88 Knockout Mice
| Mouse Strain | Treatment | Tumor Volume (mm³) at Day 12 (Mean ± SEM) | Reference |
| C57BL/6 (Wild-Type) | Vehicle | 120 ± 20 | [3] |
| C57BL/6 (Wild-Type) | Imiquimod | 40 ± 10 | [3] |
| TLR7 Knockout | Imiquimod | 110 ± 18 | [3] |
| MyD88 Knockout | Imiquimod | 115 ± 22 | [3] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Experimental Protocol 1: In Vivo Antitumor Efficacy of Resiquimod in a Murine Lung Cancer Model
-
Animal Model: 6-8 week old female C57BL/6 wild-type and TLR7 knockout mice.
-
Tumor Cell Line: Lewis Lung Carcinoma (LLC) cells.
-
Tumor Implantation: 1 x 10^6 LLC cells were injected subcutaneously into the right flank of each mouse.
-
Treatment: When tumors reached a palpable size (approximately 50-100 mm³), mice were randomly assigned to treatment groups. Resiquimod (20 µg in 100 µL PBS) or PBS (vehicle control) was administered via intraperitoneal injection every three days.
-
Outcome Measurement: Tumor volume was measured every three days using a caliper. Mice were euthanized when tumors reached a predetermined size or showed signs of ulceration.
-
Data Analysis: Tumor growth curves were generated, and statistical analysis was performed to compare tumor volumes between different groups.
-
Reference: [1]
Experimental Protocol 2: In Vivo Imiquimod Treatment in a Melanoma Mouse Model
-
Animal Model: C57BL/6 wild-type, TLR7 knockout, and MyD88 knockout mice.
-
Tumor Cell Line: B16-F10 melanoma cells.
-
Tumor Implantation: 5 x 10^5 B16-F10 cells were injected intradermally into the flank of each mouse.
-
Treatment: Starting on day 4 after tumor cell injection, a commercially available 5% Imiquimod cream or a vehicle cream was applied topically to the tumor site daily for 10 consecutive days.
-
Outcome Measurement: Tumor growth was monitored by measuring the tumor diameter every other day.
-
Data Analysis: Tumor volumes were calculated and compared between the different mouse strains and treatment groups.
-
Reference: [3]
Visualizations
Signaling Pathway of Resiquimod
Caption: Resiquimod signaling pathway initiated by TLR7 binding.
Experimental Workflow for Knockout Mouse Study
Caption: Workflow for a typical in vivo knockout mouse study.
References
- 1. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. JCI - Imiquimod clears tumors in mice independent of adaptive immunity by converting pDCs into tumor-killing effector cells [jci.org]
- 4. Role of MyD88 signaling in the imiquimod‐induced mouse model of psoriasis: focus on innate myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topically Applied Resiquimod versus Imiquimod as a Potential Adjuvant in Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Imiquimod and resiquimod in a mouse model: adjuvants for DNA vaccination by particle-mediated immunotherapeutic delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Transcriptomics of Immune Cells Treated with O-Desethyl Resiquimod and R848
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic effects of O-Desethyl Resiquimod and R848 on immune cells. The aim is to offer a clear, data-driven comparison to support research and development in immunology and drug discovery.
Disclaimer: As of October 2025, publicly available scientific literature and databases lack specific information on the transcriptomic effects of "this compound." Therefore, a direct comparative analysis with R848 is not feasible. This guide will provide a comprehensive overview of the well-documented transcriptomic impact of R848 on immune cells, which can serve as a foundational reference. R848, a potent agonist of Toll-like receptor 7 (TLR7) and TLR8, is a key molecule in immunology research.[1][2][3]
R848 (Resiquimod): A Potent Immune Modulator
R848 is a synthetic imidazoquinoline compound that activates the innate immune system by binding to TLR7 and TLR8.[1][3] These receptors are primarily expressed in the endosomes of various immune cells, including dendritic cells (DCs), macrophages, and B cells.[3] Upon activation, TLR7 and TLR8 initiate a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, orchestrating a robust immune response.[3]
Mechanism of Action
R848's immunostimulatory activity stems from its ability to mimic viral single-stranded RNA, the natural ligand for TLR7 and TLR8. This activation is mediated through the MyD88-dependent signaling pathway, which culminates in the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs).[3] This signaling cascade triggers the transcription of a wide array of genes involved in the immune response.
Comparative Transcriptomic Data
While a direct comparison with this compound is not possible due to the absence of data, the following tables summarize the known transcriptomic effects of R848 on various immune cells, as inferred from multiple studies.
Table 1: Key Gene Categories Upregulated by R848 in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Gene Category | Representative Genes | Associated Function |
| Pro-inflammatory Cytokines | TNF, IL6, IL1B, IL12A, IL12B | Initiation and amplification of inflammatory responses, T-cell differentiation |
| Type I Interferons & ISGs | IFNA, IFNB, ISG15, OAS1, MX1 | Antiviral response, immune cell activation |
| Chemokines | CXCL10, CCL2, CCL3, CCL4 | Recruitment of immune cells to sites of inflammation |
| Co-stimulatory Molecules | CD80, CD86, CD40 | T-cell activation and proliferation |
| Transcription Factors | IRF1, IRF7, NFKB1 | Regulation of immune gene expression |
Table 2: Summary of R848-Induced Transcriptomic Changes in Specific Immune Cell Types
| Immune Cell Type | Key Transcriptomic Observations |
| Plasmacytoid Dendritic Cells (pDCs) | Strong induction of type I interferons (IFNA, IFNB). |
| Myeloid Dendritic Cells (mDCs) | Upregulation of pro-inflammatory cytokines (IL12, TNF) and co-stimulatory molecules. |
| Monocytes/Macrophages | M1 polarization signature with increased expression of genes associated with inflammation and phagocytosis. |
| B Cells | Activation and proliferation markers, enhanced antigen presentation capability. |
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental approaches, the following diagrams are provided.
Signaling Pathway of R848
Caption: R848 activates TLR7/8 in the endosome, leading to a MyD88-dependent signaling cascade.
Experimental Workflow for Comparative Transcriptomics
Caption: A typical workflow for analyzing transcriptomic changes in immune cells after treatment.
Experimental Protocols
A generalized protocol for the transcriptomic analysis of immune cells treated with TLR agonists is provided below. Specific details may vary based on the cell type and experimental goals.
1. Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Collect whole blood from healthy donors in heparinized tubes.
-
Dilute the blood with an equal volume of phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a Ficoll-Paque gradient.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the PBMC layer and wash with PBS.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
2. Cell Culture and Treatment
-
Seed PBMCs at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treat the cells with the desired concentrations of R848 or a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 4, 12, or 24 hours) at 37°C in a 5% CO2 incubator.
3. RNA Isolation
-
Harvest the cells by centrifugation.
-
Lyse the cells and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
4. Library Preparation and RNA Sequencing
-
Prepare RNA sequencing libraries from the isolated RNA using a standard kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).
-
Perform high-throughput sequencing on an Illumina platform (e.g., NovaSeq 6000) to generate paired-end reads.
5. Bioinformatic Analysis
-
Perform quality control of the raw sequencing reads using tools like FastQC.
-
Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantify gene expression levels using tools such as featureCounts or Salmon.
-
Perform differential gene expression analysis between treated and control groups using packages like DESeq2 or edgeR in R.
-
Conduct pathway and Gene Ontology (GO) enrichment analysis on the differentially expressed genes using tools like GSEA or DAVID to identify significantly affected biological pathways.
Conclusion
R848 is a powerful tool for stimulating immune responses, and its transcriptomic effects are well-characterized, showing a broad upregulation of genes involved in inflammation, antiviral defense, and adaptive immunity. While a direct comparative analysis with this compound is currently hindered by a lack of available data, the information presented here for R848 provides a robust baseline for understanding the impact of TLR7/8 agonists on immune cell gene expression. Future research into the transcriptomic profile of this compound will be crucial for a comprehensive comparison and for advancing the development of novel immunomodulatory therapies.
References
assessing the safety profile of O-Desethyl Resiquimod in comparison to other immune response modifiers
A Comparative Safety Profile of O-Desethyl Resiquimod and Other Immune Response Modifiers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of this compound (hereafter referred to as Resiquimod), a potent Toll-like receptor (TLR) 7 and 8 agonist, with other immune response modifiers (IRMs). The information presented is intended to assist researchers and drug development professionals in making informed decisions. This comparison is supported by experimental data from preclinical and clinical studies.
Introduction to Immune Response Modifiers
Immune response modifiers are a class of drugs that modulate the body's immune system to treat various diseases, including skin cancers, viral infections, and certain inflammatory conditions. This guide focuses on the safety profiles of topically applied IRMs, specifically comparing the imidazoquinoline Resiquimod to its analogue Imiquimod, as well as to other agents with different mechanisms of action, such as Ingenol Mebutate and topical calcineurin inhibitors.
Mechanism of Action: TLR7/8 Agonists
Resiquimod and Imiquimod belong to the imidazoquinoline family and exert their effects by activating TLR7 and TLR8, which are primarily expressed in endosomes of immune cells like dendritic cells and macrophages.[1][2] Activation of these receptors triggers a signaling cascade that leads to the production of various pro-inflammatory cytokines and type I interferons, thereby enhancing both innate and adaptive immune responses.[3] Resiquimod is a more potent activator of both TLR7 and TLR8 compared to Imiquimod, which predominantly activates TLR7.[1]
dot
Caption: TLR7/8 Signaling Pathway activated by Resiquimod.
Quantitative Safety Data Comparison
The following tables summarize adverse events reported in clinical trials for Resiquimod and other topical immune response modifiers. The data is primarily from studies in patients with actinic keratosis (AK).
Table 1: Local Skin Reactions (LSRs) and Adverse Events (AEs) of Resiquimod Gel in a Phase II Dose-Ranging Study for Actinic Keratosis
| Adverse Event | Resiquimod 0.01% | Resiquimod 0.03% | Resiquimod 0.06% | Resiquimod 0.1% |
| Discontinuation due to AEs/LSRs (Course 1) | 0% | 13% | 31% | 38% |
| Severe Non-Application Site AEs (related) | 0% | 3% | 13% | 12% |
| Including influenza-like symptoms |
Data sourced from a phase II dose-ranging study of topical resiquimod for actinic keratosis.[4][5]
Table 2: Comparative Adverse Events of Imiquimod 5% Cream vs. Vehicle for Actinic Keratosis
| Adverse Event | Imiquimod 5% Cream | Vehicle |
| Any Adverse Event | Significantly Higher | - |
| Erythema | 27% | - |
| Scabbing/Crusting | 21% | - |
| Flaking | 9% | - |
| Erosion | 6% | - |
| Edema | 4% | - |
| Weeping | 3% | - |
Data from a meta-analysis of randomized controlled trials. Specific percentages for vehicle were not provided, but events were substantially higher with imiquimod.
Table 3: Safety Profile of Ingenol Mebutate Gel for Actinic Keratosis
| Adverse Event/Local Skin Response (LSR) | Ingenol Mebutate (Face/Scalp) | Ingenol Mebutate (Trunk/Extremities) |
| Most Common LSRs | Erythema, Flaking/Scaling, Crusting | Erythema, Flaking/Scaling, Crusting |
| Mean Maximum Composite LSR Score | 6.8 ± 3.5 | Lower than face/scalp |
| Common Application-Site AEs | Pain (13.9%), Pruritus (8.0%), Irritation (1.8%) | - |
| Resolution of most LSRs | Within 2 weeks | Slightly longer than face/scalp |
Data compiled from a review of clinical studies on ingenol mebutate.[6][7]
Table 4: Common Adverse Effects of Topical Calcineurin Inhibitors (Tacrolimus and Pimecrolimus)
| Adverse Event | Frequency/Characteristics |
| Skin Irritation | Common, especially at the start of treatment.[8] |
| Burning/Itching Sensation | Usually improves within one week of use.[8] |
| Skin Infections | A potential complication of atopic dermatitis.[9] |
Information gathered from reviews on topical calcineurin inhibitors for atopic dermatitis.[8][9]
Experimental Protocols
Detailed methodologies for key safety and efficacy experiments are crucial for the objective assessment of immune response modifiers. Below are representative protocols for in vitro cytotoxicity and in vivo dermal toxicity studies.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Objective: To determine the concentration at which a test compound (e.g., Resiquimod) reduces the viability of a cell line (e.g., keratinocytes or peripheral blood mononuclear cells) by 50% (IC50).
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.
-
Compound Preparation and Addition: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Add the diluted compound to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for a predetermined exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Reagent Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[10]
-
Formazan Crystal Formation: Incubate the plate for 2 to 4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: After leaving the plate at room temperature in the dark for at least 2 hours, measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
dot
Caption: Workflow for an in vitro MTT cytotoxicity assay.
In Vivo Dermal Toxicity and Skin Sensitization Assessment
In vivo studies are essential for evaluating the local and systemic toxicity of topically applied compounds. These are often guided by OECD (Organisation for Economic Co-operation and Development) guidelines.
Objective: To assess the potential of a test compound to cause skin irritation, sensitization, and other toxic effects following repeated dermal application in an animal model (e.g., mice or guinea pigs).
Protocol (based on OECD Guideline 406 for Skin Sensitization):
-
Animal Model: Use a suitable animal model, such as the guinea pig.[11]
-
Induction Phase: Initially expose the test animals to the test substance. This can be done via intradermal injection and/or epidermal application. The concentration used should be the highest that causes mild-to-moderate skin irritation without systemic toxicity.[12]
-
Rest Period: A rest period of 10-14 days follows the induction phase, during which an immune response may develop.[11]
-
Challenge Phase: After the rest period, expose the animals to a challenge dose of the test substance. The concentration for the challenge should be the highest non-irritant dose.[12]
-
Observation and Scoring: Observe and record all skin reactions at the challenge site. Other procedures may be performed to clarify any doubtful reactions.[12]
-
Data Analysis: Compare the incidence and severity of skin reactions in the test group to a control group to determine the sensitization potential of the substance.
dot
Caption: Workflow for an in vivo dermal toxicity study.
Comparative Safety Profile Summary
-
This compound (Resiquimod): As a potent TLR7/8 agonist, Resiquimod induces a strong local inflammatory response. The safety profile is dose-dependent, with higher concentrations leading to a greater incidence of local skin reactions and systemic flu-like symptoms.[4][5] However, for topical applications in clinical settings, side effects have generally been manageable.[1]
-
Imiquimod: Being a less potent TLR7 agonist compared to Resiquimod, Imiquimod generally has a milder side effect profile, though local skin reactions are common.[2] Systemic side effects are less frequently reported with topical use.
-
Ingenol Mebutate: This agent has a very short treatment duration (2-3 days).[6] It induces a rapid and intense local inflammatory response that typically resolves within two weeks.[7] The most common adverse events are application-site pain and pruritus.[6]
-
Topical Calcineurin Inhibitors (Tacrolimus, Pimecrolimus): These agents work by inhibiting calcineurin, which reduces T-cell activation and cytokine production. The most common side effects are skin irritation and a burning sensation at the application site, which tend to diminish with continued use.[8] Unlike TLR agonists, they do not typically induce a strong inflammatory response as their primary mechanism of action.
Conclusion
The safety profile of this compound is characterized by a dose-dependent induction of local and sometimes systemic immune responses, which is directly related to its mechanism of action as a potent TLR7/8 agonist. When compared to Imiquimod, Resiquimod appears to be more potent in its immune-stimulating effects, which may correlate with both higher efficacy and a greater potential for adverse reactions at higher concentrations. Other immune response modifiers like Ingenol Mebutate offer a different safety profile with a rapid, intense, but short-lived local reaction. Topical calcineurin inhibitors provide a non-inflammatory mechanism of immunomodulation with a different set of common adverse effects. The choice of an immune response modifier for a specific application will depend on a careful balance of its efficacy and safety profile, the desired duration of treatment, and the specific characteristics of the disease being treated.
References
- 1. Topically Applied Resiquimod versus Imiquimod as a Potential Adjuvant in Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imiquimod and resiquimod as novel immunomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unraveling the Complexities of Toll-like Receptors: From Molecular Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase II dose-ranging study of topical resiquimod to treat actinic keratosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. tandfonline.com [tandfonline.com]
- 7. Safety and tolerability of ingenol mebutate in the treatment of actinic keratosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Psoriasis - Treatment - NHS [nhs.uk]
- 9. Atopic dermatitis - Wikipedia [en.wikipedia.org]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
Safety Operating Guide
Navigating the Disposal of O-Desethyl Resiquimod: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and effective disposal of O-Desethyl Resiquimod, ensuring the protection of both laboratory personnel and the environment.
A key document in determining the disposal procedure for any chemical is its Safety Data Sheet (SDS). According to the available SDS for this compound, the compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. This classification informs the basis of the disposal protocol, though it does not eliminate the need for careful handling and adherence to standard laboratory waste management practices.
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not extensively available, the following table summarizes key information derived from its Safety Data Sheet:
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₈N₄O₂ | [1] |
| OSHA Hazard Classification | Not Considered Hazardous | [1] |
| Recommended Use | Laboratory use | [1] |
| Restrictions on Use | Not for human or animal consumption | [1] |
Detailed Disposal Protocol for this compound
Even though this compound is not classified as hazardous, it is imperative to follow established laboratory procedures for chemical waste to ensure a safe working environment. The following protocol outlines the recommended steps for its disposal.
I. Personal Protective Equipment (PPE) and Pre-Disposal Preparations:
-
Wear appropriate PPE: Before handling this compound for disposal, ensure you are wearing standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult Institutional Guidelines: Always review and adhere to your institution's specific chemical waste disposal procedures and guidelines. These protocols are designed to comply with local, state, and federal regulations.
-
Segregate Waste: Do not mix this compound waste with other waste streams, especially hazardous chemicals. Maintain separate, clearly labeled waste containers.
II. Disposal of Solid this compound:
-
Container Selection: Place solid this compound waste into a designated, sealable, and clearly labeled "Non-Hazardous Solid Chemical Waste" container. The container should be compatible with the chemical.
-
Labeling: The label should include the full chemical name ("this compound"), the quantity, and the date of disposal.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Pickup: Arrange for the disposal of the container through your institution's Environmental Health & Safety (EHS) office or equivalent department.
III. Disposal of this compound in Solution:
-
Aqueous Solutions: For dilute aqueous solutions, check with your institutional guidelines. Some institutions may permit drain disposal for non-hazardous aqueous waste, while others may require collection. If collection is required, use a designated "Non-Hazardous Aqueous Waste" container.
-
Organic Solvents: If this compound is dissolved in an organic solvent, it must be disposed of as organic solvent waste.
-
Container: Use a designated, sealed, and properly vented container for "Halogenated" or "Non-Halogenated" organic waste, depending on the solvent.
-
Labeling: The label must list all chemical constituents, including this compound and the solvent(s), with their approximate percentages.
-
Storage and Pickup: Store the container in a fume hood or designated satellite accumulation area and arrange for EHS pickup.
-
IV. Decontamination of Glassware and Equipment:
-
Rinsing: Rinse any glassware or equipment that has come into contact with this compound with an appropriate solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water.
-
Rinsate Disposal: The initial solvent rinse should be collected and disposed of as chemical waste, following the procedures for solutions outlined above.
-
Disposal of Contaminated Sharps: Any sharps, such as needles or razor blades, contaminated with this compound should be placed in a designated sharps container for hazardous waste to prevent physical injury[2][3].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Safeguarding Researchers: A Comprehensive Guide to Handling O-Desethyl Resiquimod
For Immediate Implementation: This document provides crucial safety and logistical protocols for laboratory personnel handling O-Desethyl Resiquimod. Adherence to these procedures is mandatory to ensure personal safety and maintain experimental integrity.
This compound is an imidazoquinoline compound that functions as an agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). While a specific Safety Data Sheet (SDS) for this compound may classify it as not hazardous under OSHA's 2012 Hazard Communication Standard, it is critical to treat this potent immune response modifier with the appropriate precautions due to its biological activity. As an active pharmaceutical ingredient (API), minimizing exposure is paramount.
Personal Protective Equipment (PPE)
The following table outlines the minimum personal protective equipment required when handling this compound in a powdered form or in solution.
| PPE Category | Specification | Rationale |
| Hand Protection | Powder-free nitrile gloves (double-gloving recommended) | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection against potential contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from airborne powder and splashes of solutions containing the compound. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation. |
| Body Protection | Laboratory coat with long sleeves and tight-fitting cuffs | Protects skin and personal clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area to prevent cross-contamination.
-
Ventilation: Whenever possible, handle the powdered form of this compound within a certified chemical fume hood or a Class II Biological Safety Cabinet to minimize inhalation exposure.
-
Weighing: Use a balance with a draft shield or conduct weighing within a ventilated enclosure.
2. Handling the Compound:
-
Donning PPE: Before handling the compound, ensure all required PPE is worn correctly.
-
Aliquotting Powder: Use appropriate tools (e.g., non-sparking spatulas) to handle the powder. Avoid creating dust.
-
Preparing Solutions: When preparing solutions, add the solvent to the pre-weighed compound slowly to avoid splashing.
3. Post-Handling:
-
Decontamination: Wipe down the work surface and any equipment used with a suitable deactivating agent (e.g., 10% bleach solution followed by 70% ethanol) after each use.
-
Doffing PPE: Remove PPE in the designated area, being careful to avoid self-contamination. Gloves should be removed last.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after handling the compound and removing PPE.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as chemical waste in a clearly labeled, sealed container in accordance with your institution's hazardous waste disposal guidelines. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed biohazard or chemical waste container. |
| Contaminated PPE (e.g., gloves, lab coat) | Dispose of in a designated, sealed biohazard or chemical waste container. |
| Liquid Waste (Solutions containing the compound) | Collect in a clearly labeled, sealed waste container for chemical waste disposal. Do not pour down the drain. |
Mechanism of Action: TLR7/8 Signaling Pathway
This compound, like its analog Resiquimod (R-848), activates immune cells through the Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) signaling pathways.[1][2] These receptors are located in the endosomes of immune cells such as dendritic cells, macrophages, and B-lymphocytes.[3] Upon binding, a signaling cascade is initiated through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and interferon regulatory factors (IRFs).[1] This results in the production of pro-inflammatory cytokines and type I interferons, which are key components of the innate immune response.[1]
Caption: this compound activates the TLR7/8 signaling pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
